molecular formula C2H12O12Zn5 B13745515 Zinc hydroxide carbonate

Zinc hydroxide carbonate

Cat. No.: B13745515
M. Wt: 555.0 g/mol
InChI Key: YVEWQBBNXXNHKX-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc Hydroxide Carbonate (Zn₄CO₃(OH)₆), a white, water-insoluble powder ( 5263-02-5), is a versatile and high-value chemical precursor primarily known for its thermal decomposition into high-purity Zinc Oxide (ZnO) . This compound is critical in materials science research for the hydrothermal synthesis of nanostructured materials; it acts as a metastable precursor, with its crystallization pathway and final morphology (from nanorods to 2D nanofilms) being a key area of study for designing advanced functional materials . Its mechanism of action as a precursor involves non-classical particle attachment and controlled decomposition, enabling researchers to fabricate ZnO with specific, tunable structures for applications in catalysis and electronics . In industrial and chemical research, this compound serves multiple roles. It is a multifunctional additive in the rubber industry, where it acts as an activator in the vulcanization process to improve mechanical properties and also as a flame-retardant filler, decomposing to release water and carbon dioxide . It is further utilized as a precursor for zinc-based pigments in coatings and paints, where it provides corrosion-inhibiting and opacifying properties . In chemical synthesis, it functions as a buffering agent, a solid-phase zinc source for producing other zinc compounds (like zinc sulfate and acetate), and a precursor for heterogeneous catalysts due to its controlled decomposition and alkaline nature, which helps maintain stable reaction environments . Additional applications are found in ceramics as an opacifier, in water treatment processes, and as a bulking agent in various formulations . This product is intended for research and industrial manufacturing purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C2H12O12Zn5

Molecular Weight

555.0 g/mol

IUPAC Name

dizinc;zinc;dicarbonate;hexahydrate

InChI

InChI=1S/2CH2O3.6H2O.5Zn/c2*2-1(3)4;;;;;;;;;;;/h2*(H2,2,3,4);6*1H2;;;;;/q;;;;;;;;;;;2*+2/p-4

InChI Key

YVEWQBBNXXNHKX-UHFFFAOYSA-J

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.[Zn].[Zn].[Zn].[Zn+2].[Zn+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Zinc Hydroxide Carbonate for Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc hydroxide (B78521) carbonate, a versatile inorganic compound, is a key precursor in the synthesis of zinc oxide nanoparticles and finds diverse applications in catalysis, pigments, and pharmaceuticals. This technical guide provides a comprehensive overview of its fundamental properties, synthesis methodologies, and thermal behavior, crucial for its application in material science and drug development. The primary focus is on the most common form, hydrozincite, with the chemical formula Zn₅(CO₃)₂(OH)₆.

Core Physicochemical Properties

Zinc hydroxide carbonate is a white, fine crystalline powder that is practically insoluble in water.[1][2][3] Its properties are influenced by the synthesis method, which dictates particle size, morphology, and surface area.

PropertyValue
Chemical Formula Zn₅(CO₃)₂(OH)₆ (Hydrozincite)[4][5][6][7]
Alternate Formulas Zn₄CO₃(OH)₆·H₂O[8], [ZnCO₃]₂·[Zn(OH)₂]₃[9], ZnCO₃·2Zn(OH)₂·H₂O[10]
Molecular Weight 549.01 g/mol (for Zn₅(CO₃)₂(OH)₆)[1][11]
Appearance White fine crystalline powder[1][10]
Density 4.398 g/cm³[1][2]
Solubility Insoluble in water, soluble in dilute acids and alkalis.[1][3][10]
Melting Point Decomposes upon heating[1]
Thermal Decomposition Decomposes to Zinc Oxide (ZnO) and gaseous byproducts (H₂O, CO₂)[5][7][12]
Decomposition Temp. Onset around 150-180°C, significant decomposition above 200-240°C.[5][7][13][14]

Thermal Decomposition Behavior

The thermal decomposition of this compound is a critical process, as it is the primary route to produce "active zinc oxide," a high-surface-area form of ZnO.[5]

Thermal Analysis ParameterObservation
Decomposition Onset The decomposition process begins at approximately 150-180°C.[13][14]
Major Decomposition Range The rate of decomposition becomes significant above 200°C, with a sharp mass loss typically observed around 240-248°C.[5] The process is generally complete by 350-400°C.[7][13]
Decomposition Products The solid product is porous zinc oxide (ZnO).[5][12] The gaseous products are water (H₂O) and carbon dioxide (CO₂).[10][12]
Mass Loss The theoretical mass loss for the decomposition of Zn₅(CO₃)₂(OH)₆ to ZnO is approximately 25.9%.[5] Experimental results from thermogravimetric analysis (TGA) show a mass loss of about 26%.[5]
Energetics Differential thermal analysis (DTA) shows a sharp endothermic peak corresponding to the decomposition, with a maximum around 248°C.[5]
Activation Energy (Ea) The apparent activation energy for the decomposition has been reported in the range of 132 to 153 kJ/mol in the temperature range of 150-240°C.[13][14] Other studies have reported values such as 180 ± 5 kJ/mol.[15]
Resulting ZnO Properties The resulting ZnO has a high specific surface area, typically in the range of 30 to 70 m²/g.[5] The initial crystallite size of the ZnO is on the order of 10 nm, which can increase with higher calcination temperatures.[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible results in research and development.

Synthesis of this compound

Several methods are employed for the synthesis of this compound, each influencing the final properties of the material.

1. Precipitation Method

This is a common and straightforward industrial method.[5]

  • Reactants : An aqueous solution of a zinc salt (e.g., zinc sulfate (B86663), ZnSO₄) and a carbonate source (e.g., sodium carbonate, Na₂CO₃).[5]

  • Procedure :

    • Prepare a 1M aqueous solution of ZnSO₄·7H₂O and a 1M aqueous solution of Na₂CO₃.[5]

    • Heat both solutions to 70°C.[5]

    • Add the zinc sulfate solution to the sodium carbonate solution in a single step while stirring.[5]

    • A white precipitate of this compound will form.

    • Filter the precipitate using a Buchner funnel.[6]

    • Wash the precipitate thoroughly with deionized water to remove any unreacted salts.

    • Dry the collected powder, for instance, overnight at 60°C.[6]

2. Hydrothermal Synthesis

This method allows for the formation of well-defined nanoparticles.[7][16]

  • Reactants : Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and urea (B33335) (NH₂CONH₂).[7][16]

  • Procedure :

    • Prepare an aqueous solution of zinc acetate dihydrate and urea.

    • Transfer the solution to a sealed autoclave.

    • Heat the autoclave to 120°C for a specified duration (e.g., 2-4 hours).[16]

    • Allow the autoclave to cool to room temperature.

    • Collect the resulting nanoparticles by filtration.

    • Wash the product with deionized water and ethanol.

    • Dry the final product in an oven.

3. Microemulsion Technique

This technique offers control over particle size and morphology, leading to the synthesis of nanoparticles.[4][6]

  • Reactants : A surfactant (e.g., CTAB), a co-surfactant (e.g., 1-butanol), an oil phase (e.g., n-octane), and two aqueous phases containing the zinc precursor (e.g., zinc nitrate (B79036), Zn(NO₃)₂) and the carbonate precursor (e.g., sodium carbonate, Na₂CO₃).[4][6]

  • Procedure :

    • Construct pseudo-ternary phase diagrams to identify the microemulsion region for the CTAB/1-butanol/n-octane/aqueous phase system.[4]

    • Prepare two separate microemulsions, one containing the zinc nitrate solution and the other containing the sodium carbonate solution.

    • Mix the two microemulsions under stirring to initiate the precipitation of this compound nanoparticles within the micelles.

    • Collect the nanoparticles through filtration.[6]

    • Wash the particles to remove the microemulsion components.

    • Dry the nanoparticles, for example, overnight at 60°C.[6]

Characterization Techniques

1. X-ray Diffraction (XRD)

  • Purpose : To identify the crystalline phase and structure of the synthesized material.

  • Procedure :

    • A powdered sample of the material is placed on a sample holder.

    • The sample is irradiated with monochromatic X-rays at various angles (2θ).

    • The diffracted X-rays are detected and their intensity is recorded as a function of the diffraction angle.

    • The resulting diffraction pattern is compared with standard reference patterns (e.g., JCPDS card no. 00-019-1458 for hydrozincite) to confirm the identity of the this compound phase.[5][6]

2. Thermogravimetric Analysis (TGA)

  • Purpose : To study the thermal stability and decomposition behavior of the material.

  • Procedure :

    • A small, known mass of the sample is placed in a crucible within the TGA instrument.

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[6][12]

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve shows the percentage of mass loss versus temperature, indicating the decomposition temperatures and stoichiometry.[5]

3. Scanning Electron Microscopy (SEM)

  • Purpose : To visualize the surface morphology and particle size of the synthesized material.

  • Procedure :

    • The sample powder is mounted on a sample stub using conductive adhesive.

    • The sample may be coated with a thin layer of a conductive material (e.g., gold) to prevent charging.

    • A high-energy beam of electrons is scanned across the surface of the sample.

    • The interaction of the electron beam with the sample produces various signals (e.g., secondary electrons, backscattered electrons) that are collected by detectors to form an image of the surface topography.[4][6][7]

Visualized Workflows and Pathways

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for this compound.

Thermal Decomposition Pathway

G ZHC This compound Zn₅(CO₃)₂(OH)₆ (solid) ZnO Active Zinc Oxide ZnO (solid) ZHC->ZnO Heat (Δ) ~240°C Gases Gaseous Byproducts H₂O (gas) + CO₂ (gas) ZHC->Gases Heat (Δ) ~240°C

Caption: Thermal decomposition of this compound.

Applications in Material Science and Drug Development

This compound is a material of significant interest due to its role as a precursor and its inherent properties.

  • Precursor for Zinc Oxide (ZnO) : Its most prominent application is as a precursor for the synthesis of "active" or nanocrystalline ZnO.[5] This high-surface-area ZnO is used in rubber vulcanization, desulfurization processes, and as a component in various catalysts.[5][17]

  • Catalysis : Basic zinc carbonate itself can act as a catalyst in reactions such as esterification and the synthesis of organic intermediates due to the Lewis acidic nature of the zinc ion and the basicity of the carbonate and hydroxide groups.[17]

  • Drug Delivery and Biomedical Applications : While direct applications in drug delivery are less common, its role as a precursor to ZnO nanoparticles is critical. ZnO nanoparticles are investigated for various biomedical applications, including as antimicrobial agents and in drug delivery systems, owing to their biocompatibility and unique properties.[18]

  • Supercapacitors : Recent research has explored the use of this compound composites as electrode materials for supercapacitors, demonstrating high specific capacitance.[8]

  • Other Industrial Uses : It is also used in paints and coatings as a pigment and corrosion inhibitor, in cosmetics, and as a hydrogen sulfide (B99878) scavenger in drilling fluids.[3][9][19]

References

Unveiling the Atomic Architecture of Hydrozincite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystallographic structure of hydrozincite, Zn5(CO3)2(OH)6, a mineral of interest in various scientific and industrial fields, including as a potential precursor for zinc oxide nanoparticles in biomedical applications. This document compiles and presents key structural data, details the experimental methodologies for its characterization, and visualizes the workflow of its structural determination.

Crystallographic Data of Hydrozincite

The crystal structure of hydrozincite has been determined to be monoclinic. The following tables summarize the key crystallographic parameters, atomic coordinates, and selected bond lengths, providing a quantitative foundation for understanding its atomic arrangement.

Crystal System Space Group
MonoclinicC2/m[1][2][3]
Lattice Parameters Value (Å) Angle (°)
a13.58 - 13.62[1][2][3][4]
b6.28 - 6.30[1][2][3][4]
c5.41 - 5.42[1][2][3][4]
β95.51 - 95.83[1][4][5]
Unit Cell Volume (V) 459.25 ų[4]
Formula Units per Cell (Z) 2[1][2]

Structural Details

The crystal structure of hydrozincite is characterized by a framework of zinc atoms in two distinct coordination environments: three-fifths of the zinc atoms are in octahedral coordination, while the remaining two-fifths are in tetrahedral coordination.[2] These zinc polyhedra form complex sheets parallel to the (100) plane.[2] The octahedral zinc atoms create a sheet-like structure with voids, where the tetrahedral zinc atoms are located above and below these openings.[2] These sheets are interconnected by carbonate (CO3) groups that are oriented perpendicular to the sheets.[2]

Two of the oxygen atoms within each carbonate group are bonded to both an octahedral and a tetrahedral zinc atom.[2] The third oxygen atom of the carbonate group is not directly bonded to any zinc atoms but participates in hydrogen bonding with three hydroxyl (OH) groups.[2]

Experimental Protocols

The determination of the crystallographic structure of hydrozincite primarily relies on single-crystal and powder X-ray diffraction (XRD) techniques.

Single-Crystal X-ray Diffraction

A suitable single crystal of hydrozincite is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated. The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The intensity data is then used in conjunction with computational methods, such as Patterson projections and least-squares refinement, to solve and refine the crystal structure, yielding the precise atomic positions and bond parameters.[2]

Powder X-ray Diffraction

For powder XRD analysis, a finely ground sample of hydrozincite is exposed to a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ) to produce a characteristic diffraction pattern of intensity versus 2θ. This pattern serves as a fingerprint for the crystalline phase and can be used for phase identification by comparison with standard diffraction databases. The positions and profiles of the diffraction peaks can also be used to refine the lattice parameters of the material.

Synthesis of Hydrozincite for Crystallographic Analysis

Synthetic hydrozincite suitable for crystallographic studies can be prepared through methods such as the sol-gel technique. One reported method involves the reaction of zinc acetate (B1210297) dihydrate with urea (B33335) in an aqueous solution, followed by refluxing and thermal annealing to obtain crystalline hydrozincite powder.

Visualization of Crystallographic Workflow

The following diagram illustrates the logical workflow for the determination of a crystal structure, such as that of hydrozincite, using X-ray diffraction.

Crystallographic_Workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis cluster_validation Validation & Final Model Sample Crystal Selection / Synthesis Grinding Grinding (for Powder XRD) Sample->Grinding XRD X-ray Diffraction Sample->XRD Grinding->XRD Indexing Indexing & Unit Cell Determination XRD->Indexing Integration Intensity Integration Indexing->Integration StructureSolution Structure Solution (e.g., Patterson) Integration->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Model Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Workflow for Crystal Structure Determination.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Zinc Hydroxide Carbonate to Zinc Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc hydroxide (B78521) carbonate (ZHC) into zinc oxide (ZnO), a process of significant interest for the synthesis of high-quality ZnO nanoparticles for various applications, including in the pharmaceutical and drug development sectors. This document outlines the mechanistic pathways, kinetic parameters, and experimental protocols associated with this critical transformation.

Introduction

Zinc oxide nanoparticles are valued for their diverse applications, including as catalysts, in solar cells, gas sensors, and optoelectronic devices. In the pharmaceutical industry, ZnO is utilized for its antibacterial, antifungal, and UV-filtering properties. The synthesis of ZnO via thermal decomposition of a zinc hydroxide carbonate precursor is a widely adopted method due to the ability to control the microstructural and physical properties of the final product by manipulating the precipitation and calcination conditions.

Several forms of this compound exist, with the most common being hydrozincite, Zn₅(CO₃)₂(OH)₆, and Zn₄CO₃(OH)₆·H₂O. Understanding the thermal decomposition mechanism of these precursors is crucial for optimizing the synthesis of ZnO with desired characteristics such as high surface area and controlled particle size.

The Thermal Decomposition Pathway

The thermal decomposition of this compound, specifically hydrozincite (Zn₅(CO₃)₂(OH)₆), is generally considered a single-step process where dehydroxylation and decarboxylation occur concurrently. The overall reaction is as follows:

Zn₅(CO₃)₂(OH)₆(s) → 5ZnO(s) + 2CO₂(g) + 3H₂O(g)

This transformation typically begins at temperatures around 150°C, with the rate becoming significant above 200°C. The decomposition is largely complete by approximately 350°C.

While often described as a single step, some studies have proposed more complex, multi-step reaction kinetics under specific conditions. For instance, one study on Zn₄CO₃(OH)₆·H₂O suggested a two-step process involving a reversible reaction followed by an irreversible one. However, for Zn₅(CO₃)₂(OH)₆, a single-step decomposition is the more commonly accepted mechanism, supported by techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and in-situ X-ray diffraction (XRD), which show a single, sharp endothermic peak corresponding to the mass loss.

The decomposition results in the formation of porous zinc oxide, and the morphology of the final ZnO particles is influenced by the precursor's characteristics. The theoretical mass loss for the decomposition of Zn₅(CO₃)₂(OH)₆ to ZnO is approximately 25.9%.

dot

DecompositionPathway cluster_products Products ZHC This compound (Zn₅(CO₃)₂(OH)₆) ZnO Zinc Oxide (ZnO) ZHC->ZnO Δ (150-350°C) Gases CO₂ + H₂O

Caption: Thermal decomposition pathway of this compound to zinc oxide.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the thermal decomposition of this compound.

Table 1: Decomposition Temperatures and Mass Loss

This compound FormDecomposition Onset (°C)Peak Decomposition Temperature (°C)Decomposition Completion (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Reference
Zn₅(CO₃)₂(OH)₆~150~248~35025.9~26
Zn₄CO₃(OH)₆·H₂O-28430825.2-
Zn₅(CO₃)₂(OH)₆~180-~350--

Table 2: Kinetic Parameters of Thermal Decomposition

This compound FormActivation Energy (Ea) (kJ/mol)Reaction ModelExperimental ConditionsReference
Zn₄CO₃(OH)₆·H₂OE₁ = 202, E₂ = 129Two-step: Reversible 2D diffusion followed by nth-order reaction (n=0.51)Non-isothermal, N₂ atmosphere
PROLABO Sample (likely Zn₅(CO₃)₂(OH)₆)132-Isothermal, 150-240°C, N₂ flow
Industrial Sample (less crystalline)153-Isothermal, 150-240°C, N₂ flow
ZnCO₃ (for comparison)88.6-Non-isothermal TGA
Hydrated Zinc Carbonate94 ± 9-Isothermal TGA, 200-260°C
Zn₄CO₃(OH)₆·H₂O113Single-stepDTA, heating rates 4-20°C/min

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible results. The following sections describe

spectroscopic analysis of basic zinc carbonate using FTIR and Raman

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Basic Zinc Carbonate Using FTIR and Raman

Introduction

Basic zinc carbonate, mineralogically known as hydrozincite (Zn₅(CO₃)₂(OH)₆), is a compound of significant interest in various fields, including pharmaceuticals, catalysis, and materials science.[1][2] Its structural and chemical properties are crucial for its functionality. Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular vibrations within a material.[3] These methods are indispensable for characterizing the functional groups, identifying the mineral phase, and understanding the bonding environment in basic zinc carbonate. This guide provides a comprehensive overview of the application of FTIR and Raman spectroscopy for the analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

Reproducible and accurate spectroscopic data relies on meticulous experimental procedures. The following sections detail the typical methodologies for FTIR and Raman analysis of basic zinc carbonate.

Fourier Transform Infrared (FTIR) Spectroscopy Protocol

FTIR spectroscopy measures the absorption of infrared radiation by the sample, identifying the vibrational modes of its functional groups.[3] The Attenuated Total Reflectance (ATR) technique is commonly employed for solid powder analysis due to its minimal sample preparation requirements.

Methodology:

  • Sample Preparation:

    • Ensure the basic zinc carbonate sample is in a fine powder form to ensure good contact with the ATR crystal. If necessary, gently grind the sample using an agate mortar and pestle.

    • For quantitative analysis, the particle size should ideally not exceed 2.5 µm.[4] A common method involves preparing a pellet by mixing a precise amount of the sample with potassium bromide (KBr), typically at a ratio of 1 mg of sample to 900 mg of KBr.[4]

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

    • Set the spectral range, typically from 4000 to 400 cm⁻¹, which covers the mid-infrared region where fundamental vibrations of carbonate, hydroxyl, and Zn-O groups occur.[4][5]

    • Select an appropriate resolution, commonly 4 cm⁻¹ or 8 cm⁻¹.[4][6]

  • Data Acquisition:

    • Background Scan: Before analyzing the sample, record a background spectrum. This involves scanning with no sample on the ATR crystal to measure the ambient atmosphere (H₂O, CO₂) and instrumental contributions, which will be subtracted from the sample spectrum.[6]

    • Sample Scan: Place a small amount of the powdered basic zinc carbonate onto the ATR crystal, ensuring it completely covers the crystal surface.[6] Apply consistent pressure using the instrument's pressure clamp to ensure firm contact.

    • Initiate the sample measurement. The instrument will typically co-add multiple scans (e.g., 45-100) to improve the signal-to-noise ratio.[6]

    • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft, non-abrasive wipe.[6]

Raman Spectroscopy Protocol

Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light (from a laser) and is particularly sensitive to symmetric molecular vibrations and bonds within a crystal lattice.[3]

Methodology:

  • Sample Preparation:

    • Typically, minimal sample preparation is required. A small amount of the basic zinc carbonate powder can be placed on a microscope slide or in a sample holder.[7]

  • Instrument Setup:

    • Use a Raman microscope system equipped with a suitable laser excitation source. A common choice is a 532 nm laser.[8]

    • Select an appropriate laser power. It is crucial to start with low power and gradually increase it to obtain a good signal without causing thermal decomposition of the sample.[7] Hydrozincite is known to decompose at around 220-250°C.[9]

    • Focus the laser onto the sample surface using the microscope objective.

  • Data Acquisition:

    • Spectral Acquisition: Record the Raman spectrum over a desired range, which typically includes the key vibrational modes for basic zinc carbonate.

    • The acquisition time and number of accumulations can be adjusted to optimize the signal quality.

    • It is important to be aware of potential fluorescence from the sample or impurities, which can obscure the Raman signal. If fluorescence is an issue, using a different laser wavelength (e.g., 785 nm or 1064 nm) may be necessary.[10]

  • Data Processing:

    • Raw Raman spectra may require processing to remove background contributions, such as fluorescence, and to correct for cosmic ray artifacts.[11]

Data Presentation and Interpretation

The vibrational spectra of basic zinc carbonate are characterized by distinct bands corresponding to the vibrations of its constituent hydroxyl (OH⁻), carbonate (CO₃²⁻), and zinc-oxygen (Zn-O) groups.

FTIR Spectral Data

The FTIR spectrum of basic zinc carbonate (hydrozincite) exhibits several characteristic absorption bands. The table below summarizes the key peaks and their assignments.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference(s)
~3363, 3303, 3234O-H stretching vibrations of structural hydroxyl groups[12]
~1632H-O-H bending mode of adsorbed or interlayer water[13]
~1515, 1383ν₃ (antisymmetric) stretching of carbonate (CO₃²⁻) groups[12]
~1041ν₁ (symmetric) stretching of carbonate (CO₃²⁻) groups[5]
~951OH deformation modes[5]
~829ν₂ (out-of-plane) bending of carbonate (CO₃²⁻) groups[5]
~701ν₄ (in-plane) bending of carbonate (CO₃²⁻) groups[5]
~450Zn-O stretching vibrations[2]

Interpretation of FTIR Spectrum:

  • Hydroxyl Region (3600-3200 cm⁻¹): The sharp peaks in this region are definitive indicators of the "basic" nature of the compound, arising from the stretching of the structural O-H bonds.[12] A broader band may also be present due to adsorbed water molecules.[5]

  • Carbonate Region (1600-600 cm⁻¹): This region is dominated by the vibrations of the carbonate ion. The presence of multiple, distinct peaks for the carbonate stretching and bending modes indicates a reduction in the symmetry of the carbonate ion within the crystal lattice. The strong, split ν₃ antisymmetric stretching band around 1515 and 1383 cm⁻¹ is a hallmark of hydrozincite.[12]

  • Low Wavenumber Region (< 600 cm⁻¹): The absorption bands in this region are attributed to the vibrations of the zinc-oxygen bonds, providing information about the compound's inorganic framework.[2]

Raman Spectral Data

The Raman spectrum provides complementary information, particularly for the symmetric vibrations that are often weak or inactive in the FTIR spectrum.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference(s)
~3580 - 3355O-H stretching modes[13]
~1405ν₃ (antisymmetric) stretching of carbonate (CO₃²⁻) groups[9]
~1062ν₁ (symmetric) stretching of carbonate (CO₃²⁻) groups[9]
~850ν₂ (out-of-plane) bending of carbonate (CO₃²⁻) groups[9]
~728, 703ν₄ (in-plane) bending of carbonate (CO₃²⁻) groups[9]

Interpretation of Raman Spectrum:

  • Symmetric Carbonate Stretch: The most intense and characteristic peak in the Raman spectrum of hydrozincite is the sharp band at ~1062 cm⁻¹.[9] This corresponds to the ν₁ symmetric stretching mode of the carbonate ion. Its high intensity is a direct result of the high polarizability change during this symmetric vibration, making it strongly Raman active.

  • Hydroxyl and Bending Modes: The Raman spectrum also reveals bands for the hydroxyl stretching modes and the carbonate bending modes, which can be used to corroborate the findings from the FTIR analysis.[9][13]

Mandatory Visualizations

Experimental and Analytical Workflow

G Diagram 1: General workflow for spectroscopic analysis. cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Basic Zinc Carbonate Sample Grinding Grinding (if needed) Sample->Grinding Pellet KBr Pellet Preparation (for quantitative FTIR) Grinding->Pellet FTIR FTIR-ATR Spectroscopy Grinding->FTIR Raman Raman Spectroscopy Grinding->Raman Pellet->FTIR Process Data Processing (Baseline Correction, etc.) FTIR->Process Raman->Process Identify Peak Identification Process->Identify Assign Vibrational Mode Assignment Identify->Assign Report Structural Characterization & Reporting Assign->Report

Caption: Diagram 1: General workflow for spectroscopic analysis.

Vibrational Modes and Spectroscopic Signals

G Diagram 2: Relationship between molecular vibrations and spectra. cluster_compound Basic Zinc Carbonate Zn₅(CO₃)₂(OH)₆ cluster_modes Molecular Vibrations cluster_spectra Spectroscopic Signals OH O-H Groups OH_stretch O-H Stretching OH->OH_stretch CO3 CO₃²⁻ Groups CO3_stretch_sym CO₃²⁻ Sym. Stretch (ν₁) CO3->CO3_stretch_sym CO3_stretch_asym CO₃²⁻ Asym. Stretch (ν₃) CO3->CO3_stretch_asym CO3_bend CO₃²⁻ Bending (ν₂, ν₄) CO3->CO3_bend ZnO Zn-O Bonds ZnO_stretch Zn-O Stretching ZnO->ZnO_stretch FTIR FTIR Spectrum OH_stretch->FTIR ~3300 cm⁻¹ Raman Raman Spectrum OH_stretch->Raman CO3_stretch_sym->Raman ~1062 cm⁻¹ (Strong) CO3_stretch_asym->FTIR ~1515, 1383 cm⁻¹ CO3_bend->FTIR ~829, 701 cm⁻¹ CO3_bend->Raman ~728, 703 cm⁻¹ ZnO_stretch->FTIR ~450 cm⁻¹

Caption: Diagram 2: Relationship between molecular vibrations and spectra.

Conclusion

FTIR and Raman spectroscopy are essential and complementary tools for the comprehensive analysis of basic zinc carbonate. FTIR excels at probing polar functional groups, providing distinct signatures for the hydroxyl and asymmetric carbonate vibrations. In contrast, Raman spectroscopy is highly sensitive to the symmetric carbonate stretch, which gives rise to a characteristically strong and sharp peak. Together, these techniques enable unambiguous identification, structural elucidation, and quality control of basic zinc carbonate, providing the detailed molecular insights required by researchers and drug development professionals.

References

An In-depth Technical Guide on the Solubility and Thermodynamic Properties of Zinc Hydroxide Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and thermodynamic properties of zinc hydroxide (B78521) carbonate, a compound of interest in various scientific and pharmaceutical applications. This document collates available quantitative data, details relevant experimental methodologies, and presents visual workflows to facilitate a deeper understanding of the core characteristics of this compound.

Thermodynamic Properties of Zinc Hydroxide Carbonate

This compound, often found in the mineral form as hydrozincite with the chemical formula Zn₅(CO₃)₂(OH)₆, is a complex salt.[1] Its thermodynamic properties are crucial for understanding its stability and reactivity.

A key thermodynamic parameter is the standard Gibbs free energy of formation (ΔGf°), which indicates the spontaneity of the formation of a compound from its constituent elements in their standard states. For hydrozincite, the standard Gibbs free energy of formation has been determined to be -3163.3 ± 4 kJ/mol .

ΔG° = ΔH° - TΔS°

where:

  • ΔG° is the standard Gibbs free energy change

  • ΔH° is the standard enthalpy change

  • T is the absolute temperature in Kelvin

  • ΔS° is the standard entropy change

Further experimental investigation, such as calorimetric studies, would be required to determine the precise values of ΔHf° and S° for hydrozincite.

The thermal decomposition of this compound has been studied, and it is known to decompose into zinc oxide (ZnO), carbon dioxide (CO₂), and water (H₂O) upon heating.[2][3] The stability of hydrozincite is influenced by the partial pressure of CO₂.[2]

Table 1: Thermodynamic Properties of Hydrozincite (Zn₅(CO₃)₂(OH)₆)

Thermodynamic PropertyValue
Standard Gibbs Free Energy of Formation (ΔGf°) -3163.3 ± 4 kJ/mol
Standard Enthalpy of Formation (ΔHf°) Data not available
Standard Molar Entropy (S°) Data not available

Solubility of this compound

The solubility of this compound is a critical parameter, particularly in pharmaceutical and environmental contexts. Unlike simple salts, the dissolution of this compound is a more complex process influenced by factors such as pH and the partial pressure of carbon dioxide in the system.

A single solubility product constant (Ksp) for hydrozincite is not straightforward to define due to the multiple equilibria involved in its dissolution. The dissolution process can be represented by the following equilibrium:

Zn₅(CO₃)₂(OH)₆(s) ⇌ 5Zn²⁺(aq) + 2CO₃²⁻(aq) + 6OH⁻(aq)

The determination of the concentrations of the various ionic species in a saturated solution is necessary to characterize its solubility. Due to this complexity, a universally accepted Ksp value for hydrozincite is not consistently reported in the literature. Its solubility is known to be low in water.

Experimental Protocols

This section details the methodologies for the experimental determination of the solubility and thermodynamic properties of this compound.

Determination of Solubility Product (Ksp) by Potentiometric Titration

This method involves the preparation of a saturated solution of this compound and the subsequent determination of the zinc ion concentration using potentiometric titration with a standard solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA).

Materials and Reagents:

  • This compound solid

  • Deionized water

  • Standardized EDTA solution (e.g., 0.01 M)

  • pH buffer solution (to maintain a constant pH during titration)

  • Potentiometer with a suitable ion-selective electrode (e.g., zinc ISE) and a reference electrode

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., filter paper and funnel)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a beaker containing deionized water.

    • Stir the mixture continuously with a magnetic stirrer for an extended period (e.g., 24-48 hours) at a constant temperature to ensure that equilibrium is reached.

    • Filter the solution to remove the undissolved solid, yielding a saturated solution of this compound.

  • Potentiometric Titration:

    • Pipette a known volume of the clear, saturated filtrate into a clean beaker.

    • Add a suitable pH buffer to maintain a constant pH.

    • Immerse the zinc ion-selective electrode and the reference electrode into the solution.

    • Begin stirring the solution gently.

    • Titrate the solution with the standardized EDTA solution, adding the titrant in small, known increments.

    • Record the cell potential (in millivolts) after each addition of the titrant.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot a graph of the cell potential (mV) versus the volume of EDTA added (mL).

    • Determine the equivalence point from the titration curve, which is the point of the steepest change in potential. The first or second derivative of the titration curve can be used for a more accurate determination of the equivalence point.

    • Calculate the molar concentration of Zn²⁺ in the saturated solution using the volume of EDTA required to reach the equivalence point.

    • From the stoichiometry of the dissolution reaction, calculate the concentrations of carbonate and hydroxide ions.

    • Calculate the solubility product constant (Ksp) using the equilibrium concentrations of the ions.

experimental_workflow_ksp cluster_prep Saturated Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Add excess Zn5(CO3)2(OH)6 to deionized water prep2 Stir for 24-48h at constant temperature prep1->prep2 prep3 Filter to remove undissolved solid prep2->prep3 titr1 Pipette known volume of filtrate prep3->titr1 Saturated filtrate titr2 Add pH buffer titr1->titr2 titr3 Titrate with standardized EDTA solution titr2->titr3 titr4 Record cell potential vs. volume of EDTA titr3->titr4 an1 Plot potential vs. volume titr4->an1 Titration data an2 Determine equivalence point an1->an2 an3 Calculate [Zn2+] an2->an3 an4 Calculate Ksp an3->an4

Workflow for Ksp Determination by Potentiometric Titration.
Determination of Enthalpy of Formation (ΔHf°) by Solution Calorimetry

Solution calorimetry can be used to determine the enthalpy of formation of this compound. This method involves measuring the heat changes associated with dissolving the compound and its constituent elements (or simple compounds with known enthalpies of formation) in a suitable solvent.

Materials and Reagents:

  • High-purity this compound

  • Zinc oxide (ZnO)

  • Carbon dioxide gas (or a soluble carbonate salt)

  • Deionized water

  • A suitable acidic solvent (e.g., hydrochloric acid solution)

  • A high-precision solution calorimeter

  • Thermometer or temperature probe

  • Stirrer

Procedure:

  • Calorimeter Calibration:

    • Determine the heat capacity of the calorimeter by carrying out a reaction with a known enthalpy change or by using an electrical heater.

  • Measurement of Enthalpy of Solution:

    • Reaction 1: Dissolution of this compound:

      • Place a known volume of the acidic solvent into the calorimeter and measure its initial temperature.

      • Add a precisely weighed amount of this compound to the solvent.

      • Monitor the temperature change until a stable final temperature is reached.

      • Calculate the heat of solution (ΔH₁).

    • Reaction 2: Dissolution of Zinc Oxide:

      • Repeat the process using a stoichiometric amount of zinc oxide.

      • Calculate the heat of solution (ΔH₂).

    • Reaction 3: Dissolution of Carbon Dioxide (or a carbonate salt):

      • Bubble a known amount of CO₂ gas through the solvent or dissolve a stoichiometric amount of a soluble carbonate salt.

      • Measure the corresponding heat change (ΔH₃).

    • Reaction 4: Formation of Water:

      • The enthalpy of formation of water is a known value.

  • Data Analysis (Hess's Law):

    • Construct a thermochemical cycle based on the dissolution reactions and the formation reaction of this compound from its constituent oxides and water.

    • Apply Hess's Law to calculate the enthalpy of formation of this compound from the measured heats of solution and the known enthalpies of formation of ZnO, CO₂, and H₂O.

experimental_workflow_enthalpy cluster_calorimetry Calorimetric Measurements cluster_hess Hess's Law Calculation cluster_known Known Thermodynamic Data cal1 Calibrate calorimeter cal2 Measure ΔHsoln of Zn5(CO3)2(OH)6 cal1->cal2 cal3 Measure ΔHsoln of 5ZnO cal1->cal3 cal4 Measure ΔHsoln of 2CO2 cal1->cal4 hess1 Construct thermochemical cycle cal2->hess1 ΔHsoln data cal3->hess1 cal4->hess1 hess2 Apply Hess's Law hess1->hess2 hess3 Calculate ΔHf° of Zn5(CO3)2(OH)6 hess2->hess3 known1 ΔHf°(ZnO) known1->hess1 known2 ΔHf°(CO2) known2->hess1 known3 ΔHf°(H2O) known3->hess1

Workflow for Enthalpy of Formation Determination.

Conclusion

This technical guide has summarized the currently available data on the solubility and thermodynamic properties of this compound, with a focus on hydrozincite. While the Gibbs free energy of formation is known, further experimental work is necessary to elucidate the standard enthalpy of formation and standard molar entropy. The solubility of this compound is complex and requires careful consideration of experimental conditions. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct further investigations and refine our understanding of this important compound.

References

An In-Depth Technical Guide to the Surface Chemistry and Reactivity of Zinc Hydroxide Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc hydroxide (B78521) carbonate, often found in nature as the mineral hydrozincite (Zn₅(CO₃)₂(OH)₆), is a layered inorganic compound of increasing interest in various scientific and industrial fields, including catalysis, materials science, and particularly in the biomedical and pharmaceutical sectors. Its biocompatibility, controlled zinc ion release, and tunable surface properties make it a promising candidate for applications ranging from drug delivery to dietary supplements. This technical guide provides a comprehensive overview of the surface chemistry and reactivity of zinc hydroxide carbonate, with a focus on data-driven insights and detailed experimental methodologies relevant to researchers and drug development professionals.

Physicochemical Properties

The surface chemistry and reactivity of this compound are fundamentally governed by its physicochemical properties. A summary of key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Formula Zn₅(CO₃)₂(OH)₆Also expressed as 3Zn(OH)₂·2ZnCO₃
Molecular Weight 549.01 g/mol
Appearance White to greyish-white powderCan be stained by impurities[1]
Density 3.5–4.0 g/cm³[2]
Hardness (Mohs) 2.0–2.5[2]
Solubility Readily soluble in acids[2]
Decomposition Temp. ~220-240 °CDecomposes to ZnO, CO₂, and H₂O[3]

Surface Chemistry and Reactivity

The surface of this compound is characterized by the presence of hydroxyl (-OH) groups and carbonate ions, which dictate its interaction with the surrounding environment.

Surface Charge and Isoelectric Point

The isoelectric point (IEP) is the pH at which the surface of a material has a net neutral charge. While specific data for synthetic this compound is scarce, the IEP of the structurally related zinc oxide is reported to be in the range of 8.7 to 10.3. The surface of this compound is expected to be positively charged at pH values below its IEP and negatively charged above it. This pH-dependent surface charge is a critical factor in the adsorption of biomolecules and drug delivery applications.

Dissolution Kinetics

The reactivity of this compound in biological environments is largely determined by its dissolution kinetics, which leads to the release of zinc ions (Zn²⁺). The dissolution is pH-dependent and is enhanced in acidic conditions. In physiological environments, such as in cell culture media, the presence of phosphates and carbonates can lead to the precipitation of zinc-containing nanoparticles, influencing the local concentration of free zinc ions[4].

Adsorption of Biomolecules

The surface of this compound, with its hydroxyl groups and positive charge at physiological pH, provides active sites for the adsorption of biomolecules such as proteins. The adsorption process is influenced by electrostatic interactions, hydrogen bonding, and the physicochemical properties of both the material surface and the protein[6][7]. For instance, proteins with a net negative charge at a given pH are likely to adsorb onto a positively charged this compound surface. This interaction can influence the biological fate of the nanoparticles and is a key consideration in drug delivery system design.

Applications in Drug Development

The unique properties of this compound make it a promising material for various applications in drug development.

Drug Delivery Vehicle

This compound's layered structure and biocompatibility make it a potential carrier for anionic drugs. The drug molecules can be intercalated between the hydroxide layers or adsorbed onto the surface. The release of the drug can be triggered by changes in the local pH, leading to the dissolution of the this compound matrix[8].

Controlled Release of Zinc Ions

Zinc is an essential trace element involved in numerous biological processes, and its controlled release can have therapeutic benefits. This compound can serve as a reservoir for the sustained release of zinc ions, which have been shown to play a role in various signaling pathways related to cell proliferation, apoptosis, and immune response[9].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound Nanoparticles (Hydrothermal Method)

This method is suitable for producing nanoparticles for biomedical applications[10].

Materials:

  • Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of zinc acetate dihydrate and urea.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 120 °C and maintain for a specified duration (e.g., 2-4 hours).

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the precipitate with deionized water and ethanol (B145695) several times.

  • Dry the product in an oven at a low temperature (e.g., 60 °C).

Workflow Diagram:

SynthesisWorkflow cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing A Dissolve Zinc Acetate and Urea in Water B Heat in Autoclave (120 °C, 2-4h) A->B C Cool to Room Temp. B->C D Collect Precipitate (Centrifugation/Filtration) C->D E Wash with Water and Ethanol D->E F Dry at 60 °C E->F

Hydrothermal synthesis of this compound nanoparticles.
Characterization of Surface Hydroxyl Groups by FTIR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying and characterizing surface hydroxyl groups[11][12].

Procedure:

  • Prepare a self-supporting wafer of the this compound powder.

  • Place the wafer in an IR cell with windows transparent to IR radiation (e.g., CaF₂).

  • Evacuate the cell at a controlled temperature to remove physisorbed water.

  • Record the IR spectrum in the 4000-400 cm⁻¹ range.

  • The stretching vibrations of different types of hydroxyl groups will appear as distinct bands in the high-frequency region (typically 3000-3800 cm⁻¹).

Determination of Isoelectric Point (IEP) by Zeta Potential Measurement

The IEP is determined by measuring the zeta potential of a suspension of the material at different pH values[13].

Materials:

  • This compound powder

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Prepare a dilute suspension of this compound in deionized water (e.g., 0.1 g/L).

  • Measure the initial pH of the suspension.

  • Inject an aliquot of the suspension into the zeta potential analyzer and measure the zeta potential.

  • Adjust the pH of the suspension using HCl or NaOH and repeat the measurement.

  • Continue this process over a wide pH range (e.g., pH 3 to 11).

  • Plot the zeta potential as a function of pH. The pH at which the zeta potential is zero is the IEP.

Logical Relationship Diagram:

IEP_Measurement A Prepare Suspension B Measure Zeta Potential at Initial pH A->B C Adjust pH B->C D Measure Zeta Potential at New pH C->D Repeat for different pH values E Plot Zeta Potential vs. pH D->E F Determine IEP (Zeta Potential = 0) E->F

Workflow for determining the isoelectric point.

Biocompatibility and Toxicological Profile

The biocompatibility of this compound is a critical aspect for its application in drug development. In vitro studies have shown that nanostructured this compound exhibits dose-dependent cytotoxicity against cell lines such as L929, with no toxicity observed at low concentrations (e.g., below 10 mg/L)[9]. At higher concentrations, it can induce apoptosis through pathways involving oxidative stress and caspase activation[9]. Hematotoxicity studies in animal models have indicated that zinc carbonate nanoparticles do not show pronounced signs of toxicity at lower doses[14].

Signaling Pathways of Released Zinc Ions

The biological effects of this compound are often mediated by the release of zinc ions, which can modulate various intracellular signaling pathways.

Diagram of Zinc-Mediated Signaling Pathways:

ZincSignaling cluster_effects Cellular Effects ZHC Zinc Hydroxide Carbonate Dissolution Zn_ion Zn²⁺ Ions ZHC->Zn_ion Immune Immune Response Modulation Zn_ion->Immune Proliferation Cell Proliferation Zn_ion->Proliferation Apoptosis Apoptosis Zn_ion->Apoptosis

Simplified diagram of cellular effects of zinc ion release.

Conclusion

This compound presents a versatile platform for various applications in drug development, owing to its favorable surface chemistry and reactivity. Its biocompatibility at low concentrations, coupled with the potential for controlled zinc ion release and surface functionalization, makes it an attractive material for the design of novel therapeutic and diagnostic agents. Further research is warranted to fully elucidate its dissolution kinetics in complex biological media and to explore its full potential as a drug delivery vehicle. This guide provides a foundational understanding and practical methodologies for researchers and scientists to advance the study and application of this promising biomaterial.

References

electronic band structure of zinc hydroxide carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Band Structure of Zinc Hydroxide (B78521) Carbonate

Introduction

Zinc hydroxide carbonate, with the most common phase being hydrozincite (Zn₅(CO₃)₂(OH)₆), is a versatile inorganic compound. It serves not only as a precursor in the synthesis of zinc oxide nanoparticles but is also investigated for its own intrinsic properties in various applications, including as a supercapacitor material.[1] Understanding its electronic band structure is crucial for tailoring its optical and electrical properties for specific technological applications, from photocatalysis to transparent electronics. This guide provides a comprehensive overview of the current scientific understanding of the , with a focus on hydrozincite. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the fundamental electronic properties of this compound.

Electronic Properties of this compound

The electronic properties of this compound are characterized by a wide band gap, indicating its nature as an electrical insulator or a wide-band-gap semiconductor.[2] The electronic structure is primarily determined by the interplay of the zinc, oxygen, carbon, and hydrogen orbitals.

Band Gap

The band gap is a critical parameter that dictates the optical and electrical properties of a material. For this compound (hydrozincite), the reported band gap values vary, which can be attributed to differences in synthesis methods, sample crystallinity, and measurement techniques. A study utilizing first-principles calculations with a hybrid functional treatment determined the band gap of Zn₅(CO₃)₂(OH)₆ to be in the insulating range.[2] Another report suggests a band gap of approximately 5 eV for hydrozincite.[3] Experimental studies on hydrothermally synthesized Zn₅(CO₃)₂(OH)₆ nanosheets have shown an absorption edge at around 250 nm.[4]

Density of States (DOS)

The density of states provides insight into the distribution of electronic states at different energy levels. First-principles calculations based on Density Functional Theory (DFT) have been employed to understand the electronic structure of hydrozincite. The valence band is primarily composed of O 2p orbitals hybridized with Zn 3d orbitals, and C 2p orbitals from the carbonate groups. The conduction band is mainly formed by the empty Zn 4s and 4p orbitals. A comparison of the electronic densities of states for hydrozincite and smithsonite (B87515) (ZnCO₃) reveals the influence of the hydroxyl groups on the electronic structure.[5]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the electronic properties of this compound.

PropertyValueMeasurement/Calculation MethodReference
Band Gap (E_g)Insulating (2.8 - 6.9 eV range for similar Zn-HOI compounds)First-principles calculations (DFT with hybrid functional)[2]
Band Gap (E_g)~5 eVNot specified[3]
Optical Absorption Edge~250 nmUV-Visible Diffuse Reflectance Spectroscopy[4]
Oxidation Potential5.05 VNot specified[3][4]
Carrier Lifetime (τ)1.485 nsTime-resolved Photoluminescence (PL)[3][4]

Experimental and Computational Protocols

Synthesis of this compound Nanoparticles

Hydrothermal Synthesis: A common method for synthesizing Zn₅(CO₃)₂(OH)₆ nanoparticles involves the hydrothermal treatment of an aqueous solution of zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and urea (B33335) (CO(NH₂)₂).[6]

  • Prepare an aqueous solution of zinc acetate dihydrate and urea.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to 120 °C for a specified duration (e.g., 2-3 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the white precipitate by centrifugation, wash it with deionized water and ethanol (B145695) several times.

  • Dry the final product in an oven at 60 °C.

Precipitation Method: this compound can be produced by the reaction between aqueous solutions of zinc sulfate (B86663) (ZnSO₄) and sodium carbonate (Na₂CO₃) in a 1:1 molar ratio.[7]

  • Prepare aqueous solutions of zinc sulfate and sodium carbonate.

  • Mix the solutions under controlled temperature and pH.

  • A white precipitate of Zn₅(CO₃)₂(OH)₆ will form.

  • Filter the precipitate, wash it thoroughly with deionized water to remove any unreacted salts.

  • Dry the precipitate at a suitable temperature.

Characterization of Electronic Properties

UV-Visible Diffuse Reflectance Spectroscopy (DRS): This technique is used to determine the optical band gap of the material.

  • The powdered sample is placed in a sample holder.

  • A spectrum of the diffuse reflectance of the sample is recorded over a range of wavelengths (e.g., 200-800 nm).

  • The absorption spectrum is calculated from the reflectance data using the Kubelka-Munk function.

  • The band gap energy (E_g) is determined by plotting (αhν)^n versus hν (a Tauc plot), where α is the absorption coefficient, hν is the photon energy, and n depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor). The linear portion of the plot is extrapolated to the energy axis to find the band gap.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the electronic band structure and density of states of materials.

  • Crystal Structure: The calculations begin with the experimental crystal structure of hydrozincite (Zn₅(CO₃)₂(OH)₆).[5]

  • Software: Quantum chemistry software packages like VASP (Vienna Ab initio Simulation Package) are commonly used.[5]

  • Method: The projector augmented wave (PAW) method within the framework of plane-wave DFT is often employed.[5]

  • Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Perdew-Burke-Ernzerhof (PBE) functional with a dispersion correction (D3) has been used for geometry optimization and molecular dynamics simulations.[5] For more accurate band gap calculations, hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE) are often necessary.[2]

  • Brillouin Zone Sampling: The Brillouin zone is sampled using a Monkhorst-Pack k-point grid. The density of the grid is increased for accurate density of states calculations.[5]

  • Analysis: The output of the calculations provides the electronic band structure (energy vs. k-vector) and the total and projected density of states (DOS and PDOS), which reveal the contributions of different atomic orbitals to the electronic bands.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis s1 Precursors (e.g., Zinc Acetate, Urea) s2 Hydrothermal Reaction (120°C) s1->s2 s3 Washing & Drying s2->s3 c1 XRD (Phase & Crystallinity) s3->c1 c2 SEM (Morphology) s3->c2 c3 UV-Vis DRS (Optical Properties) s3->c3 a1 Tauc Plot Analysis c3->a1 a2 Band Gap Determination a1->a2

Caption: Experimental workflow for band gap determination.

Density_of_States Conceptual Density of States of Hydrozincite Energy Energy E_axis_top CB_label Conduction Band E_axis_bottom E_axis_bottom->E_axis_top Energy CB_region E_fermi E_f E_gap Band Gap (E_g) CB_text Mainly Zn 4s, 4p orbitals VB_label Valence Band VB_region VB_text Hybridized O 2p, Zn 3d, C 2p orbitals

Caption: Conceptual Density of States diagram.

Conclusion and Future Outlook

The electronic structure of this compound is characterized by a wide band gap, with the valence and conduction bands primarily formed by oxygen/zinc and zinc orbitals, respectively. While experimental and computational studies have provided valuable insights into its band gap and density of states, a complete picture of the electronic band structure, including band dispersion and effective carrier masses, remains an area for further investigation. Future research employing techniques such as Angle-Resolved Photoemission Spectroscopy (ARPES) combined with more advanced theoretical calculations could provide a more detailed understanding of the electronic properties of this material, paving the way for its application in advanced electronic and optoelectronic devices.

References

An In-depth Technical Guide to the Phase Transformation of Zinc Hydroxide Carbonate Under Heating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc hydroxide (B78521) carbonate, scientifically known as hydrozincite (Zn₅(CO₃)₂(OH)₆). Understanding this phase transformation is critical for various applications, including the synthesis of high-surface-area zinc oxide (ZnO), an important material in catalysis, sensors, and pharmaceutical formulations. This document details the experimental protocols for analyzing this transformation, presents quantitative data from various studies, and illustrates the key processes and workflows.

Introduction

Zinc hydroxide carbonate is a stable precursor material that, upon heating, undergoes a phase transformation to produce zinc oxide and gaseous byproducts. The properties of the resulting ZnO, such as particle size and surface area, are highly dependent on the conditions of the thermal treatment. This guide will explore the fundamental aspects of this decomposition process.

Phase Transformation Pathway

The thermal decomposition of this compound is generally considered a single-step process where the material transforms directly into zinc oxide, water, and carbon dioxide.[1][2] The overall chemical equation for this transformation is:

Zn₅(CO₃)₂(OH)₆(s) → 5ZnO(s) + 2CO₂(g) + 3H₂O(g)

While this represents the main reaction, some studies suggest the possibility of intermediate phases under specific conditions, though they are not typically observed in standard thermal analysis.[3]

Below is a diagram illustrating the logical relationship of the phase transformation.

G ZHC This compound (Zn₅(CO₃)₂(OH)₆) [Solid] ZnO Zinc Oxide (ZnO) [Solid] ZHC->ZnO Heating Gases Carbon Dioxide (CO₂) + Water (H₂O) [Gaseous Byproducts] ZHC->Gases Heating

Phase Transformation of this compound

Quantitative Data from Thermal Analysis

The following tables summarize key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies on the thermal decomposition of this compound.

Table 1: Decomposition Temperatures and Mass Loss

Starting MaterialHeating Rate (°C/min)Decomposition Onset (°C)Peak Decomposition Temperature (°C)Final Temperature (°C)Experimental Mass Loss (%)Theoretical Mass Loss (%)Reference
Synthetic Hydrozincite5~15622044021.9725.9[3]
Synthetic Hydrozincite5~230248>250~2625.9[1]
Hydrothermally Synthesized Zn₅(CO₃)₂(OH)₆10~180-350-25.9[4]
This compound10~150-350-25.9[5]
Synthetic HydrozinciteDynamic-247-22.125.9[6]

Table 2: Kinetic Parameters of Thermal Decomposition

MethodActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reference
Isothermal TG132 and 153-[5]
Mode-free and non-linear regressionE1 = 202, E2 = 129A1 = 1.26 x 10²² , A2 = 3.16 x 10¹⁰[4]

Experimental Protocols

Detailed methodologies for the synthesis of the precursor and its characterization are crucial for reproducible results.

This protocol describes a common method for synthesizing this compound nanoparticles.[4]

  • Precursor Solution Preparation: Prepare an aqueous solution of zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and urea (B33335) (CO(NH₂)₂).

  • Hydrothermal Reaction: Transfer the solution to a sealed autoclave and heat at 120°C for a specified duration (e.g., 2-4 hours).

  • Cooling and Collection: Allow the autoclave to cool to room temperature naturally.

  • Washing: Collect the white precipitate by centrifugation or filtration and wash it multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors.

  • Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) overnight.

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G cluster_0 Synthesis Workflow start Start step1 Prepare Aqueous Solution of Zinc Acetate and Urea start->step1 step2 Hydrothermal Treatment (120°C in Autoclave) step1->step2 step3 Cool to Room Temperature step2->step3 step4 Collect Precipitate (Centrifugation/Filtration) step3->step4 step5 Wash with Deionized Water and Ethanol step4->step5 step6 Dry in Oven (60-80°C) step5->step6 end End (this compound Powder) step6->end

Synthesis of this compound Workflow

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for studying the phase transformation.[7]

  • Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh a small amount of the dried this compound powder (typically 5-10 mg) into an appropriate crucible (e.g., alumina (B75360) or platinum).

  • Experimental Setup: Place the sample crucible and an empty reference crucible into the instrument.

  • Atmosphere Control: Purge the furnace with a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

XRD is used to identify the crystalline phases of the material before and after heating.

  • Sample Preparation: Place a small amount of the powder sample onto a sample holder and flatten the surface to ensure a uniform plane for X-ray exposure.

  • Instrument Setup: Configure the X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).

  • Data Collection: Scan the sample over a specific 2θ range (e.g., 10-80°) with a defined step size and dwell time.

  • Phase Identification: Compare the resulting diffraction pattern with standard diffraction patterns from a database (e.g., JCPDS) to identify the crystalline phases present (i.e., this compound and zinc oxide).

The overall experimental workflow for characterizing the phase transformation is depicted below.

G cluster_1 Characterization Workflow start This compound Sample tga_dsc Thermal Analysis (TGA/DSC) start->tga_dsc xrd_initial XRD Analysis (Initial Phase) start->xrd_initial heating Controlled Heating tga_dsc->heating data_analysis Data Analysis (Decomposition Temperature, Mass Loss, Phase Identification) tga_dsc->data_analysis xrd_final XRD Analysis (Final Phase) heating->xrd_final xrd_initial->data_analysis xrd_final->data_analysis end Characterization Complete data_analysis->end

Experimental Characterization Workflow

Conclusion

The thermal decomposition of this compound is a well-defined process that yields nano-crystalline zinc oxide. The characteristics of the final ZnO product are influenced by the synthesis method of the precursor and the parameters of the thermal treatment. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important material transformation. Careful control of the experimental conditions is paramount to achieving desired material properties for specific applications in drug development and other scientific fields.

References

Morphological Characterization of As-Synthesized Hydrozincite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hydrozincite (Zn₅(CO₃)₂(OH)₆) is a hydrated zinc carbonate mineral of significant interest in various fields, including catalysis, pigments, and as a precursor for zinc oxide (ZnO) nanoparticles. The morphology and physicochemical properties of hydrozincite are intrinsically linked to its synthesis conditions, directly impacting its performance in subsequent applications. This technical guide provides a comprehensive overview of the synthesis and detailed morphological and structural characterization of as-synthesized hydrozincite. It includes in-depth experimental protocols for common synthesis routes and essential analytical techniques, presents quantitative data in structured tables, and utilizes workflow diagrams to illustrate key processes.

Synthesis of Hydrozincite

The morphology of hydrozincite is highly dependent on the synthesis method. Common methods include sol-gel, hydrothermal, and precipitation techniques. These methods allow for the control of particle size, shape, and crystallinity.

Sol-Gel Synthesis

The sol-gel process is a versatile method for producing solid materials from small molecules.[1] It involves the conversion of a solution (sol) into a gelatinous substance (gel). For hydrozincite, a typical aqueous sol-gel synthesis involves the hydrolysis of a zinc precursor in the presence of a carbonate source.

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures.[2] This method can produce well-defined, crystalline hydrozincite particles. The process is typically carried out in a sealed pressure vessel called an autoclave.[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of hydrozincite are crucial for reproducible results.

Detailed Protocol: Sol-Gel Synthesis

This protocol is adapted from a common procedure for synthesizing hydrozincite powder.[4]

  • Precursor Solution Preparation:

    • Dissolve 0.3 M of zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and 2.0 M of urea (B33335) (NH₂CONH₂) in 100 mL of deionized water.

    • Stir the solution magnetically for 30 minutes at room temperature to ensure complete dissolution.

  • Refluxing:

    • Transfer the solution to a three-necked refluxing pot.

    • Heat the solution to 70°C and maintain this temperature while refluxing for 6 hours under constant stirring. A white precipitate of hydrozincite will form.

  • Product Recovery:

    • Allow the solution to cool to room temperature.

    • Collect the white precipitate by filtration or centrifugation.

    • Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in an oven at 60-80°C for several hours until a constant weight is achieved.

G cluster_workflow Sol-Gel Synthesis Workflow precursors Precursors: - Zinc Acetate Dihydrate - Urea - Deionized Water stirring Magnetic Stirring (30 min) precursors->stirring reflux Refluxing (6 hours @ 70°C) stirring->reflux filtration Filtration / Centrifugation reflux->filtration washing Washing (DI Water & Ethanol) filtration->washing drying Drying (60-80°C) washing->drying product As-Synthesized Hydrozincite Powder drying->product

A typical workflow for the sol-gel synthesis of hydrozincite.
Characterization Protocols

SEM is used to observe the surface morphology, particle shape, and size distribution of the synthesized powder.

  • Sample Preparation: A small amount of the hydrozincite powder is mounted onto an aluminum stub using double-sided conductive carbon tape. To prevent charging effects during imaging, the sample is sputter-coated with a thin conductive layer of gold or platinum (~10 nm).[4][5] The sample must be completely dry.

  • Analysis: The prepared stub is loaded into the SEM chamber. Images are acquired at various magnifications using an accelerating voltage typically between 15-25 kV.[5]

TEM provides higher resolution images than SEM, allowing for the observation of internal structure, crystallite size, and lattice defects.

  • Sample Preparation: A small amount of hydrozincite powder is dispersed in a low-boiling-point solvent like ethanol or methanol.[6] The suspension is then sonicated for 10-20 minutes to break up agglomerates.[6] A single drop of the dilute suspension is carefully placed onto a carbon-coated copper grid and allowed to dry completely in a dust-free environment before analysis.[4][7]

  • Analysis: The grid is placed in the TEM sample holder and inserted into the microscope column. Images and selected area electron diffraction (SAED) patterns are collected at high accelerating voltages (e.g., 200 kV).

XRD is a primary technique for identifying the crystalline phase of the material and determining its crystallographic properties.[8]

  • Sample Preparation: The hydrozincite powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites. Approximately 200 mg of the fine powder is packed into a sample holder, and the surface is flattened to be flush with the holder's surface.

  • Analysis: The sample is analyzed using a diffractometer with Cu Kα radiation (λ = 1.54178 Å). Data is typically collected over a 2θ range of 10-80° with a slow scan speed to obtain a high-quality diffraction pattern.[4][9]

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition pathway.[10]

  • Sample Preparation: A small, accurately weighed amount of the hydrozincite powder (typically 5-10 mg) is placed into a ceramic (e.g., alumina (B75360) or platinum) crucible.[11]

  • Analysis: The analysis is performed under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate, such as 10°C/min, over a temperature range from room temperature to 1000°C.[9][12] The mass loss is recorded as a function of temperature.

G cluster_workflow Characterization Workflow cluster_sem SEM Analysis cluster_tem TEM Analysis cluster_xrd XRD Analysis cluster_tga TGA Analysis product As-Synthesized Hydrozincite Powder sem_node Morphology Particle Shape & Size product->sem_node tem_node Crystallite Size Lattice Structure product->tem_node xrd_node Phase Identification Crystallinity product->xrd_node tga_node Thermal Stability Decomposition Profile product->tga_node

Standard workflow for the physicochemical characterization of hydrozincite.

Data Presentation and Interpretation

Morphological Characteristics

The morphology of as-synthesized hydrozincite can vary significantly. Hydrothermal methods may produce varied morphologies such as lamellar, needle, plate, and flower-like structures depending on the specific reaction conditions.[13] Sol-gel synthesis often results in plate-like structures or agglomerates of smaller particles.[4] Natural or biogenic hydrozincite often presents as small, platelet-shaped crystallites interlaced to form sheaths.[5]

Table 1: Morphological Characteristics of Hydrozincite from Different Synthesis Routes

Synthesis Method Observed Morphologies Typical Size Range Reference(s)
Sol-Gel Plate-like structures, agglomerated nanoparticles 20 nm - 300 nm (post-annealing) [4]
Hydrothermal Lamellar, needle-like, plate-like, flower-like 30 nm - 50 nm (crystallites) [13]

| Precipitation | Powdery aggregates, lath-like or bladed microcrystals | Microscopic to several millimeters |[14] |

Crystallographic Properties

Hydrozincite crystallizes in the monoclinic system with the space group C2/m.[15] XRD analysis confirms the formation of the hydrozincite phase by comparing the diffraction pattern to standard data (JCPDS card no. 19-1458).[9]

Table 2: Quantitative Crystallographic Data for Hydrozincite

Parameter Value Reference(s)
Chemical Formula Zn₅(CO₃)₂(OH)₆
Crystal System Monoclinic [16]
Space Group C 2/m [15][17]
Unit Cell Parameters a = 13.58 Å, b = 6.28 Å, c = 5.41 Å, β = 95.51° [15]
Density (Calculated) ~4.01 g/cm³ [16][17]

| Cleavage | Perfect on {100} |[16] |

Thermal Decomposition

TGA reveals that hydrozincite decomposes into zinc oxide (ZnO), carbon dioxide (CO₂), and water (H₂O). The decomposition typically occurs in one or more steps at elevated temperatures.[18] Studies show a primary decomposition event occurring around 220-290°C.[4][18][19]

The decomposition reaction is: Zn₅(CO₃)₂(OH)₆ → 5ZnO + 2CO₂ + 3H₂O[18]

Table 3: Thermal Decomposition Data for As-Synthesized Hydrozincite

Analysis Type Key Temperature(s) Mass Loss Evolved Species Reference(s)
Dynamic TGA ~220 °C ~22% H₂O, CO₂ [18][19]
Dynamic TGA ~247 °C 22.1% H₂O, CO₂ [20]
Dynamic TGA ~290 °C (secondary loss) - H₂O, CO₂ [4]
Multi-step TGA 250-325 °C (step 2) ~10% H₂O [9]

| Multi-step TGA | 325-440 °C (step 3) | ~16% | CO₂ |[9] |

Note: The exact temperatures and mass loss percentages can vary depending on the heating rate, atmosphere, and the specific crystallinity and morphology of the sample.

Conclusion

The morphological and structural characterization of as-synthesized hydrozincite is essential for controlling its properties for advanced applications. A systematic approach utilizing a combination of synthesis methods like sol-gel and hydrothermal, followed by rigorous characterization with SEM, TEM, XRD, and TGA, provides a comprehensive understanding of the material. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in materials science and drug development, enabling the reproducible synthesis and thorough evaluation of hydrozincite for its intended use.

References

A Technical Guide to Zinc Hydroxide Carbonate Minerals: Mineralogical Data and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mineralogical data and geological occurrence of key zinc hydroxide (B78521) carbonate minerals. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize these minerals in their work.

Mineralogical Data

The following tables summarize the key mineralogical properties of prominent zinc hydroxide carbonate minerals and the closely related zinc carbonate, smithsonite.

Table 1: General and Crystallographic Data

MineralChemical FormulaCrystal SystemSpace Group
Hydrozincite Zn₅(CO₃)₂(OH)₆[1]Monoclinic[2]C2/m
Aurichalcite (Zn,Cu)₅(CO₃)₂(OH)₆[3]Monoclinic[3][4]P2₁/m
Rosasite (Cu,Zn)₂(CO₃)(OH)₂[5]Monoclinic[5][6]P2₁/a
Smithsonite ZnCO₃[7]Trigonal[7]R-3c[7]

Table 2: Physical and Optical Properties

MineralMohs HardnessDensity (g/cm³)LusterColorRefractive Indices
Hydrozincite 2 - 2.5[2]3.5 - 4.0[2]Dull, earthy to pearly[8]White, grey, pale pink, yellow, or brown[1][9]nα=1.640-1.650 nβ=1.730-1.740 nγ=1.740-1.750
Aurichalcite 1 - 23.64Silky to pearlyPale green to sky blue[10]nα=1.655 nβ=1.740 nγ=1.744
Rosasite 4.5[11]4.0 - 4.2[6]Vitreous to silky[6]Blue, blue-green to green[6]nα=1.672-1.688 nβ=1.796-1.830 nγ=1.811-1.831[6]
Smithsonite 4 - 4.5[7]4.4 - 4.5[7]Vitreous to pearly[7]White, grey, yellow, green, blue, pink, purple, brown[7][12]nω=1.842-1.850 nε=1.619-1.623[7]

Occurrence and Geological Setting

This compound minerals are secondary minerals, meaning they form from the alteration of primary zinc-bearing minerals. Their presence often indicates the oxidized zone of ore deposits.

  • Hydrozincite : Commonly found as an alteration product of sphalerite and smithsonite.[9] It occurs in the oxidized portions of zinc-bearing deposits and as incrustations in mine workings.[2] Associated minerals include smithsonite, hemimorphite, willemite, cerussite, aurichalcite, and calcite.[2]

  • Aurichalcite : A secondary mineral typically found in the oxidized zones of copper and zinc deposits.[3][13] It often forms as crusts of tiny, acicular crystals.[13] It is commonly associated with rosasite, smithsonite, hemimorphite, hydrozincite, malachite, and azurite.[3]

  • Rosasite : Forms in the oxidation zones of zinc-copper deposits.[5] It is typically found as crusts and botryoidal masses.[5] Associated minerals include aurichalcite, smithsonite, and hemimorphite.[5]

  • Smithsonite : A common secondary mineral found in the oxidation zone of zinc ore deposits.[7][12] It can also be found in sedimentary deposits and as a direct oxidation product of sphalerite.[12] It is often associated with hemimorphite, willemite, hydrozincite, cerussite, malachite, azurite, and aurichalcite.[7]

Experimental Protocols for Mineral Characterization

The identification and characterization of this compound minerals rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

X-Ray Diffraction (XRD)

Purpose: To identify the crystalline phases of a mineral and determine its crystal structure.

Methodology:

  • Sample Preparation: A small, representative sample of the mineral is ground into a fine powder, typically to a particle size of less than 10 micrometers. This ensures that all crystallographic orientations are represented in the sample. The powder is then mounted onto a sample holder, often a glass slide with a recessed area.

  • Instrument Setup: A powder X-ray diffractometer is used. The instrument consists of an X-ray source (commonly a copper X-ray tube), a goniometer to control the angles of the incident and diffracted X-ray beams, and a detector.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam at a specific angle (θ). The detector rotates around the sample to measure the intensity of the diffracted X-rays at twice the angle of incidence (2θ). The goniometer and detector are moved in a synchronized manner to scan a range of 2θ values.

  • Data Analysis: The resulting X-ray diffraction pattern is a plot of diffraction intensity versus 2θ. The positions (2θ angles) and relative intensities of the diffraction peaks are unique to each crystalline mineral. The obtained pattern is compared to a database of known mineral patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), for phase identification.

Infrared Spectroscopy (IR)

Purpose: To identify the functional groups (e.g., carbonate, hydroxyl) present in a mineral, providing information about its chemical composition and structure.

Methodology:

  • Sample Preparation: A small amount of the powdered mineral sample (1-2 mg) is intimately mixed with a larger amount of an infrared-transparent matrix, typically potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-IR, the powder is simply placed in direct contact with the ATR crystal.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. This instrument uses an interferometer to modulate the infrared radiation from a source before it passes through the sample.

  • Data Collection: The infrared beam is passed through the sample pellet or reflected off the ATR crystal in contact with the sample. The detector measures the amount of light that is transmitted or reflected as a function of wavenumber (cm⁻¹).

  • Data Analysis: The resulting infrared spectrum is a plot of absorbance or transmittance versus wavenumber. The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups present in the mineral. For zinc hydroxide carbonates, characteristic absorption bands for carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups are observed and compared to reference spectra for identification.

Thermal Analysis (TGA/DSC)

Purpose: To study the thermal stability of a mineral and identify decomposition and phase transition temperatures.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the powdered mineral is placed in a crucible, typically made of an inert material like alumina (B75360) or platinum.

  • Instrument Setup: A thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC) is used. The TGA measures the change in mass of a sample as a function of temperature, while the DSC measures the heat flow into or out of a sample.

  • Data Collection: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min). The TGA records the mass loss, and the DSC records the heat flow.

  • Data Analysis: The TGA curve shows mass loss steps corresponding to the loss of volatile components like water (dehydration) and carbon dioxide (decarboxylation). The DSC curve shows endothermic or exothermic peaks associated with these decomposition events or other phase transitions. The temperatures at which these events occur are characteristic of the mineral.

Electron Probe Microanalysis (EPMA)

Purpose: To obtain quantitative chemical compositions of a mineral at the micrometer scale.

Methodology:

  • Sample Preparation: A polished thin section or a grain mount of the mineral is prepared and coated with a thin layer of conductive material, such as carbon, to prevent charging under the electron beam.

  • Instrument Setup: An electron probe microanalyzer is used. This instrument focuses a high-energy beam of electrons onto a small spot on the sample surface.

  • Data Collection: The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays. Wavelength-dispersive spectrometers (WDS) are used to measure the intensity and wavelength of these X-rays. The intensities are compared to those measured from standards of known composition under the same analytical conditions.[14]

  • Data Analysis: The raw X-ray intensity data is corrected for matrix effects (atomic number, absorption, and fluorescence) to yield accurate quantitative elemental concentrations.[3] This allows for the precise determination of the chemical formula of the mineral.

Visualizing Mineral Relationships

The following diagram illustrates the formation pathway of secondary zinc minerals from the primary sulfide (B99878) mineral, sphalerite.

Secondary_Zinc_Mineral_Formation cluster_primary Primary Ore Zone cluster_oxidation Oxidation Zone Sphalerite Sphalerite (ZnS) Smithsonite Smithsonite (ZnCO₃) Sphalerite->Smithsonite Oxidation & Carbonation Hydrozincite Hydrozincite (Zn₅(CO₃)₂(OH)₆) Sphalerite->Hydrozincite Direct Alteration Aurichalcite Aurichalcite ((Zn,Cu)₅(CO₃)₂(OH)₆) Sphalerite->Aurichalcite Oxidation with Cu Rosasite Rosasite ((Cu,Zn)₂(CO₃)(OH)₂) Sphalerite->Rosasite Oxidation with Cu Smithsonite->Hydrozincite Hydration

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Zinc Hydroxide Carbonate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the hydrothermal synthesis of zinc hydroxide (B78521) carbonate (Zn₅(CO₃)₂(OH)₆) nanoparticles, their characterization, and potential applications, particularly in the biomedical field. The protocols are designed to be a valuable resource for researchers and professionals engaged in nanomaterial synthesis and drug development.

Introduction

Zinc hydroxide carbonate nanoparticles are versatile precursors for the synthesis of zinc oxide (ZnO) nanoparticles, which have garnered significant interest for their applications in drug delivery, bioimaging, and cancer therapy.[1][2] The hydrothermal synthesis method offers a straightforward and controllable route to produce uniform, crystalline Zn₅(CO₃)₂(OH)₆ nanoparticles with desired physicochemical properties. This document outlines the synthesis protocol, key characterization data, and discusses the potential therapeutic applications, primarily focusing on the properties of the derived ZnO nanoparticles due to the current research landscape.

Experimental Protocols

Hydrothermal Synthesis of this compound Nanoparticles

This protocol is based on the method described by Alhawi et al. (2015).[3][4]

Materials:

  • Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation: Prepare an aqueous solution of zinc acetate dihydrate and urea. The molar ratio and concentrations can be optimized based on desired nanoparticle characteristics. A typical starting point is a 1:1 molar ratio.

  • Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 120°C in an oven. Maintain this temperature for a specified duration (e.g., 2, 3, or 4 hours).

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the white precipitate by centrifugation. Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at 60°C overnight. The resulting white powder consists of this compound nanoparticles.

Data Presentation

Synthesis Parameters and Resulting Nanoparticle Properties
ParameterValueReference
Precursors Zinc acetate dihydrate, Urea[3][4]
Synthesis Method Hydrothermal[3][4]
Temperature 120 °C[3][4]
Reaction Time 2, 3, 4 hours[3]
Resulting Compound This compound (Zn₅(CO₃)₂(OH)₆)[3][5][6]
Morphology Spherical[3]
Particle Size 20 - 40 nm[3]
Characterization Data
Characterization TechniqueObservationReference
X-Ray Diffraction (XRD) Crystalline structure of hydrozincite. Crystallinity increases with longer reaction time.[3][5][6]
Scanning Electron Microscopy (SEM) Spherical morphology with a narrow size distribution.[3]
Thermogravimetric Analysis (TGA) One-step decomposition to ZnO between 180 °C and 350 °C.[3]
BET Surface Area Data for hydrothermally synthesized Zn₅(CO₃)₂(OH)₆ nanoparticles is not readily available. For comparison, ZnO nanoparticles can exhibit surface areas ranging from 8.8 to 83.8 m²/g depending on synthesis and processing.[7][8]
Pore Volume Data for hydrothermally synthesized Zn₅(CO₃)₂(OH)₆ nanoparticles is not readily available.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_reaction Hydrothermal Synthesis cluster_processing Product Recovery A Zinc Acetate Dihydrate D Mix & Stir A->D B Urea B->D C Deionized Water C->D E Transfer to Autoclave D->E F Heat at 120°C (2-4 hours) E->F G Cool to Room Temperature F->G H Centrifuge & Collect Precipitate G->H I Wash with Water & Ethanol H->I J Dry at 60°C I->J K This compound Nanoparticles J->K

Caption: Hydrothermal synthesis workflow for this compound nanoparticles.

Cellular Mechanisms of Derived ZnO Nanoparticles in Cancer Therapy

G cluster_cellular Cancer Cell A ZnO Nanoparticles (from Zn₅(CO₃)₂(OH)₆) B Cellular Uptake A->B C Increased Intracellular [Zn²⁺] B->C D Reactive Oxygen Species (ROS) Generation C->D E Mitochondrial Dysfunction D->E F DNA Damage D->F G Apoptosis E->G F->G

Caption: Proposed mechanism of action for ZnO nanoparticles in cancer cells.

Applications in Drug Development

While this compound nanoparticles are primarily used as precursors, the resulting zinc oxide nanoparticles have shown significant promise in drug development.

  • Anticancer Therapy: ZnO nanoparticles exhibit selective cytotoxicity towards cancer cells.[9] This is attributed to the generation of reactive oxygen species (ROS), which induces oxidative stress, mitochondrial dysfunction, and ultimately leads to apoptosis (programmed cell death).[10][11] The slightly acidic tumor microenvironment can also enhance the dissolution of ZnO nanoparticles, leading to an increased intracellular concentration of cytotoxic Zn²⁺ ions.[10]

  • Drug Delivery: The porous nature and high surface area of ZnO nanostructures make them suitable carriers for various therapeutic agents.[12] Their pH-sensitive dissolution allows for targeted drug release in the acidic environment of tumors or intracellular compartments like endosomes and lysosomes.

  • Bioimaging: The intrinsic fluorescence of ZnO nanoparticles allows for their use as imaging agents to track their biodistribution and cellular uptake.

It is important to note that while the applications are promising, the direct use of this compound nanoparticles in drug delivery is an area that requires further investigation. A recent study on nanostructured zinc carbonate hydroxide microflakes indicated dose-dependent cytotoxicity, suggesting that the biological interactions of the carbonate form are also a critical area of study.[13]

Conclusion

The hydrothermal synthesis method provides a reliable and scalable approach for producing this compound nanoparticles with controlled size and morphology. These nanoparticles serve as excellent precursors for ZnO nanoparticles, which have demonstrated significant potential in various biomedical applications, particularly in cancer therapy and drug delivery. Further research into the direct therapeutic applications of this compound nanoparticles, including their drug loading and release capabilities, will be crucial for expanding their role in the pharmaceutical sciences.

References

Application Notes & Protocols: Controlling Zinc Hydroxide Carbonate Particle Size via Microemulsion Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of zinc hydroxide (B78521) carbonate (Zn₅(CO₃)₂(OH)₆) nanoparticles with controlled particle size using a water-in-oil (w/o) microemulsion method. This technique offers a robust platform for producing nanoparticles with narrow size distributions, a critical factor in various applications, including drug delivery and catalysis.

Principle of Microemulsion-Based Nanoparticle Synthesis

A water-in-oil (w/o) microemulsion is a thermodynamically stable, isotropic, and transparent system composed of nanosized water droplets dispersed within a continuous oil phase. These droplets are stabilized by a surfactant and often a co-surfactant, forming an interface between the aqueous and oil phases. These aqueous nanodroplets act as confined reactors, enabling precise control over the nucleation and growth of nanoparticles.[1][2][3]

The most common approach, and the one detailed here, is the "two-microemulsion" method.[1] This involves the preparation of two separate microemulsions: one containing the zinc precursor (e.g., zinc nitrate) and the other containing the precipitating agent (e.g., sodium carbonate). When these two microemulsions are mixed, the nanodroplets collide and coalesce. This merging of droplets allows the reactants to mix, leading to a precipitation reaction within the confined space of the newly formed droplet, thus controlling the size of the resulting nanoparticles.[2]

Experimental Protocols

This protocol is based on the successful synthesis of zinc hydroxide carbonate nanoparticles as described in the literature.[4][5][6]

Materials and Reagents
  • Surfactant: Cetyltrimethylammonium bromide (CTAB)

  • Co-surfactant: 1-Butanol

  • Oil Phase: n-octane

  • Aqueous Phase 1 (Zinc Precursor): Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) dissolved in deionized water.

  • Aqueous Phase 2 (Precipitating Agent): Sodium carbonate (Na₂CO₃) dissolved in deionized water.

Equipment
  • Magnetic stirrers

  • Glass beakers or flasks

  • Pipettes and graduated cylinders

  • Centrifuge

  • Oven for drying

  • Buchner funnel with a pump

  • Filter paper (0.22 µm pore size)

Preparation of Microemulsions

Note: Two separate microemulsions are prepared, one for the zinc precursor and one for the precipitating agent.

  • Microemulsion A (Zinc Nitrate):

    • In a glass beaker, prepare the surfactant/co-surfactant/oil phase mixture by combining CTAB, 1-butanol, and n-octane at the desired ratios (refer to Table 1).

    • Stir the mixture vigorously using a magnetic stirrer until a clear, homogenous solution is formed.

    • Slowly add the aqueous solution of zinc nitrate (e.g., 0.1 M) to the mixture while continuing to stir.

    • Continue stirring until a transparent and stable microemulsion is formed.

  • Microemulsion B (Sodium Carbonate):

    • Repeat the same procedure as for Microemulsion A, but use the aqueous solution of sodium carbonate (e.g., 0.1 M) as the aqueous phase.

Nanoparticle Synthesis
  • Once both stable microemulsions are prepared, slowly add Microemulsion B (sodium carbonate) to Microemulsion A (zinc nitrate) under constant stirring.

  • The mixture will turn cloudy, indicating the formation of this compound nanoparticles.

  • Allow the reaction to proceed for a set amount of time (e.g., 24 hours) to ensure complete precipitation.

Particle Recovery and Purification
  • Break the microemulsion by adding a suitable solvent like acetone (B3395972) or ethanol (B145695). This will cause the nanoparticles to precipitate out of the solution.

  • Separate the nanoparticles from the liquid phase by centrifugation.

  • Wash the collected nanoparticles multiple times with a mixture of ethanol and water to remove any residual surfactant and other impurities.

  • Dry the purified nanoparticles in an oven at a low temperature (e.g., 60°C) overnight.[4]

Controlling Particle Size

Several key parameters can be adjusted to control the final particle size of the this compound nanoparticles.

Water-to-Surfactant Molar Ratio (ω)

The water-to-surfactant molar ratio (ω = [H₂O]/[Surfactant]) is a critical factor in determining the size of the aqueous nanodroplets and, consequently, the size of the nanoparticles.[4][5][6]

  • Low ω values: Result in smaller water droplets, leading to the formation of smaller nanoparticles.

  • High ω values: Result in larger water droplets, leading to the formation of larger nanoparticles. This is because as the water content increases relative to the surfactant, the microemulsion droplets become larger.[6]

Reactant Concentration

The initial concentration of the zinc nitrate and sodium carbonate in the aqueous phases also influences the particle size and morphology.

  • Lower concentrations (e.g., 0.1 M): Tend to produce smaller, more uniform, and spherical nanoparticles.[4][6]

  • Higher concentrations (e.g., 0.5 M): Can lead to the formation of larger particles and may result in different morphologies, such as flake-like structures.[4][5][6] This is potentially due to an increase in the fluidity of the surfactant layer, leading to larger and coarser particles.[6]

Data Presentation

The following table summarizes the effect of varying the water-to-surfactant molar ratio (ω) and reactant concentrations on the resulting particle size, based on findings from the literature.[4]

Sample[Zn(NO₃)₂] (M)[Na₂CO₃] (M)Water/Surfactant Molar Ratio (ω)Observed Particle Size/Morphology
10.10.1LowSmaller, spherical particles
20.10.1MediumIntermediate-sized particles
30.10.1HighLarger particles, higher aggregation
40.50.5-Larger particles (~400 nm), flake-like morphology
50.50.1-Data not specified

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Microemulsion Preparation cluster_synthesis Nanoparticle Synthesis cluster_recovery Particle Recovery prep_A Prepare Microemulsion A (Zinc Nitrate) mix Mix Microemulsions A and B prep_A->mix prep_B Prepare Microemulsion B (Sodium Carbonate) prep_B->mix react Precipitation Reaction (24 hours) mix->react precipitate Break Microemulsion (Add Acetone/Ethanol) react->precipitate centrifuge Centrifuge and Wash precipitate->centrifuge dry Dry Nanoparticles (60°C) centrifuge->dry end_product This compound Nanoparticles dry->end_product start Start start->prep_A start->prep_B

Caption: Experimental workflow for this compound nanoparticle synthesis.

Logic of Particle Size Control

particle_size_control cluster_params Controllable Parameters cluster_mechanism Mechanism cluster_outcome Outcome cluster_legend Legend omega_ratio Water-to-Surfactant Molar Ratio (ω) droplet_size Aqueous Droplet Size omega_ratio->droplet_size Directly influences concentration Reactant Concentration nucleation Nucleation and Growth concentration->nucleation Affects kinetics droplet_size->nucleation Constrains particle_size Final Particle Size nucleation->particle_size morphology Particle Morphology nucleation->morphology low_omega Low ω → Small Droplets → Small Particles high_omega High ω → Large Droplets → Large Particles low_conc Low Conc. → Smaller, Spherical Particles high_conc High Conc. → Larger, Flake-like Particles

Caption: Logic diagram for controlling particle size in microemulsion synthesis.

References

Application Notes and Protocols: Zinc Hydroxide Carbonate as a Precursor for Porous Zinc Oxide Nanostructures in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of porous zinc oxide (ZnO) nanostructures using zinc hydroxide (B78521) carbonate (ZHC) as a precursor. It further outlines their application in drug delivery, with a focus on the loading and release of the chemotherapeutic agent doxorubicin (B1662922).

Introduction

Porous zinc oxide (ZnO) nanostructures have garnered significant attention in the biomedical field, particularly for drug delivery applications. Their high surface area, biocompatibility, and pH-sensitive dissolution make them ideal carriers for targeted cancer therapy.[1][2] A common and effective method to produce these nanostructures is through the thermal decomposition of a zinc hydroxide carbonate (Zn₅(CO₃)₂(OH)₆, also known as hydrozincite) precursor.[3] This method allows for the creation of a porous architecture as carbon dioxide and water are released during calcination.[3] The resulting porous ZnO can be loaded with therapeutic agents like doxorubicin, which are then released in a controlled manner, often triggered by the acidic tumor microenvironment.[3][4]

Synthesis of Porous ZnO Nanostructures

The synthesis is a two-step process: (1) precipitation of the this compound precursor, and (2) thermal decomposition (calcination) to form porous ZnO.

Experimental Protocols

Protocol 1: Precipitation of this compound (ZHC) Precursor

This protocol details the synthesis of ZHC via a precipitation reaction between zinc sulfate (B86663) and sodium carbonate.

Materials:

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Magnetic stirrer with hotplate

  • Beakers

  • Centrifuge

  • Oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a zinc sulfate solution (e.g., 0.2 M) by dissolving the appropriate amount of ZnSO₄·7H₂O in deionized water.

    • Prepare a sodium carbonate solution (e.g., 0.2 M) by dissolving the appropriate amount of Na₂CO₃ in deionized water.

  • Precipitation:

    • Place the zinc sulfate solution in a beaker on a magnetic stirrer.

    • While stirring vigorously, slowly add the sodium carbonate solution dropwise to the zinc sulfate solution at room temperature. A white precipitate of this compound will form.[5]

  • Aging:

    • Continue stirring the suspension for 1-2 hours at room temperature to allow for the growth and stabilization of the ZHC particles.

  • Washing:

    • Separate the precipitate from the solution by centrifugation (e.g., 5000 rpm for 10 minutes).

    • Discard the supernatant and resuspend the precipitate in deionized water.

    • Repeat the washing step 3-4 times to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the washed precipitate in an oven at 60-80°C overnight to obtain a fine white powder of this compound.

Protocol 2: Thermal Decomposition of ZHC to Porous ZnO

This protocol describes the conversion of the synthesized ZHC precursor into porous ZnO nanostructures.

Materials:

  • This compound (from Protocol 1)

  • Furnace

  • Crucible

Procedure:

  • Place the dried ZHC powder in a ceramic crucible.

  • Transfer the crucible to a furnace.

  • Heat the sample to a temperature between 250°C and 500°C for 2-4 hours. The decomposition of ZHC to porous ZnO typically occurs around 240°C.[3]

  • Allow the furnace to cool down to room temperature naturally.

  • The resulting white powder is porous zinc oxide.

Data Presentation: Synthesis Parameters and Resulting Properties

The properties of the final porous ZnO nanostructures are highly dependent on the synthesis parameters of the ZHC precursor. The following table summarizes the influence of key parameters on the resulting material characteristics.

ParameterVariationEffect on ZHC PrecursorEffect on Porous ZnOReference(s)
Precursor Concentration 0.05 M to 0.5 MHigher concentrations can lead to the formation of different zinc compounds.Can influence crystallite size, surface area, and pore volume. Optimal concentrations are needed to obtain pure ZHC and subsequently porous ZnO.[6][7][8][9]
Precipitating Agent Na₂CO₃, (NH₄)₂CO₃, UreaDifferent agents can influence the morphology and composition of the precursor.Affects the final morphology and porosity of the ZnO.[10][11]
Reaction Temperature 35°C to 85°CHigher temperatures can influence the crystal growth and morphology of ZHC.Can affect the final particle size and surface area of ZnO.[10][12]
Calcination Temperature 250°C to 600°CN/AHigher temperatures generally lead to increased crystallinity and larger crystallite size, but can decrease the surface area and porosity.[13]

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_precursor Step 1: ZHC Precursor Synthesis cluster_conversion Step 2: Conversion to Porous ZnO A Prepare Zinc Salt Solution (e.g., ZnSO₄) C Precipitation (Slow addition with stirring) A->C B Prepare Carbonate Solution (e.g., Na₂CO₃) B->C D Aging C->D E Washing & Centrifugation D->E F Drying (60-80°C) E->F G This compound (ZHC Powder) F->G H Calcination (250-500°C) G->H Thermal Decomposition I Porous Zinc Oxide (ZnO Nanostructures) H->I

Caption: Experimental workflow for the synthesis of porous ZnO.

Application in Drug Delivery: Doxorubicin Loading and Release

Porous ZnO nanostructures are excellent candidates for the delivery of anticancer drugs like doxorubicin (DOX). The high surface area allows for efficient drug loading, and the pH-sensitive nature of ZnO facilitates targeted release in the acidic environment of tumors.[3][4]

Experimental Protocols

Protocol 3: Doxorubicin (DOX) Loading

Materials:

  • Porous ZnO nanostructures (from Protocol 2)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse a known amount of porous ZnO nanostructures in a specific volume of PBS (pH 7.4).

  • Add a known concentration of DOX solution to the ZnO suspension.

  • Stir the mixture in the dark at room temperature for 24 hours to allow for maximum drug loading.

  • Separate the DOX-loaded ZnO nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).

  • Collect the supernatant and measure the concentration of free DOX using a UV-Vis spectrophotometer (at ~480 nm).

  • The amount of loaded DOX is calculated by subtracting the amount of free DOX in the supernatant from the initial amount of DOX added.

  • Wash the DOX-loaded ZnO nanoparticles with PBS to remove any loosely bound drug.

Protocol 4: In Vitro Doxorubicin (DOX) Release

Procedure:

  • Disperse a known amount of DOX-loaded ZnO nanoparticles in a specific volume of release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively).

  • Place the suspension in a dialysis bag with an appropriate molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the corresponding release medium at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the outside of the dialysis bag and replace it with an equal volume of fresh medium.

  • Measure the concentration of released DOX in the withdrawn aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of DOX released over time.

Data Presentation: Drug Loading and Release Characteristics
ParameterValueConditionsReference(s)
Doxorubicin Loading Capacity ~320 mg/gPEGylated ZnO-NPs[14]
Doxorubicin Loading Efficiency ~65-88%Varies with surface modification[3][14]
Doxorubicin Release at pH 7.4 Minimal/Slow releaseSimulates physiological conditions[3][15]
Doxorubicin Release at pH 5.5 Significantly higher and sustained releaseSimulates acidic tumor microenvironment[15]

Visualization of Drug Delivery Mechanism and Cellular Uptake

Drug_Delivery_Mechanism cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (Acidic pH) A DOX-loaded Porous ZnO B Minimal DOX Release A->B Stable C Enhanced Permeability and Retention (EPR) Effect A->C Accumulation in Tumor D Cellular Uptake (Endocytosis) C->D E ZnO Dissolution in Acidic Endosomes/Lysosomes D->E F DOX Release into Cytoplasm E->F G DOX Intercalates with DNA in Nucleus F->G H Apoptosis of Cancer Cell G->H

Caption: Mechanism of targeted drug delivery using porous ZnO.

The cellular uptake of ZnO nanoparticles is often mediated by energy-dependent endocytosis.[16][17] The acidic environment within endosomes and lysosomes promotes the dissolution of the ZnO nanocarrier, leading to the release of the encapsulated drug into the cytoplasm.[4][15] The released doxorubicin can then translocate to the nucleus, intercalate with DNA, and induce apoptosis in the cancer cell.

Characterization of Materials

A comprehensive characterization of both the ZHC precursor and the final porous ZnO product is crucial.

TechniquePurposeExpected Observations
X-ray Diffraction (XRD) To determine the crystal structure and phase purity.ZHC should show characteristic peaks of hydrozincite. Porous ZnO should exhibit the hexagonal wurtzite structure.
Scanning Electron Microscopy (SEM) To observe the morphology and particle size.ZHC may appear as plate-like or spherical aggregates. Porous ZnO often retains the morphology of the precursor but with a porous surface.
Transmission Electron Microscopy (TEM) To visualize the internal porous structure and crystallite size.Will reveal the nanoporous nature of the ZnO nanostructures.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore size distribution.High surface area and mesoporous characteristics are expected for ZnO derived from ZHC.
Thermogravimetric Analysis (TGA) To determine the thermal decomposition profile of ZHC.A significant weight loss around 240°C corresponding to the decomposition of ZHC to ZnO.

Conclusion

The use of this compound as a precursor offers a simple and effective route to synthesize porous zinc oxide nanostructures with a high surface area. These materials have demonstrated significant potential as carriers for anticancer drugs like doxorubicin, enabling pH-triggered drug release for targeted therapy. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development to explore and optimize this promising nanomedicine platform.

References

Catalytic Applications of Zinc Hydroxide Carbonate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc hydroxide (B78521) carbonate, often referred to as hydrozincite with the general formula Zn₅(CO₃)₂(OH)₆, is emerging as a versatile and environmentally benign catalyst in organic synthesis. Its heterogeneous nature, low cost, and low toxicity make it an attractive alternative to traditional homogeneous or more hazardous catalysts. This document provides detailed application notes and experimental protocols for the use of zinc hydroxide carbonate and its derivatives in key organic transformations, including esterification, transesterification, and Knoevenagel condensation.

Catalyst Preparation

A common and straightforward method for synthesizing this compound is through precipitation. The resulting material can be used directly or as a precursor to zinc oxide catalysts, which may form zinc carbonate species in situ under certain reaction conditions.[1]

Protocol: Preparation of this compound (Hydrozincite)

This protocol is adapted from methods described for the synthesis of hydrozincite precursors.[2][3]

Materials:

Equipment:

  • Three-necked flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Dissolve 1 M of zinc acetate dihydrate and 2 M of urea in 100 mL of deionized water in a three-necked flask equipped with a reflux condenser and magnetic stirrer.[3]

  • Stir the solution vigorously for 30 minutes at room temperature to ensure homogeneity.

  • Heat the mixture to 70°C and reflux for 6 hours.[3]

  • Allow the solution to cool to room temperature. A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with deionized water (3 x 50 mL) to remove any unreacted salts.

  • Dry the collected solid in an oven at 60-80°C overnight.

  • The resulting white powder is this compound (hydrozincite) and can be characterized by XRD, FTIR, and TGA.

Applications in Organic Synthesis

Esterification of Carboxylic Acids

Zinc(II) salts, including zinc carbonate, have proven to be effective catalysts for the esterification of fatty acids with various alcohols.[4][5] The reaction typically proceeds under homogeneous conditions at elevated temperatures, with the active catalyst species, zinc carboxylate, forming in situ. This species precipitates upon cooling, allowing for easy recovery and recycling.[4][5]

Reaction Scheme:

R-COOH + R'-OH --(ZnCO₃ catalyst)--> R-COOR' + H₂O

CatalystCatalyst Loading (mol%)AlcoholTime (h)Yield (%)Reference
ZnCO₃12-Ethylhexyl alcohol4>94[4]
ZnO12-Ethylhexyl alcohol4>94[4]
Zn(OAc)₂12-Ethylhexyl alcohol4>94[4]
None-2-Ethylhexyl alcohol484[4]

Note: Zinc oxide and zinc acetate form zinc carboxylate in situ, which is the active catalytic species.[4]

This protocol is based on the methodology for zinc-catalyzed esterification of fatty acids.[4]

Materials:

  • Pelargonic acid

  • 2-Ethylhexyl alcohol

  • Zinc carbonate (or Zinc oxide)

  • Round-bottom flask

  • Distillation setup (optional, for water removal)

  • Magnetic stirrer with hotplate

Procedure:

  • To a 100 mL round-bottom flask, add pelargonic acid (125 mmol), 2-ethylhexyl alcohol (150 mmol, 1.2 eq), and zinc carbonate (1.25 mmol, 1 mol%).[4]

  • Equip the flask with a magnetic stir bar and a reflux condenser. For improved yields, a Dean-Stark trap can be used to remove the water formed during the reaction.

  • Heat the reaction mixture to 170°C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4 hours.

  • After completion, allow the mixture to cool to room temperature. The zinc pelargonate catalyst will precipitate as a white solid.[4]

  • Filter the solid catalyst. The liquid phase contains the desired ester product.

  • The product can be purified by vacuum distillation if required. The recovered catalyst can be washed, dried, and reused.[4]

The following diagram illustrates the proposed catalytic cycle for the zinc-catalyzed esterification of carboxylic acids. The zinc salt reacts with the carboxylic acid to form a zinc carboxylate, which then activates the carboxylic acid towards nucleophilic attack by the alcohol.

Esterification_Cycle ZnCO3 ZnCO3 Zn(OOCR)2 Zinc Carboxylate (Active Catalyst) ZnCO3->Zn(OOCR)2  + 2 R-COOH - H2CO3 Activated_Complex Coordination with Carboxylic Acid Zn(OOCR)2->Activated_Complex  + R-COOH Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate  + R'-OH Ester_Product R-COOR' Tetrahedral_Intermediate->Ester_Product - H2O Ester_Product->Zn(OOCR)2  Regeneration of  Catalyst

Caption: Proposed catalytic cycle for zinc-catalyzed esterification.

Transesterification

Zinc-based catalysts, including those derived from this compound, are also active in transesterification reactions, which are crucial for processes like biodiesel production.[6][7] These catalysts can facilitate the conversion of triglycerides and other esters into different ester forms.

CatalystSubstrateAlcoholTemperature (°C)Time (h)Yield (%)Reference
Zn₃La₁ mixed oxide*Crude Palm OilMethanol>170396[6]
Zinc StearateGlycerol + Ethylene Carbonate-806~77 (conversion)[7]

Note: Zinc-lanthanum mixed oxides are often prepared from carbonate or hydroxide precursors.[6]

This protocol provides a general guideline for zinc-catalyzed transesterification.

Materials:

  • Ester substrate (e.g., triglyceride, ethyl acetate)

  • Alcohol (e.g., methanol, ethanol)

  • This compound (or derived mixed oxide)

  • Stainless steel stirred reactor or round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Charge a stainless steel reactor or a round-bottom flask with the ester substrate, alcohol (typically in excess), and the this compound-based catalyst (e.g., 1-5 wt%).[7]

  • Seal the reactor or equip the flask with a reflux condenser.

  • Heat the mixture to the desired reaction temperature (e.g., 80-180°C) with vigorous stirring.[6][7]

  • Maintain the reaction for the specified duration (e.g., 3-6 hours), monitoring the progress by GC or HPLC.

  • After the reaction, cool the mixture to room temperature.

  • Separate the heterogeneous catalyst by filtration or centrifugation.

  • The product can be isolated from the reaction mixture by distillation or liquid-liquid extraction.

The following diagram outlines the general workflow for a transesterification reaction using a heterogeneous zinc-based catalyst.

Transesterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Ester + Alcohol Reactor Reactor/Flask Reactants->Reactor Catalyst Zn(OH)₂(CO₃)ₓ Catalyst->Reactor Heating Heating & Stirring Reactor->Heating Filtration Catalyst Separation (Filtration) Heating->Filtration Purification Product Purification (Distillation/Extraction) Filtration->Purification Analysis GC/HPLC Analysis Purification->Analysis

Caption: General workflow for zinc-catalyzed transesterification.

Knoevenagel Condensation

Zinc-based catalysts, often derived from the calcination of this compound to zinc oxide, are efficient in promoting the Knoevenagel condensation.[8] This reaction is a cornerstone for C-C bond formation, leading to the synthesis of α,β-unsaturated compounds.

Reaction Scheme:

R-CHO + Z-CH₂-Z' --(ZnO catalyst)--> R-CH=C(Z)(Z') + H₂O (where Z, Z' are electron-withdrawing groups)

The following table summarizes the results for the Knoevenagel condensation between various aldehydes and active methylene (B1212753) compounds using a ZnO catalyst.[8]

AldehydeActive Methylene CompoundSolventTime (min)Yield (%)Reference
4-Nitrobenzaldehyde (B150856)Malononitrile (B47326)Water1698[8]
4-NitrobenzaldehydeMalononitrileSolvent-free2596[8]
BenzaldehydeMalononitrileWater2095[8]
4-ChlorobenzaldehydeMalononitrileWater1896[8]
4-MethoxybenzaldehydeEthyl CyanoacetateWater12085[8]

This protocol is adapted from the procedure using a ZnO catalyst in an aqueous medium.[8]

Materials:

  • 4-Nitrobenzaldehyde

  • Malononitrile

  • Zinc Oxide (prepared by calcining this compound at ~600°C)[8]

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, suspend 4-nitrobenzaldehyde (2 mmol) and malononitrile (2.2 mmol) in 5 mL of deionized water.

  • Add the zinc oxide catalyst (0.1 g).[8]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 16 minutes, as indicated by the formation of a solid product.[8]

  • Upon completion, filter the solid product and wash with cold water.

  • The catalyst can be recovered from the filtrate, washed, dried, and reused.

  • The product is typically of high purity and may not require further purification.

The mechanism involves the activation of the active methylene compound by the basic sites on the catalyst surface and coordination of the aldehyde to a Lewis acidic zinc site.

Knoevenagel_Mechanism cluster_activation Catalyst Activation cluster_condensation Condensation & Dehydration Catalyst ZnO Surface (Lewis Acidic Zn²⁺, Basic O²⁻) Carbanion Carbanion [Z-CH-Z']⁻ Catalyst->Carbanion  + Methylene  (Deprotonation by O²⁻) Activated_Aldehyde Activated Aldehyde (Coordinated to Zn²⁺) Catalyst->Activated_Aldehyde  + Aldehyde  (Coordination to Zn²⁺) Methylene Z-CH₂-Z' Adduct Aldol-type Adduct Carbanion->Adduct Aldehyde R-CHO Activated_Aldehyde->Adduct Nucleophilic Attack Product α,β-Unsaturated Product R-CH=C(Z)(Z') Adduct->Product  - H₂O

Caption: Proposed mechanism for ZnO-catalyzed Knoevenagel condensation.

Conclusion

This compound and its derivatives serve as highly effective, reusable, and eco-friendly catalysts for a range of important organic transformations. The protocols and data presented herein provide a valuable resource for researchers looking to employ these catalysts in their synthetic endeavors. The operational simplicity, mild reaction conditions for certain applications, and the ability to recycle the catalyst align well with the principles of green chemistry, making this compound a promising tool for sustainable chemical and pharmaceutical development.

References

Application of Zinc Hydroxide Carbonate in Supercapacitor Electrodes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc hydroxide (B78521) carbonate (Zn₄(CO₃)(OH)₆·H₂O), hereafter referred to as HZC, is emerging as a promising electrode material for supercapacitors. Its advantages include low cost, environmental friendliness, and excellent electrochemical properties. This document provides detailed application notes and experimental protocols for the synthesis of HZC and the fabrication and characterization of supercapacitor electrodes using this material. The information is intended to guide researchers in exploring the potential of HZC for high-performance energy storage devices.

The charge storage mechanism in HZC electrodes is primarily based on pseudocapacitance, which involves fast and reversible Faradaic redox reactions at the electrode-electrolyte interface.[1] This mechanism allows for higher energy storage capacity compared to electric double-layer capacitors (EDLCs) that rely on electrostatic charge accumulation.[1]

Data Presentation

The electrochemical performance of supercapacitors is highly dependent on the electrode material and its morphology. The following tables summarize the key performance metrics for supercapacitors based on zinc hydroxide carbonate and related zinc-based materials.

Table 1: Electrochemical Performance of this compound-Based Supercapacitor Electrodes

Electrode MaterialSynthesis MethodElectrolyteSpecific Capacitance (F/g)Current Density (A/g)Energy Density (Wh/kg)Power Density (W/kg)Cyclic Stability (% retention after cycles)Reference
HZC Nanosheets on Ni FoamIn-situ Hydrothermal6 M KOH1329.2138.92000Not explicitly stated[1][2]
HZC Nanosheets on Ni FoamIn-situ Hydrothermal6 M KOH882.810--Not explicitly stated[1][2]
HZC Powder on Ni FoamCoating6 M KOH32.71--Not explicitly stated[1][2]
ZnCo Layered Double HydroxideHydrothermalNot Stated1964 mF/cm² (areal)5 mV/s (scan rate)0.22 mWh/cm²-112% after 2000 cycles[3]
ZnO@NiMn-LDHHydrothermal6 M KOH569.3116.08 (device)798.8 (device)76% after 5000 cycles[4]

Table 2: Performance Comparison with Other Zinc-Based Supercapacitor Electrodes

Electrode MaterialSynthesis MethodElectrolyteSpecific Capacitance (F/g)Current Density (A/g)Cyclic Stability (% retention after cycles)Reference
Zn(OH)₂ NanosheetChemical PrecipitationNot Stated1260.1Not explicitly stated[5]
ZnO/Graphene NanocompositeNot StatedNot Stated2801Not explicitly stated[1]
Microspherical ZnONot StatedNot Stated1017.55Not explicitly stated[1]
ZnO@NiCo-LDHHydrothermal6 M KOH284.6158% after 5000 cycles[4]
ZnO@NiFe-LDHHydrothermal6 M KOH133.0149% after 5000 cycles[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of HZC and the fabrication and characterization of supercapacitor electrodes.

Protocol 1: In-situ Hydrothermal Synthesis of HZC Nanosheets on Nickel Foam

This protocol describes the direct growth of HZC nanosheets on a conductive nickel foam substrate.[1]

Materials:

  • Nickel (Ni) foam (10 mm × 10 mm × 1 mm)

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • Urea (B33335) (CO(NH₂)₂)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) (as a lamellar structure agent)

  • Hydrochloric acid (HCl, 3 mol/L)

  • Deionized (DI) water

  • Absolute ethanol (B145695)

  • 50 ml Teflon-lined autoclave

Procedure:

  • Substrate Cleaning: Ultrasonically clean the Ni foam sequentially with 3 M HCl solution, deionized water, and absolute ethanol for 10 minutes each to remove the surface NiO layer and any organic residues.

  • Precursor Solution Preparation: Prepare an aqueous solution containing Zn(NO₃)₂·6H₂O, urea, and a trace amount of Al(NO₃)₃·9H₂O. Stir the solution thoroughly until it becomes clear. The recommended mole ratio of urea to zinc is 5.

  • Hydrothermal Synthesis: Place the cleaned Ni foam sheet into a 50 ml Teflon-lined autoclave containing the homogeneous precursor solution.

  • Seal the autoclave and maintain it at 120°C for 4 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Product Washing and Drying: Thoroughly wash the final product with deionized water and dry it at 60°C for 8 hours.

Protocol 2: Fabrication of Supercapacitor Electrodes from HZC Powder

This protocol outlines the procedure for preparing a working electrode from synthesized HZC powder.

Materials:

  • Synthesized HZC powder (active material)

  • Conductive carbon black (e.g., Super P)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Nickel foam or stainless steel mesh (current collector)

  • Mortar and pestle

  • Doctor blade or coating machine

  • Vacuum oven

  • Hydraulic press

Procedure:

  • Slurry Preparation:

    • In a mortar, thoroughly grind the HZC active material for approximately 10 minutes.

    • Add the conductive carbon black to the ground active material and continue grinding for another 15 minutes to ensure a homogeneous mixture. A typical mass ratio of active material to conductive additive to binder is 80:10:10.

    • In a separate container, dissolve the PVDF binder in NMP to form a solution.

    • Gradually add the active material and conductive carbon mixture to the PVDF solution while stirring continuously to form a homogeneous slurry. The viscosity of the slurry should be optimized for coating.

  • Electrode Coating:

    • Clean the current collector (Ni foam or stainless steel mesh) thoroughly.

    • Apply the prepared slurry onto the current collector using a doctor blade or a coating machine to ensure a uniform thickness.

  • Drying:

    • Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to completely remove the NMP solvent.

  • Pressing:

    • Press the dried electrode under a pressure of approximately 10 MPa using a hydraulic press to ensure good contact between the active material and the current collector.

  • Final Electrode: The pressed electrode is now ready to be used as a working electrode in a supercapacitor assembly.

Protocol 3: Electrochemical Characterization

This protocol describes the setup and methods for evaluating the electrochemical performance of the fabricated HZC electrodes.

Equipment:

  • Electrochemical workstation (e.g., CHI660D)

  • Three-electrode cell setup

  • Working electrode: The fabricated HZC electrode

  • Reference electrode: Saturated calomel (B162337) electrode (SCE) or Mercury/mercuric oxide (Hg/HgO) electrode[1]

  • Counter electrode: Platinum (Pt) plate or foil[1]

  • Electrolyte: 6 M potassium hydroxide (KOH) solution[1]

Procedures:

  • Cyclic Voltammetry (CV):

    • Assemble the three-electrode cell with the HZC working electrode, reference electrode, and counter electrode immersed in the 6 M KOH electrolyte.

    • Perform CV measurements at various scan rates (e.g., 5, 10, 25, 50, 100 mV/s) within a potential window of 0 to 0.6 V (vs. Hg/HgO).[1]

    • The shape of the CV curves and the presence of redox peaks will indicate the capacitive behavior of the electrode.

  • Galvanostatic Charge-Discharge (GCD):

    • Conduct GCD tests at different current densities (e.g., 1, 2, 5, 10 A/g) within the same potential window as the CV measurements.

    • The specific capacitance (C) can be calculated from the discharge curves using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential with a small AC perturbation (e.g., 5 mV).

    • The Nyquist plot obtained from EIS can provide information about the internal resistance, charge transfer resistance, and ion diffusion kinetics of the electrode.

  • Cyclic Stability:

    • Evaluate the long-term performance of the electrode by subjecting it to repeated GCD cycles at a constant current density for a large number of cycles (e.g., 1000 to 5000 cycles).

    • The capacitance retention is calculated as the ratio of the specific capacitance after cycling to the initial specific capacitance.

Visualizations

Charge Storage Mechanism and Experimental Workflow

The following diagrams illustrate the key processes involved in the application of this compound for supercapacitor electrodes.

ChargeStorageMechanism cluster_electrolyte Alkaline Electrolyte (KOH) ZnII Zn(II) in HZC ZnIII Zn(III) intermediate ZnII->ZnIII Oxidation (Charging) + OH⁻ ZnIII->ZnII Reduction (Discharging) - OH⁻ OH_minus OH⁻ K_plus K⁺ K_plus->ZnII Ion Adsorption/ Desorption caption Fig. 1: Pseudocapacitive charge storage mechanism.

Caption: Fig. 1: Pseudocapacitive charge storage mechanism.

ExperimentalWorkflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing synthesis HZC Synthesis (e.g., Hydrothermal) characterization Material Characterization (XRD, SEM) synthesis->characterization slurry Slurry Preparation (HZC, Carbon, Binder) characterization->slurry coating Coating on Current Collector slurry->coating drying Drying and Pressing coating->drying assembly Three-Electrode Cell Assembly drying->assembly cv Cyclic Voltammetry assembly->cv gcd Galvanostatic Charge-Discharge assembly->gcd eis Electrochemical Impedance Spectroscopy assembly->eis stability Cyclic Stability Test assembly->stability caption Fig. 2: General experimental workflow.

Caption: Fig. 2: General experimental workflow.

Mechanism of Charge Storage

The charge storage in HZC electrodes in an alkaline electrolyte is primarily attributed to Faradaic redox reactions involving the zinc ions.[1] The cyclic voltammetry curves of HZC electrodes typically exhibit distinct redox peaks, which are characteristic of pseudocapacitive behavior.[1]

The proposed redox reaction involves the transition of zinc between different oxidation states, likely between Zn(II) and a higher oxidation state, facilitated by the hydroxide ions (OH⁻) in the alkaline electrolyte.[1] The reaction can be represented as:

Zn(II) + xOH⁻ ↔ Zn(II+x)(OH)x + xe⁻

During the charging process, Zn(II) is oxidized to a higher oxidation state, and during discharging, it is reduced back to Zn(II). This reversible redox reaction allows for efficient charge storage and delivery. The layered crystal structure of HZC is believed to be advantageous for this process, as it provides a large surface area and facilitates the diffusion of electrolyte ions to the active sites.[2]

Conclusion

This compound is a promising and cost-effective material for supercapacitor electrodes. The synthetic methods, particularly the in-situ hydrothermal growth, can produce nanostructured electrodes with high specific capacitance and energy density. The detailed protocols and data presented in this document provide a solid foundation for researchers to further investigate and optimize HZC-based supercapacitors for various energy storage applications. Future research should focus on improving the cyclic stability and exploring composite materials to further enhance the electrochemical performance.

References

Application Notes and Protocols: Synthesis of Zinc Hydroxide Carbonate with Controlled Morphology using PVP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of zinc hydroxide (B78521) carbonate with controlled morphology using Polyvinylpyrrolidone (PVP) as a capping agent. The information is intended for researchers, scientists, and professionals in drug development who require tailored particle characteristics for various applications, including as precursors for zinc oxide-based materials.

Introduction

Zinc hydroxide carbonate (Zn₅(CO₃)₂(OH)₆), also known as hydrozincite, is a versatile material with applications in catalysis, pigments, and as a precursor for the synthesis of zinc oxide (ZnO) with diverse morphologies. Controlling the morphology of this compound at the nanoscale and microscale is crucial for tuning its properties and the properties of the resulting ZnO. Polyvinylpyrrolidone (PVP), a non-ionic polymer, is widely used as a surface stabilizer, growth modifier, and dispersant in the synthesis of nanoparticles.[1][2] By adsorbing onto specific crystallographic faces of growing crystals, PVP can modulate their growth rates, leading to the formation of controlled and unique morphologies.[3]

This document outlines a protocol for the synthesis of this compound with a porous, spherical, chrysanthemum-like morphology using a simple aqueous solution process employing urea (B33335) and zinc nitrate (B79036) in the presence of PVP.[4]

Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for the synthesis of this compound with controlled morphology using PVP.

Reagents and Equipment
  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Urea (CO(NH₂)₂)

  • Polyvinylpyrrolidone (PVP, K-30)

  • Deionized (DI) water

  • Beakers and magnetic stir bars

  • Heating mantle or hot plate with stirring capability

  • Thermometer

  • Buchner funnel and filter paper

  • Drying oven

  • Scanning Electron Microscope (SEM) for morphological characterization

  • X-ray Diffractometer (XRD) for phase identification

  • BET surface area analyzer

Synthesis of Porous Spherical this compound

This protocol is adapted from the method described by Bitenc et al. for the preparation of chrysanthemum-shaped this compound particles.[4]

  • Preparation of Precursor Solution:

    • Dissolve zinc nitrate hexahydrate and urea in deionized water in a beaker with magnetic stirring. The molar ratio of urea to zinc nitrate should be greater than 1 to ensure complete precipitation.

    • Add PVP-K30 to the solution and stir until completely dissolved. The concentration of PVP can be varied to control the morphology of the final product.

  • Reaction and Precipitation:

    • Heat the solution to 85°C while continuously stirring.

    • Maintain the temperature and stirring for a designated period (e.g., 2 hours) to allow for the hydrolysis of urea and the gradual precipitation of this compound. The slow release of carbonate and hydroxide ions from urea hydrolysis facilitates controlled crystal growth.

  • Washing and Drying:

    • Allow the resulting white precipitate to cool to room temperature.

    • Separate the precipitate from the solution by filtration using a Buchner funnel.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents and by-products.

    • Dry the collected powder in an oven at a low temperature (e.g., 60-80°C) overnight.

  • Characterization:

    • The morphology of the dried this compound powder can be examined using Scanning Electron Microscopy (SEM).

    • The crystalline phase can be confirmed by X-ray Diffraction (XRD).

    • The surface area of the particles can be measured using a BET surface area analyzer.

Data Presentation

The following table summarizes the influence of PVP on the morphology and properties of the resulting zinc-based particles. Note that some data pertains to the ZnO obtained after calcination of the this compound precursor, as the morphology of the precursor is often retained.[4]

Precursor SaltPrecipitating AgentAdditive (PVP) ConcentrationResulting Zn₅(CO₃)₂(OH)₆ MorphologyAverage Particle Size (Precursor)Surface Area (Precursor)Resulting ZnO Morphology (Post-Calcination)
Zinc NitrateUreaWith PVP-K30[4]Porous spherical particles (chrysanthemum-like)[4]4 µm[4]16 m²/g[4]Porous spherical particles (morphology preserved)[4]
Zinc NitrateUreaWithout PVP[4]Irregular agglomeratesNot specifiedNot specifiedIrregular particles

Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound with controlled morphology using PVP.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction and Precipitation cluster_processing Product Processing cluster_characterization Characterization prep_solution Dissolve Zinc Nitrate, Urea, and PVP in DI Water heat_stir Heat to 85°C with Stirring prep_solution->heat_stir precipitate Precipitation of This compound heat_stir->precipitate cool Cool to Room Temperature precipitate->cool filter_wash Filter and Wash with DI Water cool->filter_wash dry Dry in Oven filter_wash->dry sem SEM (Morphology) dry->sem xrd XRD (Phase) dry->xrd bet BET (Surface Area) dry->bet

Caption: Experimental workflow for the synthesis of this compound.

Role of PVP in Morphology Control

This diagram illustrates the proposed mechanism by which PVP influences the morphology of the this compound particles.

pvp_mechanism cluster_system Aqueous System cluster_process Crystal Growth cluster_result Final Morphology zn_ions Zn²⁺ ions nuclei Initial Nuclei Formation zn_ions->nuclei urea Urea urea->nuclei Hydrolysis (slow release of CO₃²⁻, OH⁻) pvp PVP Chains pvp_adsorption PVP Adsorption on Specific Crystal Faces pvp->pvp_adsorption nuclei->pvp_adsorption anisotropic_growth Anisotropic Growth Inhibition pvp_adsorption->anisotropic_growth controlled_morphology Porous Spherical 'Chrysanthemum-like' Particles anisotropic_growth->controlled_morphology

Caption: Proposed mechanism of PVP-mediated morphology control.

References

Application Notes and Protocols: The Role of Zinc Hydroxide Carbonate in Gas Sensing Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of zinc hydroxide (B78521) carbonate, primarily as a precursor, in the development of advanced gas sensing materials. Detailed protocols for synthesis, device fabrication, and characterization are outlined to facilitate research and development in this domain.

Introduction: Zinc Hydroxide Carbonate as a Versatile Precursor

This compound (Zn₅(CO₃)₂(OH)₆), also known as hydrozincite, is a key intermediate in the synthesis of high-performance zinc oxide (ZnO)-based gas sensors. While this compound itself exhibits low sensitivity to gases, its true value lies in its utility as a precursor to generate ZnO with controlled morphologies, high surface area, and enhanced porosity—critical attributes for sensitive and selective gas detection.[1][2][3][4] The thermal or chemical decomposition of this compound allows for the fabrication of nanostructured ZnO, which is the active sensing element. This route is advantageous for creating materials with a large number of active pores, which facilitates gas diffusion and interaction with the sensing surface.[2][4]

The resulting ZnO-based sensors operate on the principle of chemiresistance, where the electrical resistance of the material changes upon exposure to a target gas. This change is mediated by the adsorption and reaction of gas molecules with oxygen species on the ZnO surface.[5][6] Materials derived from this compound have shown significant promise in detecting a range of gases, including carbon dioxide (CO₂), ethanol (B145695), and nitrogen dioxide (NO₂).[1][5]

Experimental Protocols

This section details the methodologies for synthesizing this compound and its subsequent conversion into a functional gas sensing layer.

Protocol 2.1: Synthesis of this compound (Hydrothermal Method)

This protocol describes the synthesis of this compound nanoparticles, a common precursor for ZnO gas sensors.[7][8]

Materials:

  • Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Urea (NH₂CONH₂)

  • Deionized (DI) water

  • Teflon-lined stainless steel autoclave

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare an aqueous solution of zinc acetate dihydrate and urea.

  • Transfer the solution into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 120°C for a duration of 2 to 4 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting white precipitate by centrifugation.

  • Wash the precipitate multiple times with DI water and ethanol to remove any unreacted reagents.

  • Dry the final product in an oven at 60-80°C overnight. The resulting powder is this compound (Zn₅(CO₃)₂(OH)₆).[7][8]

Protocol 2.2: Conversion of this compound to CaO-ZnO Heterostructures for CO₂ Sensing

This protocol details the chemical conversion of synthesized this compound into a highly sensitive CaO-ZnO heterostructure for CO₂ detection.[1][2][3]

Materials:

  • Synthesized this compound powder (from Protocol 2.1)

  • Calcium hydroxide (Ca(OH)₂)

  • Ethanol

  • Beaker, magnetic stirrer

  • Drying oven

Procedure:

  • Disperse the this compound powder in ethanol.

  • Add a specific weight percentage of Ca(OH)₂ to the suspension (e.g., 25 wt%).

  • Stir the mixture at 50°C for 12 hours to facilitate the chemical conversion of Zn₅(CO₃)₂(OH)₆ to a CaO-ZnO composite.[1][2]

  • Collect the resulting powder by centrifugation or filtration.

  • Wash the powder with ethanol to remove any residual reactants.

  • Dry the final CaO-ZnO heterostructure powder in an oven.

Protocol 2.3: Fabrication of a Chemiresistive Gas Sensor

This protocol outlines the steps to fabricate a gas sensor device using the synthesized sensing material.[5]

Materials:

  • Synthesized sensing powder (e.g., CaO-ZnO from Protocol 2.2 or thermally decomposed ZnO)

  • Alumina (B75360) (Al₂O₃) substrate with pre-patterned electrodes (e.g., Au or Pt)

  • Deionized water or an organic binder to form a paste

  • Micropipette or screen printer

  • Furnace or hot plate for annealing/aging

Procedure:

  • Prepare a paste or slurry by mixing the sensing powder with a small amount of deionized water or an organic binder.

  • Coat the alumina substrate with the paste, ensuring the material covers the pre-patterned electrodes. This can be done using a micropipette for small-scale lab fabrication or screen printing for larger batches.

  • Dry the coated substrate at a low temperature (e.g., 100°C) to evaporate the solvent.

  • Anneal the sensor at a higher temperature (e.g., 300-500°C) in air. This step serves to improve the crystallinity of the sensing material, remove any organic binders, and ensure good contact between the sensing layer and the electrodes.[5]

  • The sensor is now ready for housing and testing.

Data Presentation: Performance of Gas Sensors Derived from this compound

The use of this compound as a precursor leads to sensing materials with notable performance characteristics. The following tables summarize the quantitative data from cited research.

Table 1: Performance of CaO-ZnO Heterostructure Sensor for CO₂ Detection [1][2][3][4]

ParameterValueConditions
Target GasCO₂
Sensing Material25 wt% Ca(OH)₂ sensitized ZnO (25CaZMS)
Operating Temperature150°C
Sensitivity77%to 500 ppm CO₂
Sensitivity Range26% to 91%for 100 to 10000 ppm CO₂
Selectivity98%Against 10 common interfering gases

Table 2: Performance of ZnO Nanosheet Sensor (from Zinc Carbonate Hydroxide Precursor) for Ethanol Detection [5]

ParameterValueConditions
Target GasEthanol
Sensing MaterialPorous 2D ZnO single crystal nanosheets
Operating TemperatureNot specified in abstract
Concentration Range0.01–1000 ppm
Detection Limit10 ppb(Rₐ/R₉ = 3.05)
Response/RecoveryFast
SelectivityExcellent

Visualization of Workflows and Mechanisms

Diagram 1: Experimental Workflow for Sensor Fabrication

This diagram illustrates the overall process from precursor synthesis to a functional gas sensor.

G cluster_synthesis Precursor Synthesis cluster_conversion Material Conversion cluster_fabrication Sensor Fabrication s1 Zinc Acetate + Urea Solution s2 Hydrothermal Treatment (120°C, 2-4h) s1->s2 s3 Centrifugation & Washing s2->s3 s4 Drying (80°C) s3->s4 s5 This compound Powder s4->s5 c1 Chemical Conversion with Ca(OH)₂ (50°C, 12h) s5->c1 c3 Thermal Decomposition (>150°C) s5->c3 c4 Active Sensing Material (e.g., CaO-ZnO, ZnO) c1->c4 c2 OR c3->c4 f1 Paste Formation c4->f1 f2 Coating on Electrode Substrate f1->f2 f3 Annealing (300-500°C) f2->f3 f4 Functional Gas Sensor f3->f4 G cluster_air In Air (Baseline) cluster_gas Exposure to Reducing Gas (e.g., C₂H₅OH) air_node O₂ (from air) + e⁻ → O⁻(ads) or O²⁻(ads) (on ZnO surface) depletion_layer Electron Depletion Layer Forms (High Resistance) air_node->depletion_layer gas_node C₂H₅OH(gas) + O⁻(ads) → C₂H₄O + H₂O + e⁻ electron_release Electrons Released to ZnO gas_node->electron_release resistance_decrease Depletion Layer Shrinks (Low Resistance) electron_release->resistance_decrease G cluster_reaction Surface Reactions CO2 CO₂ Gas adsorption CO₂ adsorbs on CaO CO2->adsorption CaO_ZnO CaO-ZnO Surface reaction CaO + CO₂ ⇌ CaCO₃ adsorption->reaction interface Change in Depletion Region at CaO-ZnO n-n nano-interface reaction->interface resistance_change Increased Resistance interface->resistance_change

References

Application Notes and Protocols: Preparation of Zinc Hydroxide Carbonate for Pigment and Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of zinc hydroxide (B78521) carbonate, a versatile inorganic compound with significant applications as a white pigment and functional additive in coatings. The methodologies described herein are based on established precipitation techniques, offering control over the physicochemical properties of the final product.

Introduction

Zinc hydroxide carbonate, often referred to as basic zinc carbonate, is a white, insoluble powder with the general formula Zn₅(OH)₆(CO₃)₂. It is valued in the paint and coating industry for its excellent opacity, brightness, durability, and anti-corrosive properties.[1][2][3] Its fine particle size and good dispersibility make it an ideal candidate for various formulations.[4] This document outlines key precipitation methods for its synthesis, enabling researchers to produce this compound with tailored characteristics for specific applications.

Data Presentation

The following tables summarize the quantitative data from various synthesis protocols for this compound.

Table 1: Summary of Precipitation Synthesis Parameters

ParameterMethod 1: Sodium Carbonate PrecipitationMethod 2: Ammonium (B1175870) Bicarbonate PrecipitationMethod 3: Urea (B33335) Homogeneous Precipitation
Zinc Precursor Zinc Sulfate (B86663) (ZnSO₄) or Zinc Chloride (ZnCl₂)Zinc Sulfate (ZnSO₄)Zinc Nitrate (B79036) (Zn(NO₃)₂)
Precipitating Agent Sodium Carbonate (Na₂CO₃)Ammonium Bicarbonate (NH₄HCO₃)Urea (CO(NH₂)₂)
Concentration of Zinc Salt "Concentrated solution" (e.g., 32° Baumé)[5]150 g/LNot specified
Concentration of Precipitant "Concentrated solution" (e.g., 30° Baumé Trona solution)[5]250 g/LNot specified
Mole Ratio (Precipitant/Zinc Salt) Stoichiometric[5]1.10Not specified
Reaction Temperature 35 - 55 °C[5]50 °C85 °C[6]
Reaction Time 20 minutes for initial reaction[5]30 minutesNot specified
Post-treatment Washing and dryingWashing and dryingWashing and drying
Calcination Temperature (for ZnO) 650 - 1000 °C[5]170 - 270 °C (decomposition range)Not specified

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Protocol 1: Precipitation using Zinc Sulfate and Sodium Carbonate

This protocol is based on the reaction of a concentrated zinc salt solution with a concentrated alkali metal carbonate solution.[5]

Materials:

  • Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Precipitation vessel with agitation

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a concentrated solution of zinc sulfate (e.g., 32° Baumé) in the precipitation vessel.

  • Prepare a concentrated solution of sodium carbonate (e.g., 30° Baumé).

  • Maintain the temperature of the zinc sulfate solution between 35 °C and 55 °C.

  • Slowly add the sodium carbonate solution to the zinc sulfate solution while stirring vigorously.

  • Continue stirring for at least 20 minutes to ensure complete precipitation.

  • Filter the resulting white precipitate of this compound.

  • Wash the precipitate with deionized water to remove soluble byproducts like sodium sulfate.

  • Dry the purified precipitate in an oven at a suitable temperature (e.g., below 130°C to avoid decomposition).

Protocol 2: Precipitation using Zinc Sulfate and Ammonium Bicarbonate

This method utilizes ammonium bicarbonate as the precipitating agent to produce high-purity basic zinc carbonate.

Materials:

  • Zinc Sulfate (ZnSO₄)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Deionized Water

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a 150 g/L solution of zinc sulfate in the reaction vessel.

  • Prepare a 250 g/L solution of ammonium bicarbonate.

  • Heat the zinc sulfate solution to 50 °C.

  • Slowly add the ammonium bicarbonate solution to the zinc sulfate solution while maintaining the temperature at 50 °C and stirring. The optimal mole ratio of [NH₄HCO₃]/[ZnSO₄] is 1.10.

  • Allow the reaction to proceed for 30 minutes.

  • Filter the precipitated this compound.

  • Wash the precipitate thoroughly with deionized water.

  • Dry the product in an oven at a temperature below the decomposition range of 170-270 °C.

Protocol 3: Homogeneous Precipitation using Zinc Nitrate and Urea

This method employs the slow hydrolysis of urea to provide a gradual and uniform precipitation of this compound, often resulting in well-defined particle morphologies.[6]

Materials:

  • Zinc Nitrate (Zn(NO₃)₂)

  • Urea (CO(NH₂)₂)

  • Polyvinylpyrrolidone (PVP-K30) (optional, as a morphology directing agent)

  • Deionized Water

  • Reaction vessel with heating and stirring

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare an aqueous solution of zinc nitrate.

  • Dissolve urea in the zinc nitrate solution.

  • (Optional) Add a small amount of PVP-K30 to the solution to influence the final particle morphology.

  • Heat the solution to 85 °C with stirring. The urea will slowly hydrolyze, increasing the pH and causing the precipitation of this compound.

  • Maintain the temperature and stirring for a sufficient time to ensure complete precipitation.

  • Collect the precipitate by filtration.

  • Wash the product with deionized water.

  • Dry the this compound in an oven.

Visualizations

The following diagrams illustrate the experimental workflows for the preparation of this compound.

experimental_workflow_1 cluster_precipitation Protocol 1: Sodium Carbonate Precipitation ZnSO4_sol Conc. ZnSO4 Solution Precipitation Precipitation (35-55 °C, Stirring) ZnSO4_sol->Precipitation Na2CO3_sol Conc. Na2CO3 Solution Na2CO3_sol->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying ZHC_product Zinc Hydroxide Carbonate Powder Drying->ZHC_product

Caption: Workflow for Protocol 1.

experimental_workflow_2 cluster_precipitation Protocol 2: Ammonium Bicarbonate Precipitation ZnSO4_sol 150 g/L ZnSO4 Solution Precipitation Precipitation (50 °C, 30 min, Stirring) ZnSO4_sol->Precipitation NH4HCO3_sol 250 g/L NH4HCO3 Solution NH4HCO3_sol->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying ZHC_product Zinc Hydroxide Carbonate Powder Drying->ZHC_product

Caption: Workflow for Protocol 2.

experimental_workflow_3 cluster_precipitation Protocol 3: Urea Homogeneous Precipitation Reactants Zn(NO3)2 + Urea (+/- PVP) in Water Heating Heating & Stirring (85 °C) Reactants->Heating Filtration Filtration Heating->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying ZHC_product Zinc Hydroxide Carbonate Powder Drying->ZHC_product

Caption: Workflow for Protocol 3.

References

Application Notes: Zinc Hydroxide Carbonate as a Flame Retardant in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zinc Hydroxide (B78521) Carbonate, often referred to as basic zinc carbonate or hydrozincite (Zn₅(CO₃)₂(OH)₆), is an inorganic compound that serves as an effective halogen-free flame retardant and smoke suppressant for a variety of polymeric materials.[1] Its mechanism of action involves endothermic decomposition, the release of non-combustible gases, and the formation of a protective char layer. This makes it a viable alternative to traditional halogenated flame retardants and antimony trioxide, which are facing increasing scrutiny due to environmental and health concerns.[2] These application notes provide a comprehensive overview of its mechanism, performance data in polymers, and detailed protocols for its synthesis, incorporation, and testing.

Mechanism of Action

The flame retardant effect of zinc hydroxide carbonate is a multi-step process that occurs in both the condensed (solid) phase and the gas phase during polymer combustion.

  • Endothermic Decomposition: When the polymer is exposed to heat, this compound begins to decompose. This decomposition is an endothermic process, meaning it absorbs heat from the surrounding polymer, thereby cooling the material and slowing down the rate of thermal degradation.[3][4] The decomposition starts at approximately 150-240 °C and proceeds in a single step to form zinc oxide (ZnO), water (H₂O), and carbon dioxide (CO₂).[3][4][5][6][7]

    • Reaction: Zn₅(CO₃)₂(OH)₆(s) + Heat → 5ZnO(s) + 2CO₂(g) + 3H₂O(g)

  • Gas Phase Action: The decomposition releases significant quantities of water vapor and carbon dioxide. These non-flammable gases dilute the concentration of oxygen and flammable volatile gases in the combustion zone, hindering the fire's propagation. This is often referred to as the "gas dilution" effect.

  • Condensed Phase Action: The solid residue of the decomposition is zinc oxide (ZnO). This ZnO layer forms on the polymer surface, acting as a thermal barrier that insulates the underlying material from the heat source.[8] Furthermore, ZnO can act as a catalyst, promoting cross-linking reactions in the polymer to form a stable, insulating char layer. This char layer further restricts the flow of heat and flammable gases, effectively suffocating the flame.[9]

G Flame Retardant Mechanism of this compound cluster_gas Gas Phase Action cluster_condensed Condensed Phase Action heat Heat from Ignition Source polymer Polymer + Zn₅(CO₃)₂(OH)₆ heat->polymer decomposition Endothermic Decomposition of Zn₅(CO₃)₂(OH)₆ (Absorbs Heat) polymer->decomposition gas_release Release of H₂O and CO₂ (Non-flammable gases) decomposition->gas_release cooling Cooling of Polymer decomposition->cooling Slows Polymer Degradation dilution Dilution of Oxygen & Flammable Volatiles gas_release->dilution Leads to inhibition Flame Inhibition dilution->inhibition residue Formation of Zinc Oxide (ZnO) Residue char Promotes Char Layer (Thermal Barrier) residue->char Catalyzes char->inhibition cooling->inhibition

Flame Retardant Mechanism of this compound.

Quantitative Data: Performance in Flexible PVC

This compound, particularly in nano-particulate form, has demonstrated significant flame retardant efficacy in flexible Poly(vinyl chloride) (PVC). It can be used alone or in synergy with other retardants like antimony trioxide (Sb₂O₃).[10][11]

Formulation (phr¹)LOI² (%)UL-94 Rating³Peak Heat Release Rate (kW/m²)Total Heat Release (MJ/m²)
Neat PVC 24.5V-2260.660.1
PVC + 5 phr Nano ZnCO₃ 27.0V-0215.352.8
PVC + 5 phr Sb₂O₃ 29.5V-0200.749.3
PVC + 1.25 phr Sb₂O₃ / 3.75 phr Nano ZnCO₃ 31.0V-0175.445.2
¹ phr: parts per hundred parts of resin.
² LOI: Limiting Oxygen Index; the minimum oxygen concentration to support combustion.[12] A higher value indicates better flame retardancy.
³ UL-94: A vertical burn test classification. V-0 is a higher rating than V-2, indicating self-extinguishing behavior.[13][14]
Data sourced from studies on nano zinc carbonate in flexible PVC composites.[10][11][15]

The data clearly shows that replacing 75% of the traditional antimony trioxide with nano zinc carbonate results in a synergistic effect, leading to a higher LOI value and a greater reduction in heat release compared to using either additive alone.[10][11]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Nano this compound

This protocol describes a one-step hydrothermal method for synthesizing this compound nanoparticles.[6][7]

Materials & Equipment:

Procedure:

  • Precursor Solution: Prepare a 0.1 M aqueous solution of the zinc salt (e.g., zinc acetate).

  • Urea Addition: Add urea to the zinc salt solution. A molar ratio of zinc salt to urea of 1:4 is recommended.

  • Dissolution: Stir the mixture vigorously at room temperature until all solids are completely dissolved.

  • Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.

  • Heating: Seal the autoclave and heat it in an oven at 120 °C for 3-4 hours.[7]

  • Cooling & Collection: Allow the autoclave to cool to room temperature naturally. Collect the white precipitate by centrifugation.

  • Washing: Wash the collected product repeatedly with deionized water and then with ethanol to remove any unreacted reagents.

  • Drying: Dry the final product in an oven at 60-80 °C for 12 hours.

  • Characterization (Optional): The resulting white powder can be characterized using X-ray Diffraction (XRD) to confirm the Zn₅(CO₃)₂(OH)₆ phase and Scanning Electron Microscopy (SEM) to observe particle size and morphology.[6]

Protocol 2: Incorporation into Polymer Matrix via Melt Blending

This protocol provides a general method for incorporating the synthesized this compound into a polymer like PVC or EVA using a two-roll mill or internal mixer.

Materials & Equipment:

  • Polymer resin (e.g., PVC, EVA)

  • Plasticizers and other additives as required by the formulation (e.g., DOP for PVC)

  • Synthesized this compound powder

  • Two-roll mill or internal mixer (e.g., Brabender)

  • Compression molding press

  • Standard molds for test specimens

Procedure:

  • Pre-Drying: Dry the polymer resin and the this compound powder in an oven to remove any moisture (e.g., 80 °C for 4 hours).

  • Mastication: Set the temperature of the two-roll mill to the appropriate processing temperature for the polymer (e.g., 160-170 °C for flexible PVC). Add the polymer resin to the mill and allow it to melt and form a continuous band.

  • Additive Incorporation: If required, add plasticizers and stabilizers first and mix until a homogenous melt is achieved.

  • Flame Retardant Addition: Gradually add the pre-weighed this compound powder to the molten polymer on the mill.

  • Melt Compounding: Continue mixing for 5-10 minutes, frequently cutting and folding the polymer sheet on the mill to ensure uniform dispersion of the additive.

  • Sheet Formation: Once mixing is complete, remove the compounded polymer sheet from the mill.

  • Compression Molding: Cut the sheet into appropriate sizes and place them into a pre-heated mold in a compression press.

  • Molding Cycle: Apply pressure according to standard procedures for the specific polymer to form sheets or bars of the desired thickness for testing (e.g., for PVC, preheat for 5 min, apply 10 MPa pressure for 5 min at 170 °C, followed by cool pressing).

  • Specimen Preparation: Cut the molded sheets into standard dimensions required for flame retardancy tests.

Protocol 3: Standard Flame Retardancy Testing

This section outlines the principles of key flammability tests. All tests should be conducted according to their respective ISO or ASTM standards.

A. Limiting Oxygen Index (LOI) - ISO 4589

  • Principle: A vertically oriented specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is adjusted until the minimum level required to sustain combustion for a specified time or length is determined.[12]

  • Procedure:

    • Place the specimen of standard dimensions in the glass chimney of the LOI apparatus.

    • Set a specific oxygen/nitrogen mixture to flow up through the chimney.

    • Ignite the top of the specimen with a pilot flame.

    • Observe the burning behavior.

    • Repeat the test with different oxygen concentrations until the minimum concentration that supports flaming combustion is found.

B. UL-94 Vertical Burning Test - ISO 9772

  • Principle: A vertical specimen is subjected to two 10-second applications of a calibrated flame. The afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below are recorded.[13]

  • Procedure:

    • Mount a standard specimen vertically in the test chamber.

    • Place a layer of dry cotton below the specimen.

    • Apply the test flame to the bottom edge of the specimen for 10 seconds and then remove.

    • Record the afterflame time (t₁).

    • Once flaming ceases, immediately re-apply the flame for another 10 seconds.

    • Record the second afterflame time (t₂) and the afterglow time (t₃).

    • Note if any dripping particles ignite the cotton.

    • Classify the material (V-0, V-1, or V-2) based on the criteria in the standard.

C. Cone Calorimetry - ASTM E1354

  • Principle: A specimen is exposed to a specific level of radiant heat from a conical heater. It measures properties such as the time to ignition (TTI), heat release rate (HRR), total heat release (THR), and smoke production rate (SPR) during combustion.[16][17][18]

  • Procedure:

    • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it on the load cell holder.

    • Position the specimen horizontally under the conical heater at a set heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is used to ignite the gases evolved from the specimen's surface.

    • Data on oxygen consumption, smoke density, and mass loss are continuously recorded by the instrument's software throughout the test.

    • The test is terminated after flaming ceases or a predetermined time has passed.

G General Experimental Workflow cluster_testing Protocol 3: Flame Retardancy Testing start Start synthesis Protocol 1: Synthesis of Zn₅(CO₃)₂(OH)₆ start->synthesis characterization Characterization (XRD, SEM) synthesis->characterization incorporation Protocol 2: Incorporation into Polymer Matrix characterization->incorporation molding Compression Molding of Test Specimens incorporation->molding loi LOI Test (ISO 4589) molding->loi ul94 UL-94 Test (ISO 9772) molding->ul94 cone Cone Calorimetry (ASTM E1354) molding->cone analysis Data Analysis & Comparison loi->analysis ul94->analysis cone->analysis end End analysis->end

General Experimental Workflow.

References

Troubleshooting & Optimization

controlling particle size and agglomeration in zinc hydroxide carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of zinc hydroxide (B78521) carbonate (Zn₅(CO₃)₂(OH)₆). Our goal is to help you control particle size, minimize agglomeration, and achieve desired product characteristics.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of zinc hydroxide carbonate.

Issue 1: Particle size is too large.

Potential Cause Recommended Solution Explanation
High Reactant Concentration Decrease the initial concentration of zinc and carbonate precursors. For instance, using 0.1 M concentrations of reactants has been shown to produce smaller particles compared to 0.5 M.[1][2]Higher concentrations can lead to faster nucleation and uncontrolled crystal growth, resulting in larger particles.
Inadequate Mixing/Agitation Ensure vigorous and consistent stirring throughout the reaction.Proper mixing promotes homogeneous nucleation and prevents localized areas of high supersaturation, which can lead to the formation of larger particles.
High Reaction Temperature Lower the synthesis temperature. For hydrothermal methods, temperatures around 120°C have been used to produce nanoparticles in the 20-40 nm range.[3][4] For precipitation methods, conducting the reaction at room temperature is common.[5]Temperature influences the kinetics of crystal growth. Higher temperatures can accelerate growth rates, leading to larger particles.
Incorrect pH Adjust the pH of the reaction mixture. The pH affects the surface charge of the particles and can influence their growth.[6][7][8]The pH should be optimized for the specific synthesis method to control the hydrolysis and precipitation rates.

Issue 2: High degree of particle agglomeration.

Potential Cause Recommended Solution Explanation
Absence of a Capping Agent/Surfactant Introduce a surfactant or capping agent such as Polyvinylpyrrolidone (PVP) or Cetyltrimethylammonium bromide (CTAB).[9][10]Surfactants adsorb onto the surface of the newly formed particles, creating a protective layer that prevents them from sticking together through steric or electrostatic repulsion.[11]
Inappropriate pH Optimize the pH of the synthesis medium. The isoelectric point of zinc oxide, a related material, is around pH 9-10. At this pH, particles have a neutral surface charge and are more prone to agglomeration. Adjusting the pH away from this point can increase electrostatic repulsion.The surface charge of the particles is highly dependent on the pH of the surrounding medium.[8]
High Ionic Strength of the Medium Reduce the ionic strength of the solution by using lower concentrations of precursor salts or by washing the precipitate thoroughly.High ionic strength can compress the electrical double layer around the particles, reducing electrostatic repulsion and leading to agglomeration.[12]
Ineffective Post-Synthesis Washing Implement a thorough washing procedure after synthesis, often involving multiple cycles of centrifugation and redispersion in deionized water or ethanol.Residual ions from the synthesis precursors can promote agglomeration during the drying process.

Issue 3: Impure final product (e.g., presence of other zinc phases).

Potential Cause Recommended Solution Explanation
Incorrect Stoichiometry of Reactants Ensure the precise molar ratio of zinc to carbonate precursors as specified in the protocol. For example, a 1:1 molar ratio of zinc sulfate (B86663) to sodium carbonate is often used.[13]An excess of one reactant can lead to the formation of undesired byproducts.
pH Out of Optimal Range Carefully control the pH throughout the reaction. The formation of different zinc hydroxide or carbonate species is highly pH-dependent.[6][7]For example, at very high pH values, the formation of zinc hydroxide (Zn(OH)₂) may be favored over this compound.
Inadequate Reaction Time Allow the reaction to proceed for the recommended duration to ensure complete conversion to the desired phase.Incomplete reactions can result in a mixture of intermediate and final products.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Synthesis Issue Identified issue What is the primary issue? start->issue large_particles Particle size is too large issue->large_particles Large Size agglomeration High degree of agglomeration issue->agglomeration Agglomeration impurity Impure final product issue->impurity Impurity check_concentration Check reactant concentrations large_particles->check_concentration use_surfactant Is a surfactant/capping agent being used? agglomeration->use_surfactant check_stoichiometry Verify reactant stoichiometry impurity->check_stoichiometry check_mixing Evaluate mixing/agitation check_concentration->check_mixing Concentrations OK check_temp Verify reaction temperature check_mixing->check_temp Mixing Adequate solution_found Implement Solution and Re-evaluate check_temp->solution_found check_ph_agg Check pH use_surfactant->check_ph_agg Yes use_surfactant->solution_found No -> Add Surfactant check_washing Review washing protocol check_ph_agg->check_washing pH OK check_washing->solution_found check_ph_imp Check pH check_stoichiometry->check_ph_imp Stoichiometry Correct check_ph_imp->solution_found ExperimentalWorkflow cluster_precipitation Precipitation Method cluster_hydrothermal Hydrothermal Method p1 Prepare Precursor Solutions (e.g., ZnSO4, Na2CO3) p2 Mix Solutions under Vigorous Stirring p1->p2 p3 Age the Precipitate (Stirring/Settling) p2->p3 collection Collect Precipitate (Filtration/Centrifugation) p3->collection h1 Prepare Precursor Solution (e.g., Zn(OAc)2, Urea) h2 Seal in Autoclave and Heat (e.g., 120°C) h1->h2 h3 Cool to Room Temperature h2->h3 h3->collection common_start Select Synthesis Method common_start->p1 common_start->h1 washing Wash Product (DI Water/Ethanol) collection->washing drying Dry Product (e.g., 60-80°C) washing->drying characterization Characterize Product (XRD, SEM, TEM) drying->characterization

References

Technical Support Center: Precipitation of Zinc Hydroxide Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of zinc hydroxide (B78521) carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the expected precipitate when adding a carbonate source to a zinc salt solution?

A1: When a carbonate source is added to a zinc salt solution, the resulting precipitate is typically not pure zinc carbonate (ZnCO₃) or zinc hydroxide (Zn(OH)₂), but rather a basic zinc carbonate. The general formula for these precipitates is Zn(CO₃)x(OH)₂(₁-x). A common form of basic zinc carbonate is hydrozincite, with the chemical formula Zn₅(CO₃)₂(OH)₆.[1][2] The exact composition of the precipitate is influenced by factors such as pH, temperature, and the concentration of reactants.

Q2: What is the role of pH in determining the composition of the precipitate?

A2: The pH of the solution is a critical factor that dictates the dominant chemical species present and, consequently, the composition of the precipitate.[2]

  • Lower pH: At lower pH values, the bicarbonate ion (HCO₃⁻) is the predominant carbonate species. This can influence the reaction pathway and the type of basic zinc carbonate formed.

  • Higher pH: Higher pH levels favor the formation of carbonate ions (CO₃²⁻) and hydroxide ions (OH⁻), leading to the precipitation of zinc carbonate and basic zinc carbonates.[2] At very high pH values, the precipitate may be primarily zinc hydroxide.

Q3: What is the optimal pH range for the precipitation of zinc from a solution?

A3: For effective removal of zinc from industrial wastewater through precipitation, the optimal pH range has been identified as 9.0 to 9.5.[2][3] Within this range, the formation of insoluble zinc compounds is maximized. It has been noted that at high zinc concentrations, solid Zn(OH)₂ begins to form above pH 8.7.[4]

Q4: Can the morphology and particle size of the zinc hydroxide carbonate precipitate be controlled?

A4: Yes, the morphology and particle size of the precipitate can be controlled by carefully managing experimental parameters. Factors that have a significant influence include:

  • pH: The pH affects the rate of precipitation and the nature of the precipitate, which in turn influences particle size and morphology.

  • Temperature: Temperature can alter the solubility of the species and the kinetics of the precipitation reaction.

  • Reactant Concentrations: The initial concentrations of the zinc salt and the carbonate source can impact the final product.[5][6] For instance, increasing reactant concentrations from 0.1 M to 0.5 M has been shown to produce a different phase of zinc carbonate with a unique flake-like morphology.[5][6]

  • Stirring Rate: The rate of mixing affects the homogeneity of the solution and can influence nucleation and particle growth.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No precipitate forms upon adding the carbonate source. The pH of the solution is too low, keeping the zinc salts dissolved.[2]Gradually increase the pH of the solution by adding a base (e.g., NaOH) while monitoring with a pH meter. The optimal range for precipitation is typically between 9.0 and 9.5.[2][3]
The precipitate redissolves. The pH has become too high (strongly alkaline) or too low (acidic). Zinc hydroxide is amphoteric and can redissolve in excess base to form soluble zincate complexes like [Zn(OH)₄]²⁻.[7]Adjust the pH back to the optimal precipitation range of 9.0-9.5.[2][3]
The composition of the precipitate is inconsistent between batches. Variations in experimental conditions such as pH, temperature, reactant concentrations, or stirring speed.[2][5][6]Standardize the experimental protocol. Precisely control and monitor the pH, temperature, and addition rate of reactants. Ensure consistent stirring throughout the experiment.
The precipitate has an undesirable particle size or morphology. The precipitation conditions (e.g., rate of addition of precipitating agent, temperature, stirring) were not optimal for the desired outcome.[5][6]Modify the experimental parameters. For example, a slower addition of the carbonate solution with vigorous stirring can promote the formation of smaller, more uniform particles. Experiment with different temperatures to influence crystal growth.[2]
The final product is contaminated with other salts. Inadequate washing of the precipitate.After filtration, wash the precipitate thoroughly with deionized water to remove any soluble impurities.[2] Repeat the washing step multiple times for higher purity.

Quantitative Data Summary

The following table summarizes the effect of pH on the removal of zinc from an industrial wastewater solution.

pHInitial Zinc Concentration (mg/L)Final Zinc Concentration (mg/L)Removal Efficiency (%)
8.579--
9.079--
9.5793.7195.3
10.079--
10.579--
(Data sourced from a study on ZnO industrial wastewater treatment)[3]

Experimental Protocols

Objective: To investigate the effect of pH on the precipitation of this compound.

Materials:

  • Zinc salt solution (e.g., Zinc Sulfate, ZnSO₄, or Zinc Nitrate, Zn(NO₃)₂)

  • Carbonate source solution (e.g., Sodium Carbonate, Na₂CO₃, or Sodium Bicarbonate, NaHCO₃)

  • pH meter

  • Stirring plate and magnetic stir bar

  • Beakers or reaction vessel

  • Burette or dropping funnel for controlled addition of reagents

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

Procedure:

  • Preparation of Solutions: Prepare aqueous solutions of the zinc salt and the carbonate source at the desired concentrations.

  • Reaction Setup: Place a known volume of the zinc salt solution in a beaker on a magnetic stirring plate and begin stirring.

  • pH Adjustment and Precipitation:

    • Slowly add the carbonate solution to the zinc salt solution.

    • Simultaneously, monitor the pH of the reaction mixture using a calibrated pH meter.

    • Adjust the rate of addition of the carbonate solution and, if necessary, add a separate acid or base solution to maintain the desired pH for the experiment.

    • Continue stirring for a set period (e.g., 30 minutes) after all the precipitating agent has been added to ensure the reaction goes to completion.[2]

  • Isolation of Precipitate:

    • Separate the precipitate from the solution by filtration.

    • Wash the collected precipitate several times with deionized water to remove any soluble byproducts.[2]

  • Drying: Dry the precipitate in an oven at a suitable temperature (e.g., 80°C) until a constant weight is achieved.[2]

  • Characterization: Analyze the composition, morphology, and other properties of the dried precipitate using appropriate techniques (e.g., XRD, SEM, TGA).

Visualizations

experimental_workflow prep Prepare Zinc Salt and Carbonate Solutions mix Mix Solutions and Initiate Precipitation prep->mix control Control and Monitor pH, Temperature, and Stirring mix->control age Age the Precipitate (Stir for 30 min) control->age separate Separate Precipitate (Filtration) age->separate wash Wash Precipitate with Deionized Water separate->wash dry Dry the Precipitate (80°C) wash->dry analyze Characterize Final Product (XRD, SEM, etc.) dry->analyze

Caption: Experimental workflow for this compound precipitation.

References

Technical Support Center: Optimizing Hydrothermal Synthesis of Crystalline Hydrozincite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of crystalline hydrozincite via hydrothermal methods.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrothermal synthesis of crystalline hydrozincite.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Precipitate 1. Incomplete reaction due to insufficient time or temperature.2. Precursor concentrations are too low.3. pH of the solution is not optimal for precipitation.1. Increase the reaction time or temperature. A common starting point is 120°C for 3 hours.[1]2. Increase the concentration of zinc salt and carbonate source. A molar ratio of 1:3 for zinc salt to ammonium (B1175870) carbonate has been used successfully.[1]3. Adjust the pH of the solution. While specific optimal pH for hydrozincite is not extensively reported, the synthesis often occurs in neutral to slightly alkaline conditions.
Amorphous Product or Poor Crystallinity 1. Reaction temperature is too low.2. Reaction time is too short for crystal growth.3. Rapid precipitation of the precursor.1. Increase the hydrothermal temperature. Temperatures in the range of 100-200°C are typically used for related zinc oxide syntheses, which can inform hydrozincite crystallization.[2]2. Extend the duration of the hydrothermal treatment to allow for crystal maturation.3. Control the rate of addition of the precipitating agent to promote slower, more ordered crystal growth.
**Formation of Impure Phases (e.g., ZnO, Zn(OH)₂) **1. The reaction temperature is too high, leading to the decomposition of hydrozincite. Hydrozincite typically decomposes to ZnO at temperatures above 220-250°C.[3]2. The pH of the solution is too high or too low, favoring the formation of zinc oxide or zinc hydroxide. Strongly alkaline conditions (pH 11-13.5) have been shown to favor ZnO formation.[2]3. The choice of precursors and their counter-ions can influence the final product.1. Maintain the hydrothermal temperature below the decomposition temperature of hydrozincite. A temperature of 120°C has been shown to be effective for pure hydrozincite synthesis.[1]2. Carefully control the pH of the reaction mixture. Aim for a neutral to moderately alkaline pH.3. The use of zinc sulfate (B86663) as a precursor has been reported to yield pure hydrozincite nanospheres.[1]
Undesirable Morphology (e.g., agglomerates, irregular shapes) 1. The type of zinc salt precursor and its counter-ion (e.g., sulfate, acetate, nitrate) can significantly influence the morphology.[1]2. The concentration of the precursors can affect the growth and final shape of the crystals.3. The presence of additives or capping agents can modify the crystal growth.1. Experiment with different zinc salts. For instance, zinc sulfate has been used to produce nanospheres, while other salts might lead to flower-like structures.[1]2. Vary the concentration of the zinc precursor and the carbonate source to control the nucleation and growth rates.3. Introduce capping agents or surfactants to direct the crystal growth towards a specific morphology.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the hydrothermal synthesis of hydrozincite?

A1: Commonly used precursors include a zinc salt and a carbonate source. Various zinc salts such as zinc sulfate, zinc acetate, and zinc nitrate (B79036) can be used.[1] Ammonium carbonate and urea (B33335) are common carbonate sources.[1][4]

Q2: What is the optimal temperature for synthesizing crystalline hydrozincite?

A2: A temperature of 120°C has been successfully used to synthesize crystalline hydrozincite.[1] It is important to keep the temperature below the decomposition temperature of hydrozincite, which is generally in the range of 220-250°C.[3]

Q3: How does the choice of zinc salt precursor affect the final product?

A3: The counter-ion of the zinc salt (e.g., sulfate, acetate, nitrate) has a significant impact on the morphology and crystallite size of the resulting hydrozincite. For example, using zinc sulfate has been shown to produce pure hydrozincite nanospheres with a small crystallite size.[1]

Q4: What is the role of pH in the hydrothermal synthesis of hydrozincite?

A4: While specific studies on the optimal pH for hydrozincite are limited, the pH of the reaction solution is a critical parameter that influences the phase purity. Extreme pH values may favor the formation of other zinc compounds like zinc oxide or zinc hydroxide.[2] Generally, neutral to slightly alkaline conditions are employed.

Q5: How can I control the particle size and morphology of the hydrozincite crystals?

A5: The particle size and morphology can be controlled by adjusting several parameters, including the type of zinc salt precursor, the precursor concentrations, the reaction temperature, and the reaction time.[1] The use of different counter-ions in the zinc salt is a key factor in tuning the morphology.[1]

Q6: My product is zinc oxide instead of hydrozincite. What went wrong?

A6: The formation of zinc oxide suggests that the temperature of your hydrothermal reaction may have been too high, causing the hydrozincite to decompose. The thermal decomposition of hydrozincite to zinc oxide typically starts around 220°C.[3] Ensure your reaction temperature is maintained below this point.

Experimental Protocols

Detailed Methodology for Hydrothermal Synthesis of Hydrozincite Nanospheres

This protocol is based on the work of Nassar et al. (2017).[1]

Materials:

  • Zinc sulfate (ZnSO₄)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of zinc sulfate and ammonium carbonate.

  • Mix the solutions in a molar ratio of 1:3 (zinc sulfate to ammonium carbonate).

  • Stir the resulting mixture vigorously for a set amount of time to ensure homogeneity.

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 120°C in an oven.

  • Maintain the temperature at 120°C for 3 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a low temperature (e.g., 60-80°C) to obtain crystalline hydrozincite powder.

Quantitative Data Summary

Table 1: Effect of Zinc Salt Precursor on Hydrozincite Properties (at 120°C for 3h) [1]

Zinc Salt PrecursorMorphologyCrystallite Size (nm)
Zinc SulfateNanospheres~13.57
Zinc AcetateFlower-likeNot specified
Zinc NitrateFlower-likeNot specified

Table 2: Thermal Decomposition Data

CompoundDecomposition Temperature RangeProductReference
Hydrozincite220-250°CZinc Oxide (ZnO)[3]
HydrozinciteStarts at ~130°C (primary weight loss), phase transition at ~290°CZinc Oxide (ZnO)[4]

Visualizations

Experimental_Workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing cluster_analysis Characterization P1 Prepare Zinc Salt Solution M Mix Precursor Solutions (e.g., 1:3 molar ratio) P1->M P2 Prepare Carbonate Source Solution P2->M H Hydrothermal Treatment (e.g., 120°C, 3h in Autoclave) M->H C Cooling to Room Temperature H->C W Washing (Water & Ethanol) C->W D Drying (e.g., 80°C) W->D A Crystalline Hydrozincite D->A

Caption: Experimental workflow for the hydrothermal synthesis of crystalline hydrozincite.

Parameter_Influence cluster_params Input Parameters cluster_outputs Output Properties Temp Temperature Crystallinity Crystallinity Temp->Crystallinity affects Phase Phase Purity Temp->Phase affects pH pH pH->Phase strongly affects Precursor Precursor Type & Concentration Precursor->Crystallinity affects Morphology Morphology & Particle Size Precursor->Morphology strongly affects Time Reaction Time Time->Crystallinity affects

Caption: Logical relationship of synthesis parameters on hydrozincite properties.

References

preventing impurities in the synthesis of basic zinc carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Basic Zinc Carbonate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing impurities during the synthesis of basic zinc carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of basic zinc carbonate?

A1: Subtle differences in synthesis can introduce various impurities.[1] Common impurities include:

  • Unreacted Precursors and Byproducts: Such as zinc oxide or zinc sulfate (B86663) if zinc sulfate is used as a precursor.[1]

  • Co-precipitated Metal Ions: Calcium, magnesium, and iron are frequently observed.[1][2] Sulfur may also be present as an impurity.[1]

  • Heavy Metals: Depending on the purity of the zinc source, heavy metals like arsenic, cadmium, lead, and mercury can be present, although often below the limit of quantitation in high-purity grades.[1]

  • Alkaline Earth Metals: These can be introduced from starting materials and may require specific removal steps.[3]

Q2: How does the choice of precipitating agent affect the purity of the final product?

A2: The precipitating agent plays a crucial role in the composition and purity of the final product. For instance, using a neutral alkali carbonate may result in the formation of basic zinc carbonate, and the reaction conditions can influence its exact composition.[4] When ammonium (B1175870) bicarbonate is used, it can effectively precipitate basic zinc carbonate from a zinc sulfate solution.[5] The choice of precipitating agent can also influence the co-precipitation of other ions present in the solution.

Q3: What is the role of pH in controlling impurities during synthesis?

A3: pH is a critical parameter for controlling the precipitation of basic zinc carbonate and minimizing impurities. Adjusting the pH can be used as a purification step. For example, increasing the pH to 10 or above can facilitate the precipitation of iron impurities as iron hydroxide (B78521), which can then be removed by filtration before precipitating the desired basic zinc carbonate.[2] The optimal pH for precipitating zinc from industrial wastewater has been identified in the range of 9.0 to 9.5.[6]

Q4: How can I remove heavy metal impurities from my synthesis reaction?

A4: A common method for removing heavy metal impurities is cementation with zinc dust.[2] This process involves adding zinc dust to the solution, which causes more electropositive heavy metals to precipitate out of the solution. The precipitated metals can then be removed by filtration.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Final product contains significant zinc oxide impurity. Incomplete carbonation or thermal decomposition during drying.Ensure complete reaction by controlling CO2 addition and reaction time. Dry the final product at a controlled, lower temperature (e.g., around 105°C) to prevent decomposition.[2]
Presence of iron contamination (yellow/brown discoloration). Iron impurities in the zinc source (e.g., zinc ash).[2]Adjust the pH of the solution to 10 or higher to precipitate iron hydroxide, then filter before precipitating the basic zinc carbonate.[2]
Calcium or magnesium impurities detected. Impurities in the starting materials (e.g., zinc chloride solution).[3]Treat the initial zinc salt solution with a sulfate source (e.g., zinc sulfate) to precipitate calcium sulfate.[3] Additionally, washing the precipitate with carbonated water can help form water-soluble bicarbonates of alkaline earth metals, which can then be washed away.[3]
The precipitate is gelatinous and difficult to filter. Hasty precipitation leading to very small particle sizes that adsorb impurities.[4]Slow down the addition of the precipitating agent. "Cooking" the solution (gentle heating) after precipitation can help consolidate the particles, making them easier to filter.[4]
Sulfate impurities are present in the final product. Use of zinc sulfate as a precursor without complete reaction or adequate washing.[1]Ensure the stoichiometric amount of precipitating agent is used. Thoroughly wash the final precipitate with deionized water to remove any soluble sulfate byproducts.[7]

Experimental Protocols

Protocol 1: Synthesis of Basic Zinc Carbonate via Precipitation with Ammonium Bicarbonate

This protocol is based on the reaction of zinc sulfate with ammonium bicarbonate to precipitate basic zinc carbonate.[5][8]

Materials:

  • Zinc sulfate (ZnSO₄) solution (150 g/L)

  • Ammonium bicarbonate (NH₄HCO₃) solution (250 g/L)

  • Deionized water

  • Reaction vessel with temperature control and stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Heat the zinc sulfate solution to 50°C in the reaction vessel with constant stirring.

  • Slowly add the ammonium bicarbonate solution to the heated zinc sulfate solution. The optimal molar ratio of [NH₄HCO₃]/[ZnSO₄] is 1.10.[8]

  • Allow the reaction to proceed for 30 minutes at 50°C with continuous stirring.[8]

  • After the reaction is complete, filter the precipitate using the filtration apparatus.

  • Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

  • Dry the washed precipitate in an oven at a controlled temperature (e.g., 80-105°C) to obtain basic zinc carbonate.[2][6]

Protocol 2: Purification of Zinc Solution Prior to Precipitation

This protocol describes steps to remove common impurities like iron and heavy metals from a zinc-containing solution before the precipitation of basic zinc carbonate.[2]

Materials:

  • Zinc-containing solution (e.g., from dissolved zinc ash)

  • Zinc dust

  • Ammonia (B1221849) or caustic soda

  • Filtration apparatus

Procedure:

  • Cementation of Heavy Metals:

    • Add zinc dust to the zinc-containing solution to form a slurry.

    • Stir the slurry to allow for the cementation (precipitation) of heavy metals.

    • Filter the slurry to remove the precipitated heavy metals.[2]

  • Removal of Iron:

    • Take the filtrate from the previous step and adjust the pH to 10 or above by adding ammonia or caustic soda.

    • This will cause iron to precipitate as iron hydroxide.

    • Filter the solution to remove the iron hydroxide precipitate.[2]

    • The resulting purified filtrate can now be used for the synthesis of basic zinc carbonate.

Analytical Methods for Impurity Detection

A multi-analytical approach is often necessary for the complete characterization of basic zinc carbonate and the identification of impurities.[1]

Analytical Technique Purpose Typical Findings
X-ray Diffraction (XRD) Identifies crystalline phases.Can detect crystalline impurities like zinc oxide. The presence of broad humps may indicate amorphous content.[1]
X-ray Fluorescence (XRF) Elemental analysis (qualitative).Can detect the presence of elements such as calcium, magnesium, and sulfur.[1]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Quantitative elemental analysis.Determines the concentration of zinc and metallic impurities.[1]
Thermogravimetric Analysis (TGA) Assesses thermal decomposition and can indicate the presence of non-volatile impurities.A weight loss different from the theoretical value upon heating can suggest the presence of non-volatile impurities.[1] The decomposition of basic zinc carbonate to ZnO typically occurs with a major weight loss around 270-300°C.[1][9]
Karl Fischer Titration Determines water content.Important for characterizing the hydration level of the basic zinc carbonate.[1]
Combustion Analysis Determines carbon and hydrogen content.Helps in confirming the chemical formula of the synthesized basic zinc carbonate.[1]

Visualizations

impurity_removal_workflow cluster_start Initial Solution cluster_purification Purification Steps cluster_precipitation Precipitation cluster_end Final Product start Zinc Solution with Impurities (Heavy Metals, Fe, Ca, Mg) cementation Add Zinc Dust (Cementation) start->cementation filter1 Filter cementation->filter1 Removes Heavy Metals ph_adjust Adjust pH > 10 filter1->ph_adjust filter2 Filter ph_adjust->filter2 Removes Fe(OH)3 precipitate Add Precipitating Agent (e.g., NH4HCO3) filter2->precipitate filter3 Filter & Wash precipitate->filter3 end Pure Basic Zinc Carbonate filter3->end

Caption: Workflow for the purification of a zinc solution prior to the precipitation of basic zinc carbonate.

troubleshooting_logic start Impurity Detected in Basic Zinc Carbonate? discoloration Yellow/Brown Discoloration? start->discoloration Yes high_metal_content High Ca, Mg, or Heavy Metals (XRF/ICP-OES)? start->high_metal_content No discoloration->high_metal_content No fe_impurity Likely Iron Impurity discoloration->fe_impurity Yes wrong_thermal_profile Incorrect TGA Profile? high_metal_content->wrong_thermal_profile No metal_impurity Precursor or Co-precipitation Issue high_metal_content->metal_impurity Yes wrong_thermal_profile->start No, check other analytics composition_issue Incorrect Stoichiometry or Presence of ZnO wrong_thermal_profile->composition_issue Yes solution_fe Solution: Adjust pH > 10 before precipitation to remove Fe(OH)3 fe_impurity->solution_fe solution_metal Solution: Purify precursors. Use cementation for heavy metals. Wash precipitate with carbonated water. metal_impurity->solution_metal solution_composition Solution: Control reaction stoichiometry and drying temperature. Ensure adequate washing. composition_issue->solution_composition

Caption: A logical troubleshooting guide for identifying and addressing common impurities in basic zinc carbonate synthesis.

References

influence of surfactants on the morphology of zinc hydroxide carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of zinc hydroxide (B78521) carbonate (Zn₅(CO₃)₂(OH)₆), with a focus on controlling morphology through the use of surfactants.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.

Issue 1: Unexpected Precipitate Formation or Cloudiness in Precursor Solutions

  • Question: My zinc precursor solution (e.g., zinc nitrate) has become cloudy before the addition of the carbonate solution. What is the cause and how can I resolve it?

  • Answer: Unintended precipitation in the zinc precursor solution is often due to hydrolysis, where zinc ions react with water to form insoluble zinc hydroxide. This is more likely to occur if the pH of the solution is not acidic enough. To resolve this, add a few drops of a weak acid, such as acetic acid, to the precursor solution until the precipitate redissolves and the solution becomes clear. For future experiments, consider preparing your stock solutions with slightly acidified deionized water to prevent premature hydrolysis.

Issue 2: Agglomeration of Zinc Hydroxide Carbonate Particles

  • Question: The synthesized this compound particles are heavily agglomerated, leading to a wide particle size distribution. How can I prevent this?

  • Answer: Agglomeration is a common issue in nanoparticle synthesis. Several factors can contribute to this problem:

    • Inadequate Surfactant Concentration: The surfactant concentration may be too low to effectively stabilize the newly formed particles. Try incrementally increasing the surfactant concentration in your reaction mixture.

    • Inefficient Stirring: Insufficient agitation during the precipitation process can lead to localized areas of high supersaturation and subsequent agglomeration. Ensure vigorous and uniform stirring throughout the addition of the precipitating agent.

    • Inappropriate pH: The pH of the reaction medium influences the surface charge of the particles and the effectiveness of the surfactant. Monitor and control the pH throughout the synthesis.

    • Post-synthesis Handling: The washing and drying steps can also induce agglomeration. To mitigate this, consider washing the precipitate with a solvent/water mixture (e.g., ethanol (B145695)/water) to reduce capillary forces during drying. Lyophilization (freeze-drying) can also be an effective alternative to oven drying.

Issue 3: Inconsistent or Unexpected Particle Morphology

  • Question: I am not obtaining the expected morphology (e.g., nanorods, nanosheets) as described in the literature, even though I am using the same type of surfactant. What could be the reason?

  • Answer: The morphology of this compound is highly sensitive to a range of experimental parameters beyond just the type of surfactant used:

    • Surfactant Concentration: The concentration of the surfactant plays a critical role. At concentrations below the critical micelle concentration (CMC), surfactant molecules act individually, while at concentrations above the CMC, they form micelles which can act as templates or reservoirs for reactants, leading to different morphologies.

    • Reactant Concentration: The initial concentrations of the zinc salt and the carbonate source can significantly impact the nucleation and growth kinetics, thereby influencing the final morphology.[1]

    • Temperature: The reaction temperature affects the solubility of the precursors, the rate of reaction, and the adsorption/desorption kinetics of the surfactant on the crystal faces.

    • Rate of Addition: The speed at which the precipitating agent is added can influence the degree of supersaturation and, consequently, the nucleation rate. A slower addition rate generally favors more controlled growth and uniform morphologies.

    • Aging Time: The duration for which the precipitate is aged in the mother liquor can lead to Oswald ripening, where larger particles grow at the expense of smaller ones, potentially altering the morphology.

Issue 4: Contamination of the Final Product

  • Question: My final this compound product contains impurities. What are the likely sources and how can I purify it?

  • Answer: Impurities can originate from the starting materials or be introduced during the synthesis. Common impurities include unreacted precursors or byproducts of the reaction. To purify the product, it is crucial to wash the precipitate thoroughly. A common procedure involves washing with deionized water to remove soluble salts, followed by washing with an organic solvent like ethanol or a methanol (B129727)/chloroform (B151607) mixture to remove residual surfactant and other organic impurities.[2] Centrifugation and redispersion in the washing solvent for several cycles is an effective method.

Frequently Asked Questions (FAQs)

1. What is the role of surfactants in controlling the morphology of this compound?

Surfactants are amphiphilic molecules that adsorb onto the surfaces of growing nanocrystals. By preferentially adsorbing to specific crystallographic faces, they can either inhibit or promote growth in certain directions, thereby controlling the final shape of the particles. For instance, a surfactant that strongly adsorbs to the top and bottom faces of a crystal will inhibit growth in the vertical direction, leading to the formation of plate-like or sheet-like structures.

2. How do different types of surfactants (cationic, anionic, non-ionic) affect the morphology?

  • Cationic Surfactants (e.g., CTAB): The positively charged head group of cationic surfactants can interact with negatively charged zinc-containing species in solution, influencing their assembly and subsequent crystallization. CTAB, for example, has been shown to be effective in producing various morphologies, including flake-like structures.[1]

  • Anionic Surfactants (e.g., SDS): The negatively charged head group of anionic surfactants can interact with positively charged zinc ions or zinc hydroxide intermediates. This interaction can influence the nucleation and growth process, leading to different morphologies.

  • Non-ionic Surfactants (e.g., PVP, PEG): These surfactants do not have a formal charge. Their influence on morphology is primarily through steric hindrance provided by their polymeric chains, which can prevent aggregation and control particle size. PVP is often used as a capping agent to stabilize nanoparticles and prevent their uncontrolled growth.

3. What is the importance of the water-to-surfactant molar ratio (ω) in microemulsion synthesis?

In a reverse microemulsion synthesis, the water-to-surfactant molar ratio (ω) determines the size of the water nanodroplets that act as nanoreactors. A higher ω value generally leads to larger water droplets and, consequently, larger nanoparticles. This parameter is a key factor in controlling the particle size and the extent of aggregation.[2]

4. Can the morphology of this compound be controlled without surfactants?

Yes, to some extent. Other experimental parameters such as pH, temperature, reactant concentrations, and the rate of mixing can also influence the morphology. However, the use of surfactants provides a much greater degree of control and allows for the synthesis of more complex and well-defined morphologies.

Experimental Protocols

1. Synthesis of this compound Nanoparticles using CTAB in a Reverse Microemulsion System

This protocol is adapted from a method described for the synthesis of this compound nanoparticles.[2]

  • Materials:

    • Cetyltrimethylammonium bromide (CTAB)

    • 1-Butanol (co-surfactant)

    • n-Octane (oil phase)

    • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

    • Sodium carbonate (Na₂CO₃)

    • Deionized water

    • Methanol

    • Chloroform

  • Procedure:

    • Prepare two separate microemulsion systems:

      • Microemulsion A (Zinc Precursor): In a flask, dissolve a specific amount of CTAB in n-octane and 1-butanol. To this, add an aqueous solution of zinc nitrate hexahydrate. Stir until a clear and stable microemulsion is formed.

      • Microemulsion B (Carbonate Precursor): In a separate flask, prepare another microemulsion with the same oil phase and surfactant/co-surfactant composition, but with an aqueous solution of sodium carbonate.

    • Mixing and Precipitation: Combine Microemulsion A and Microemulsion B in a beaker and stir vigorously at room temperature. The formation of a cloudy precipitate indicates the synthesis of this compound.

    • Washing and Collection:

      • Filter the precipitate using a Buchner funnel.

      • Wash the collected solid with a 1:1 (v/v) solution of methanol and chloroform to remove the surfactant and oil residues.

      • Wash the precipitate again with deionized water to remove any unreacted salts.

    • Drying: Dry the final product in an oven at 60°C overnight.

2. Synthesis of this compound with PVP as a Capping Agent (Adapted Protocol)

This is a general precipitation method adapted for the use of PVP as a capping agent.

  • Materials:

  • Procedure:

    • Prepare Precursor Solutions:

      • Dissolve a desired amount of PVP and zinc acetate dihydrate in deionized water with stirring.

      • In a separate beaker, dissolve ammonium carbonate in deionized water.

    • Precipitation: Slowly add the ammonium carbonate solution to the zinc acetate/PVP solution under vigorous stirring. A white precipitate of this compound will form.

    • Aging: Allow the suspension to age for a specific period (e.g., 2 hours) under continuous stirring to ensure complete reaction and crystal growth.

    • Washing and Collection:

      • Centrifuge the suspension to collect the precipitate.

      • Wash the precipitate several times with deionized water and then with ethanol to remove unreacted ions and excess PVP.

    • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 50°C).

Data Presentation

Table 1: Influence of Water/Surfactant Molar Ratio (ω) on this compound Morphology in a CTAB-based Reverse Microemulsion System

SampleWater/Surfactant Molar Ratio (ω)Resulting Morphology and Particle Size
18.36Agglomerated nanoparticles
221.50Less agglomerated, more defined nanoparticles
327.09Well-dispersed, smaller nanoparticles

Data adapted from a study on the synthesis of this compound nanoparticles using a reverse microemulsion technique.[2]

Table 2: Influence of Reactant Concentration on this compound Morphology

Sample[Zn(NO₃)₂] (M)[Na₂CO₃] (M)Resulting Morphology
A0.10.1Nanoparticles
B0.50.5Flake-like morphology with larger particle size

Data adapted from a study indicating that higher reactant concentrations can lead to different morphologies.[1]

Mandatory Visualization

Experimental_Workflow_CTAB cluster_prep Microemulsion Preparation cluster_reaction Reaction & Purification A Microemulsion A (Zinc Precursor) Mix Mixing & Precipitation A->Mix B Microemulsion B (Carbonate Precursor) B->Mix Wash Washing Mix->Wash Filtration Dry Drying Wash->Dry Centrifugation Final Zinc Hydroxide Carbonate Nanoparticles Dry->Final

Caption: Experimental workflow for the synthesis of this compound using a CTAB-based reverse microemulsion method.

Surfactant_Influence Cationic Cationic (e.g., CTAB) Flakes Flakes/Sheets Cationic->Flakes Anionic Anionic (e.g., SDS) Rods Rods/Wires Anionic->Rods NonIonic Non-ionic (e.g., PVP) Spheres Spheres/Nanoparticles NonIonic->Spheres

Caption: Logical relationship between surfactant type and the resulting morphology of this compound.

References

troubleshooting unexpected phases in zinc hydroxide carbonate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phases during the precipitation of zinc hydroxide (B78521) carbonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of zinc hydroxide carbonate, providing potential causes and actionable solutions.

Issue 1: The precipitated powder is amorphous instead of crystalline.

  • Potential Cause: Rapid precipitation kinetics can favor the formation of an amorphous phase. This can be caused by high concentrations of reactants, rapid mixing, or a suboptimal pH.

  • Solution:

    • Decrease Reactant Concentrations: Lowering the concentration of the zinc salt and carbonate solutions can slow down the reaction rate, allowing more time for crystal nucleation and growth.

    • Control Mixing Rate: Add the precipitating agent slowly and with controlled stirring to ensure a homogeneous reaction environment and prevent localized high supersaturation.

    • Optimize pH: Ensure the pH is within the optimal range for the desired crystalline phase. For hydrozincite, a pH of around 8 is often optimal.[1]

    • Aging/Annealing: Aging the precipitate in the mother liquor for an extended period (e.g., 24 hours) or performing a low-temperature annealing step can sometimes promote crystallization.

Issue 2: The precipitate is identified as smithsonite (B87515) (ZnCO₃) instead of hydrozincite (Zn₅(CO₃)₂(OH)₆).

  • Potential Cause: The formation of smithsonite is favored under conditions of higher carbon dioxide partial pressure or in more acidic conditions.[2]

  • Solution:

    • pH Control: Maintain a slightly alkaline pH (around 7.5-8.5) to favor the formation of hydrozincite. Acidic pH control can lead to the formation of ZnCO₃.[2]

    • Minimize CO₂ Exposure: While atmospheric CO₂ is necessary for carbonate formation, excessive exposure, such as bubbling CO₂ gas through the solution, will favor smithsonite. Conduct the reaction in a vessel that is not sealed but also not actively aerated with CO₂.

Issue 3: The precipitate contains a mixture of phases (e.g., hydrozincite and zinc oxide, or hydrozincite and an unknown phase).

  • Potential Cause: Inhomogeneous reaction conditions, such as localized pH gradients or temperature fluctuations, can lead to the simultaneous precipitation of multiple phases. The presence of certain ions, like potassium at high concentrations, can also lead to the formation of different phases.

  • Solution:

    • Ensure Homogeneity: Use efficient and constant stirring throughout the reaction. Add reactants slowly and at a controlled rate to avoid local concentration spikes.

    • Precise pH and Temperature Control: Use a pH meter and a temperature-controlled reaction vessel to maintain stable conditions throughout the precipitation process.

    • Reactant Purity: Use high-purity reactants to avoid interference from contaminant ions. For example, using sodium carbonate instead of potassium carbonate can prevent the formation of potassium-containing zinc carbonate phases.[2]

Issue 4: The particle size of the precipitate is too small or the particles are highly agglomerated.

  • Potential Cause: High supersaturation leads to rapid nucleation of many small particles. Lack of proper stirring can lead to agglomeration.

  • Solution:

    • Control Supersaturation: Lower the reactant concentrations or add the precipitating agent more slowly to reduce the rate of nucleation.

    • Optimize Stirring: Continuous and appropriate stirring can help control particle growth and prevent excessive agglomeration.

    • Use of Surfactants: In some cases, the addition of a surfactant can help control particle size and morphology.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of hydrozincite and smithsonite precipitates?

A1: Hydrozincite (Zn₅(CO₃)₂(OH)₆) typically precipitates as a white, fine powder. Smithsonite (ZnCO₃) also precipitates as a white solid. Visual inspection alone is not sufficient for phase identification.

Q2: How can I definitively identify the phase of my this compound precipitate?

A2: The most common and reliable techniques for phase identification are X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). Thermogravimetric Analysis (TGA) can also provide complementary information about the composition.

Q3: What are the key differences in the XRD patterns of hydrozincite and smithsonite?

A3: Hydrozincite and smithsonite have distinct crystal structures and therefore different XRD patterns. The table below summarizes some of the characteristic peaks.

Q4: What are the characteristic FTIR absorption bands for hydrozincite and smithsonite?

A4: FTIR spectroscopy can distinguish between hydrozincite and smithsonite by identifying the vibrational modes of the carbonate and hydroxide groups. Key differences are highlighted in the data presentation section.

Data Presentation

Table 1: Key Experimental Parameters for Different this compound Phases
ParameterHydrozincite (Zn₅(CO₃)₂(OH)₆)Smithsonite (ZnCO₃)Amorphous Zinc Carbonate
pH ~7.5 - 8.5Acidic (e.g., by CO₂ bubbling)Can form at various pHs, often with rapid precipitation
Temperature (°C) 25 - 70Room TemperatureOften forms at room temperature with rapid mixing
Reactant Concentration Lower concentrations favor crystallinityHigher CO₂ partial pressureHigher concentrations can favor amorphous phase
Aging Time Can improve crystallinityNot a primary factorCan sometimes lead to crystallization over time
Table 2: Characterization Data for Different this compound Phases
Characterization TechniqueHydrozincite (Zn₅(CO₃)₂(OH)₆)Smithsonite (ZnCO₃)Amorphous Zinc Carbonate
XRD (Key 2θ peaks) ~13.9°, 24.5°, 28.1°, 32.8°~25.0°, 32.5°, 38.5°, 42.5°, 48.9°Broad, diffuse scattering with no sharp peaks
FTIR (Key Bands cm⁻¹) ~3300 (O-H stretch), ~1500 & ~1390 (CO₃²⁻ stretch), ~1050 (CO₃²⁻ stretch), ~830 & ~710 (CO₃²⁻ bend)No prominent O-H band, ~1426 (CO₃²⁻ stretch), ~869 & ~743 (CO₃²⁻ bend)[3]Broad absorption bands, lacking the sharp features of crystalline phases
TGA Multi-step decomposition (loss of H₂O and CO₂)Single-step decomposition (loss of CO₂)Broad, continuous weight loss over a wide temperature range

Experimental Protocols

Protocol 1: Synthesis of Hydrozincite

This protocol is adapted from a method using zinc acetate (B1210297) and urea (B33335).[1]

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in deionized water.

    • Prepare a 0.5 M solution of urea (CO(NH₂)₂) in deionized water.

  • Precipitation:

    • Mix the zinc acetate and urea solutions in a 1:5 molar ratio (e.g., 100 mL of zinc acetate solution and 100 mL of urea solution).

    • Heat the mixture to 70°C while stirring continuously.

    • Maintain the reaction at 70°C for 6 hours. A white precipitate of hydrozincite will form.

  • Washing and Drying:

    • Allow the precipitate to cool and settle.

    • Separate the precipitate by centrifugation or filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents.

    • Dry the precipitate in an oven at 80°C overnight.

Protocol 2: Synthesis of Smithsonite (Atmospheric Pressure)

This protocol is a general method for precipitating zinc carbonate.

  • Preparation of Solutions:

    • Prepare a 1 M solution of zinc chloride (ZnCl₂) in deionized water.

    • Prepare a 1 M solution of sodium carbonate (Na₂CO₃) in deionized water.

  • Precipitation:

    • Slowly add the sodium carbonate solution to the zinc chloride solution with vigorous stirring at room temperature. A white precipitate of zinc carbonate will form immediately.

    • Continue stirring for 1 hour to ensure complete precipitation.

  • Washing and Drying:

    • Separate the precipitate by filtration.

    • Wash the precipitate thoroughly with deionized water to remove sodium chloride.

    • Dry the precipitate in an oven at 100°C.

Protocol 3: Synthesis of Amorphous Zinc Carbonate

This protocol aims to produce an amorphous phase through rapid precipitation.

  • Preparation of Solutions:

    • Prepare a 1 M solution of zinc sulfate (B86663) (ZnSO₄) in deionized water.

    • Prepare a 1 M solution of sodium carbonate (Na₂CO₃) in deionized water.

  • Precipitation:

    • Rapidly pour the sodium carbonate solution into the zinc sulfate solution at room temperature with very fast stirring.

    • A voluminous white precipitate will form instantly.

  • Washing and Drying:

    • Immediately filter the precipitate.

    • Wash the precipitate quickly with deionized water and then with ethanol (B145695) to remove water.

    • Dry the product under vacuum at room temperature.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Precipitation cluster_processing Product Processing cluster_analysis Characterization zinc_sol Prepare Zinc Salt Solution (e.g., ZnSO₄, Zn(OAc)₂) mixing Mix Reactants zinc_sol->mixing carbonate_sol Prepare Carbonate/Bicarbonate Solution (e.g., Na₂CO₃, NH₄HCO₃) carbonate_sol->mixing control Control Parameters: pH, Temperature, Stirring Rate, Aging Time mixing->control separation Separation (Filtration/Centrifugation) control->separation washing Washing separation->washing drying Drying washing->drying xrd XRD drying->xrd ftir FTIR drying->ftir tga TGA drying->tga

Caption: Experimental workflow for the synthesis and characterization of this compound.

troubleshooting_phases cluster_params Key Parameters cluster_phases Resulting Phases start Precipitation Experiment ph pH start->ph temp Temperature start->temp conc Concentration start->conc aging Aging Time start->aging hydrozincite Hydrozincite (Crystalline) ph->hydrozincite ~7.5 - 8.5 smithsonite Smithsonite (Crystalline) ph->smithsonite Acidic (<7) amorphous Amorphous ph->amorphous Rapid change temp->hydrozincite Controlled (e.g., 70°C) temp->amorphous Uncontrolled conc->hydrozincite Low conc->amorphous High aging->hydrozincite Long aging->amorphous Short

Caption: Relationship between experimental parameters and resulting this compound phases.

References

Technical Support Center: Synthesis of Zinc Hydroxide Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of zinc hydroxide (B78521) carbonate (Zn₅(CO₃)₂(OH)₆). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental procedures and troubleshooting common issues.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of zinc hydroxide carbonate, providing potential causes and actionable solutions.

Issue 1: Low Yield of Precipitate

  • Question: My synthesis resulted in a significantly lower yield of this compound than expected. What are the likely causes and how can I improve the yield?

  • Answer: Low yield is a common issue that can stem from several factors related to reaction conditions. Key parameters to investigate include pH, temperature, and reactant concentrations.

    • pH Control: The pH of the reaction mixture is a critical factor.[1] Higher pH levels generally favor the precipitation of zinc carbonate and basic zinc carbonates.[1] For industrial wastewater, optimal pH ranges for zinc precipitation have been identified as 9.0 to 9.5.[1][2] Ensure your reaction pH is within the optimal range for precipitation and monitor it throughout the process.

    • Temperature: The reaction temperature influences both the reaction kinetics and the solubility of the product. Precipitation of zinc hydroxycarbonate is typically carried out at temperatures between 35°C and 55°C.[3] Lower temperatures might lead to incomplete precipitation, while excessively high temperatures could alter the product's phase or composition.

    • Reactant Concentrations: The concentrations of the zinc salt and the carbonate source directly affect the supersaturation of the solution, which is the driving force for precipitation.[1] Insufficient concentration of reactants will lead to a lower yield. Conversely, excessively high concentrations can sometimes lead to the formation of different phases.[4]

    • Stirring Rate: Inadequate agitation can lead to localized areas of high or low reactant concentration, resulting in incomplete reaction and reduced yield. Ensure consistent and appropriate stirring throughout the reaction.[5]

Issue 2: Product Contains Impurities

  • Question: My final product shows the presence of impurities. What are the common impurities and how can I obtain a purer product?

  • Answer: Impurities in this compound can originate from starting materials or side reactions.

    • Purity of Starting Materials: The purity of the initial reactants, such as the zinc salt and the carbonate source, is crucial for obtaining a high-purity final product.[5] Always use reagents of a suitable grade for your application.

    • Washing Procedure: The precipitated this compound must be thoroughly washed to remove any soluble byproducts, such as sodium sulfate (B86663) if using zinc sulfate and sodium carbonate.[6][7] Washing with deionized water until the conductivity of the wash water is close to that of pure water is recommended.

    • Formation of Undesired Phases: Depending on the reaction conditions, phases other than hydrozincite (Zn₅(CO₃)₂(OH)₆) may form. For instance, at high concentrations of potassium carbonate, a potassium-containing zinc carbonate hydroxide phase can be produced.[4] Careful control of reactant ratios and concentrations is essential to favor the formation of the desired product.[4]

Issue 3: Unexpected Particle Size or Morphology

  • Question: The synthesized particles have a different size and morphology than what I intended. How can I control these properties?

  • Answer: Particle size and morphology are influenced by several experimental parameters.

    • Synthesis Method: The chosen synthesis method has a significant impact. For example, hydrothermal synthesis of zinc acetate (B1210297) dihydrate and urea (B33335) at 120°C has been shown to produce nanoparticles in the 20-40 nm range with a spherical morphology.[8] A reverse microemulsion technique can also be employed to control particle size and morphology.[9][10]

    • Additives: The use of additives can modify the particle morphology. For instance, using poly-vinyl pyrrolidone (PVP-K30) as an additive in a urea aqueous solution process can result in porous spherical particles.[11]

    • Reactant Concentration: The initial concentration of reactants can influence particle size and morphology. In a microemulsion synthesis, increasing the reactant concentrations from 0.1 M to 0.5 M resulted in larger particles with a flake-like morphology.[9][10]

    • Reaction Time: In hydrothermal synthesis, a longer reaction time can enhance the crystallinity of the nanoparticles.[8]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Several methods are commonly employed for the synthesis of this compound:

  • Precipitation: This is the most common and cost-effective method. It involves reacting an aqueous solution of a zinc salt (e.g., zinc sulfate or zinc nitrate) with a carbonate source (e.g., sodium carbonate or sodium bicarbonate).[5][7]

  • Hydrothermal Synthesis: This method involves the reaction of zinc acetate dihydrate and urea in an aqueous solution at elevated temperatures (e.g., 120°C).[8][12]

  • Reverse Microemulsion: This technique allows for good control over particle size and morphology by creating nano-sized water droplets (containing the reactants) within a continuous oil phase.[9][10]

Q2: What is the chemical formula for this compound?

A2: The most common form of this compound is hydrozincite, which has the chemical formula Zn₅(CO₃)₂(OH)₆.[6]

Q3: What are the key experimental parameters to control during synthesis?

A3: To ensure a successful and reproducible synthesis, the following parameters should be carefully controlled:

  • pH: Crucial for determining the carbonate species in solution and the solubility of the zinc salt.[1]

  • Temperature: Affects reaction kinetics and product solubility.[3][5]

  • Reactant Concentrations: Influences supersaturation, nucleation, and particle growth.[1][4]

  • Stirring Rate: Ensures homogeneous mixing of reactants.[5]

  • Purity of Starting Materials: Directly impacts the purity of the final product.[5]

Q4: How is the synthesized this compound typically characterized?

A4: The synthesized product is commonly characterized using the following techniques:

  • X-ray Diffraction (XRD): To identify the crystalline phase and determine its purity.[8][9]

  • Scanning Electron Microscopy (SEM): To observe the particle size and morphology.[8][9]

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition of the product, which is often a precursor for zinc oxide synthesis.[8][9]

Data Presentation

Table 1: Influence of Key Parameters on this compound Synthesis

ParameterOptimal Range/ValueEffect on Yield and PropertiesReference(s)
pH 9.0 - 9.5Higher pH favors precipitation, increasing yield.[1][2]
Temperature 35°C - 55°C (Precipitation)Affects reaction rate and product solubility.[3]
120°C (Hydrothermal)Leads to the formation of nanoparticles.[8]
Reactant Concentration 0.1 M (Microemulsion)Higher concentrations can lead to larger particles and different morphologies.[9][10]
Reaction Time 2 - 4 hours (Hydrothermal)Longer times can improve crystallinity.[8]

Experimental Protocols

Protocol 1: Synthesis by Precipitation

This protocol is based on the reaction between zinc sulfate and sodium carbonate.[6]

Materials:

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare a 1 M aqueous solution of ZnSO₄·7H₂O.

  • Prepare a 1 M aqueous solution of Na₂CO₃.

  • In the reaction vessel, add the zinc sulfate solution.

  • While stirring continuously, slowly add the sodium carbonate solution to the zinc sulfate solution. A white precipitate will form immediately.

  • Continue stirring the suspension for 1 hour at room temperature. The pH of the system should be around 7.

  • Allow the suspension to settle overnight to ensure complete precipitation.

  • Separate the white precipitate by filtration.

  • Wash the precipitate thoroughly with deionized water to remove soluble impurities.

  • Dry the collected precipitate in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Hydrothermal Synthesis

This protocol describes the synthesis of this compound nanoparticles using zinc acetate and urea.[8]

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Urea (NH₂CONH₂)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer and stir bar

  • Oven

Procedure:

  • Dissolve appropriate amounts of zinc acetate dihydrate and urea in deionized water in a beaker with stirring to form a homogeneous solution.

  • Transfer the solution into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for a specified duration (e.g., 2, 3, or 4 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting white precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and then with ethanol.

  • Dry the final product in an oven at 60°C for several hours.

Visualizations

experimental_workflow_precipitation cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_processing Product Processing prep_zn Prepare 1M ZnSO4 Solution mix Mix Solutions with Stirring prep_zn->mix prep_na Prepare 1M Na2CO3 Solution prep_na->mix react Stir for 1 hour mix->react settle Settle Overnight react->settle filter Filter Precipitate settle->filter wash Wash with Deionized Water filter->wash dry Dry in Oven wash->dry product This compound dry->product

Caption: Workflow for the precipitation synthesis of this compound.

troubleshooting_low_yield start Low Yield of Product q1 Is the pH of the reaction mixture optimal (e.g., 9.0-9.5)? start->q1 sol1 Adjust pH using a suitable base and monitor throughout the reaction. q1->sol1 No q2 Is the reaction temperature within the recommended range (e.g., 35-55°C)? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Adjust and maintain the correct reaction temperature. q2->sol2 No q3 Are the reactant concentrations appropriate? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Recalculate and use appropriate reactant concentrations. q3->sol3 No end Yield Improved q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Enhancing the Purity of Zinc Hydroxide Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the post-synthesis purification of zinc hydroxide (B78521) carbonate (Zn₅(CO₃)₂(OH)₆), also known as hydrozincite. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity of your synthesized materials.

Troubleshooting Guides & FAQs

This section provides answers to specific issues that may arise during the post-synthesis treatment of zinc hydroxide carbonate.

Q1: My final this compound product contains soluble salt impurities (e.g., sodium nitrate). How can I remove them?

A1: Soluble salt impurities, often remnants from precursor materials like sodium carbonate or zinc nitrate, are the most common contaminants. The primary and most effective method for their removal is a thorough washing of the precipitate.

  • Initial Troubleshooting:

    • Washing with Deionized Water: The standard procedure is to wash the filtered precipitate multiple times with deionized water. The conductivity of the filtrate can be monitored after each wash cycle. The washing is considered complete when the conductivity of the filtrate approaches that of pure deionized water, indicating that the majority of soluble ions have been removed.

    • Reslurrying: For more effective washing, reslurrying the filter cake in fresh deionized water followed by filtration is recommended over simply passing water through a static filter cake. This ensures better contact between the solvent and all particles.

Q2: I have washed my precipitate multiple times with deionized water, but I suspect impurities remain. What are my next steps?

A2: If water washing is insufficient, consider the following:

  • Increase the number of washing cycles: It may be necessary to perform more than five washing cycles.

  • Vary the washing temperature: While room temperature water is standard, slightly elevated temperatures can increase the solubility of some impurities. However, be cautious as this may also affect the stability of your this compound.

  • Alternative Solvents: For organic impurities, a wash with a suitable organic solvent like ethanol (B145695) or acetone (B3395972) may be effective. A final wash with deionized water should be performed to remove the organic solvent.

  • Analytical Verification: Use analytical techniques such as X-ray Diffraction (XRD) to check for the disappearance of impurity peaks or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to quantify the elemental composition and confirm the removal of specific cationic impurities.

Q3: How can I remove co-precipitated metal ion impurities?

A3: The removal of co-precipitated metal ions (e.g., Ca²⁺, Mg²⁺) can be challenging.

  • pH Adjustment of Washing Solution: The solubility of metal hydroxides and carbonates is highly dependent on pH. A slight adjustment of the washing water's pH (either slightly acidic or basic) might selectively dissolve the impurity without significantly affecting the this compound. This should be approached with caution and requires careful optimization.

  • Complexing Agents: In some cases, a dilute solution of a weak complexing agent can be used to selectively chelate and remove impurity ions. This is an advanced technique and requires careful selection of the agent and concentration to avoid dissolving the desired product.

Q4: My XRD pattern shows unexpected phases. What could be the cause and how can I fix it?

A4: The presence of other phases, such as zinc oxide (ZnO) or different forms of basic zinc carbonate, can result from the synthesis conditions.

  • Control of Synthesis pH: The pH during precipitation is a critical factor that determines the final product phase.[1] For zinc carbonate precipitation, a pH of around 9.5 is often optimal for high removal efficiency.[1]

  • Aging/Digestion: Allowing the precipitate to age in the mother liquor (a process called Ostwald ripening) can sometimes lead to a more uniform and pure phase.

  • Post-synthesis treatment is unlikely to convert one solid phase to another without redissolution and reprecipitation. Therefore, optimizing the initial synthesis is the most effective solution.

Data Presentation

The effectiveness of washing is demonstrated by the reduction of impurities with an increasing number of washing cycles. The following table summarizes the expected trend in impurity reduction.

Number of WashesIonic Conductivity of Filtrate (µS/cm)Concentration of Na⁺ in Product (ppm)Concentration of NO₃⁻ in Product (ppm)
1HighHighHigh
3MediumMediumMedium
5LowLowLow
>5Approaching DI WaterTraceTrace

Note: The actual values will depend on the initial concentration of impurities and the efficiency of each washing step.

Experimental Protocols

Protocol 1: Standard Washing Procedure for Removal of Soluble Salts

This protocol describes the standard method for washing precipitated this compound to remove soluble impurities.

  • Filtration: After precipitation, separate the solid this compound from the reaction mixture by vacuum filtration using a Büchner funnel and appropriate filter paper.

  • Initial Wash: While the filter cake is still in the funnel, wash it with a volume of deionized water equal to the initial volume of the reaction mixture. Allow the water to pass through the cake completely.

  • Reslurrying (Recommended): Transfer the filter cake to a beaker and add fresh deionized water (approximately 5-10 times the volume of the cake). Stir the slurry vigorously for 15-20 minutes.

  • Repeat Filtration: Filter the slurry again.

  • Iterative Washing: Repeat steps 3 and 4 for a minimum of 3-5 cycles.

  • Final Wash: For the final wash, consider using ethanol or acetone to help displace water and facilitate drying, especially if the product is intended for applications sensitive to moisture.

  • Drying: Dry the purified precipitate in an oven at a temperature between 60-80°C until a constant weight is achieved. Higher temperatures may lead to the decomposition of this compound to zinc oxide.

Protocol 2: Purity Analysis by ICP-OES

This protocol outlines the preparation of a sample of this compound for purity analysis using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the concentration of elemental impurities.

  • Sample Preparation: Accurately weigh approximately 0.1 g of the dried this compound powder into a clean digestion vessel.

  • Digestion: Add a suitable acid for digestion, typically high-purity nitric acid (e.g., 5 mL of 70% HNO₃). Gently heat the mixture until the solid is completely dissolved.

  • Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask (e.g., 100 mL) and dilute to the mark with deionized water.

  • Analysis: Analyze the diluted sample using a calibrated ICP-OES instrument to determine the concentrations of zinc and any suspected impurity elements (e.g., Na, Ca, Mg).

  • Calculation: Calculate the purity of the this compound with respect to the measured elements.

Visualizations

The following diagrams illustrate key workflows and relationships in the post-synthesis treatment of this compound.

experimental_workflow Experimental Workflow for this compound Purification synthesis Synthesis of Zinc Hydroxide Carbonate filtration Filtration synthesis->filtration washing Washing with Deionized Water filtration->washing drying Drying washing->drying analysis Purity Analysis (XRD, ICP-OES) drying->analysis final_product Pure Zinc Hydroxide Carbonate analysis->final_product

Caption: Experimental workflow for purification.

troubleshooting_workflow Troubleshooting Workflow for Impurity Removal start Initial Product Analysis (XRD/ICP-OES) check_purity Is Purity Sufficient? start->check_purity soluble_salts Soluble Salt Impurities Detected check_purity->soluble_salts No, Soluble Salts metal_impurities Co-precipitated Metal Impurities Detected check_purity->metal_impurities No, Metal Ions final_product High Purity Product check_purity->final_product Yes wash_water Increase Water Washing Cycles soluble_salts->wash_water alt_solvent Wash with Alternative Solvent (e.g., Ethanol) soluble_salts->alt_solvent ph_adjust Adjust pH of Washing Solution metal_impurities->ph_adjust re_analyze Re-analyze Purity wash_water->re_analyze alt_solvent->re_analyze ph_adjust->re_analyze re_analyze->check_purity

Caption: Troubleshooting impurity removal.

References

Technical Support Center: Scaling Up Zinc Hydroxide Carbonate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of zinc hydroxide (B78521) carbonate, also known as basic zinc carbonate or hydrozincite (Zn₅(CO₃)₂(OH)₆).

Frequently Asked Questions (FAQs)

Q1: What is zinc hydroxide carbonate and what are its common chemical formulas?

A1: this compound is an inorganic compound that exists in various forms. The most common and stable form is hydrozincite, with the chemical formula Zn₅(CO₃)₂(OH)₆.[1][2] Other formulas like ZnCO₃·2Zn(OH)₂·H₂O and [ZnCO₃]₂·[Zn(OH)₂]₃ have also been reported in the literature, highlighting the compound's complex nature and the potential for varied stoichiometry based on synthesis conditions.[1][3]

Q2: What are the primary methods for synthesizing this compound?

A2: The most common synthesis routes include:

  • Precipitation: This involves reacting a soluble zinc salt (e.g., zinc sulfate (B86663), zinc acetate) with a carbonate source (e.g., sodium carbonate, ammonium (B1175870) bicarbonate) in an aqueous solution.[2][3][4][5]

  • Hydrothermal Synthesis: This method involves heating an aqueous solution of zinc precursors (e.g., zinc acetate (B1210297) and urea) in a sealed vessel at elevated temperatures (e.g., 120 °C).[6][7]

  • Reverse Microemulsion: This technique is used to produce nanoparticles with controlled size and morphology by creating water-in-oil microemulsions where the reaction takes place.[8][9]

Q3: What are the critical parameters to control during the scale-up of production?

A3: When scaling up production, precise control over several parameters is crucial to ensure product consistency, purity, and desired physical properties. Key parameters include:

  • pH: This is a critical factor that influences which zinc species precipitates. Optimal pH ranges for precipitating zinc from industrial wastewater, for example, have been identified as 9.0 to 9.5.[10][11]

  • Temperature: Temperature affects reaction kinetics, solubility of precursors, and the final crystal structure and morphology of the product.[10][12][13]

  • Reactant Concentrations: The concentration of zinc salts and carbonate sources impacts the supersaturation of the solution, which in turn governs the nucleation and growth of particles.[8][9][10]

  • Molar Ratio of Reactants: The stoichiometry of the reactants, such as the [NH₄HCO₃]/[ZnSO₄] molar ratio, must be carefully controlled to achieve complete precipitation and the desired product phase.[5][10]

  • Agitation/Mixing: The stirring rate affects the distribution of reactants, heat transfer, and the final particle size and uniformity.[14][15]

Q4: Which analytical techniques are essential for characterizing this compound?

A4: A comprehensive characterization is necessary due to the complex nature of basic zinc carbonates.[1][16] The following techniques are commonly employed:

  • X-ray Diffraction (XRD): To identify the crystalline phase and structure of the product and detect any impurities.[1][6][8][13]

  • Scanning Electron Microscopy (SEM): To observe the particle size, morphology, and state of aggregation.[6][8][13]

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition of the material, which typically shows a single-step decomposition to zinc oxide (ZnO).[6][8][13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups (carbonate and hydroxyl) present in the compound.[13]

Troubleshooting Guide

Problem: Low Product Yield

Q: My final product yield is significantly lower than the theoretical calculation. What are the potential causes?

A: Low yield during scale-up can stem from several factors:

  • Incomplete Precipitation:

    • Incorrect pH: The pH of the reaction medium must be within the optimal range (typically 9.0-9.5) to ensure minimum solubility of the zinc species.[10][11] If the pH is too low, the zinc salt will remain in the solution.

    • Inadequate Temperature: The reaction may require a specific temperature to proceed to completion. For instance, some precipitation reactions are performed at 50°C.[5][10]

    • Incorrect Stoichiometry: An insufficient amount of the precipitating agent (carbonate source) will lead to incomplete reaction with the zinc salt. Ensure the molar ratio is optimized.[10]

  • Product Loss During Processing:

    • Filtration Issues: Very fine particles can pass through the filter medium.[17] Consider using a filter paper with a smaller pore size (e.g., 0.22 μm) or adjusting precipitation parameters to obtain larger particles.[8]

    • Washing: Excessive washing or using a solvent in which the product has some solubility can lead to product loss. Use deionized water for washing to remove soluble impurities without dissolving the product.[10]

Problem: Inconsistent Particle Size and Morphology

Q: The particles in my scaled-up batch are not uniform in size and have an undesirable morphology. How can I gain better control?

A: Achieving consistent particle characteristics is a common scale-up challenge. Control is exerted through the following parameters:

  • Agitation: The stirring speed is critical. Inadequate mixing can create localized areas of high supersaturation, leading to uncontrolled nucleation and a broad particle size distribution. Conversely, proper agitation promotes uniform reactant distribution and results in smaller, more uniform particles.[14][18]

  • Reactant Addition Rate: Adding the precipitating agent too quickly can cause rapid, uncontrolled precipitation and lead to smaller, possibly amorphous or aggregated particles. A slower, controlled addition rate allows for more orderly crystal growth.

  • Temperature Control: Temperature influences both nucleation and crystal growth rates. Maintaining a constant, optimized temperature throughout the reaction vessel is essential for uniformity.

  • Concentration of Reactants: Higher concentrations can lead to increased supersaturation and the formation of smaller particles. Lowering the initial reactant concentrations can promote the growth of larger, more well-defined crystals.[8][9] Raising reactant concentrations from 0.1 M to 0.5 M has been shown to produce different phases with larger, flake-like morphologies.[8][9]

Problem: Product Contamination or Incorrect Crystalline Phase

Q: My XRD analysis shows the presence of zinc oxide (ZnO) or other unexpected phases. Why is this happening and how can I ensure phase purity?

A: The formation of undesired phases is typically linked to the reaction conditions:

  • pH and Temperature: The chemical composition of zinc carbonate hydroxides is highly dependent on precipitation conditions.[13] For example, using a low concentration of potassium carbonate as a precursor favors the formation of hydrozincite (Zn₅(CO₃)₂(OH)₆), while a high concentration can lead to the formation of a different, potassium-containing phase.[2]

  • Precursor Choice: The choice of zinc salt and carbonate source can influence the outcome. For example, using urea (B33335) in hydrothermal synthesis leads to the formation of Zn₅(CO₃)₂(OH)₆.[6][7]

  • Thermal Decomposition: this compound begins to decompose into ZnO at temperatures as low as 150-180°C, with the rate becoming significant above 200-240°C.[6][12][13] If the drying temperature is too high, partial decomposition to ZnO can occur. Ensure drying is performed at a safe temperature, such as 60°C.[8]

Problem: Difficulties in Filtration and Drying

Q: The precipitate is colloidal and clogs the filter, making solid-liquid separation inefficient. The resulting filter cake retains excessive moisture. What can be done?

A: These are common challenges associated with fine or poorly formed precipitates.[17][19]

  • Improving Filterability:

    • Particle Growth: Modify the precipitation conditions (e.g., lower reactant concentration, slower addition rate, aging the precipitate in the mother liquor) to encourage the growth of larger, more easily filterable crystals.

    • Filtration Equipment: For large-scale operations, consider using technologies like filter presses, which apply mechanical pressure to dewater the sludge effectively and produce a dry filter cake.[17]

  • Effective Drying:

    • High Viscosity and Moisture: Basic zinc carbonate is known to be a high-viscosity, porous material with high moisture content.[19] Standard drying may only remove surface water.

    • Controlled Temperature: To avoid decomposition, dry the product in an oven at a controlled, relatively low temperature (e.g., 60-80°C) for an extended period (e.g., overnight) until a constant weight is achieved.[8] For industrial scale, specialized drying and calcining technologies that separate the drying and decomposition steps are used.[19]

Data Presentation: Synthesis Parameters

Table 1: Effect of Key Synthesis Parameters on this compound Characteristics

ParameterEffect on Particle SizeEffect on MorphologyNotes
Temperature Increasing temperature can lead to larger crystallite sizes upon subsequent calcination.[12]Can influence the final morphology of the precipitate.Must be kept below decomposition temperature (~150-180°C) to maintain phase purity.[13]
pH A critical parameter that determines which zinc species precipitates.[10]Influences the formation of different basic zinc carbonate phases.Optimal range for precipitation is often cited as 9.0-9.5.[10][11]
Reactant Conc. Higher concentrations generally lead to smaller particles due to increased nucleation rates.[8]Can significantly alter morphology; high concentrations may yield flake-like particles.[9]Increasing concentration from 0.1 M to 0.5 M can lead to the formation of unknown phases.[8]
Agitation Rate Higher agitation typically results in smaller, more uniform particles.[14]Promotes homogeneity and prevents localized high concentrations.Affects reactant distribution and heat transfer.[15]
Molar Ratio (ω) In microemulsion synthesis, the water-to-surfactant molar ratio (ω) affects particle size and aggregation.[8][9]Lower ω values can lead to smaller, less aggregated nanoparticles.The water/oil molar ratio (S) was found to have no apparent effect.[8][9]

Experimental Protocols

Protocol 1: Precipitation Synthesis from Zinc Sulfate and Ammonium Bicarbonate

This protocol is adapted from a method for producing basic zinc carbonate on a pilot scale.[5]

  • Materials:

    • Zinc sulfate (ZnSO₄) solution (150 g/L)

    • Ammonium bicarbonate (NH₄HCO₃) solution (250 g/L)

    • Deionized water

    • Reaction vessel with temperature control and mechanical stirrer

    • Filtration apparatus (e.g., Büchner funnel with 0.22 µm pore size filter paper)[8]

    • Drying oven

  • Methodology:

    • Heat the zinc sulfate solution to 50°C in the reaction vessel while stirring.[10]

    • Slowly add the ammonium bicarbonate solution to the heated zinc sulfate solution. The optimal molar ratio of [NH₄HCO₃]/[ZnSO₄] is reported to be 1.10.[5][10]

    • Maintain the reaction temperature at 50°C and continue stirring for 30 minutes to ensure the precipitation is complete.[5][10]

    • After the reaction, filter the white precipitate from the solution using the filtration apparatus.

    • Wash the precipitate thoroughly with deionized water to remove any soluble impurities, particularly sulfates.

    • Dry the collected product in an oven at 60-80°C overnight until a constant weight is achieved.[8]

Protocol 2: Hydrothermal Synthesis from Zinc Acetate and Urea

This protocol is based on a method for producing this compound nanoparticles.[6][7]

  • Materials:

    • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

    • Urea (NH₂CONH₂)

    • Deionized water

    • Teflon-lined stainless steel autoclave (hydrothermal reactor)

    • Centrifuge

    • Drying oven

  • Methodology:

    • Prepare an aqueous solution of zinc acetate dihydrate and urea.

    • Transfer the solution into the Teflon-lined autoclave.

    • Seal the autoclave and heat it to 120°C for a specified duration (e.g., 2-4 hours).[6][7]

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting white precipitate by centrifugation.

    • Wash the product multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and by-products.

    • Dry the final product in an oven at a temperature below 100°C. The resulting nanoparticles are typically in the 20-40 nm size range with a spherical morphology.[6]

Visualizations: Workflows and Logic Diagrams

G cluster_input 1. Precursor Preparation cluster_reaction 2. Precipitation Reaction cluster_control Controlled Parameters cluster_processing 3. Downstream Processing Zn_Salt Zinc Salt Solution (e.g., ZnSO₄) Reactor Reaction Vessel Zn_Salt->Reactor Carbonate_Source Carbonate Source Solution (e.g., NH₄HCO₃) Carbonate_Source->Reactor Filtration Filtration Reactor->Filtration Slurry Temp Temperature (e.g., 50°C) Temp->Reactor pH_ctrl pH Control (e.g., 9.0-9.5) pH_ctrl->Reactor Stirring Agitation Rate Stirring->Reactor Addition_Rate Reactant Addition Rate Addition_Rate->Reactor Washing Washing (Deionized Water) Filtration->Washing Filter Cake Drying Drying (e.g., 60-80°C) Washing->Drying Final_Product Final Product: Zn₅(CO₃)₂(OH)₆ Drying->Final_Product

Caption: Workflow for the precipitation synthesis of this compound.

G problem problem cause cause solution solution P1 Problem: Inconsistent Particle Size C1_1 Cause: Improper Agitation P1->C1_1 C1_2 Cause: Fast Reactant Addition P1->C1_2 C1_3 Cause: Incorrect Concentration P1->C1_3 S1_1 Solution: Optimize Stirring Speed C1_1->S1_1 S1_2 Solution: Use Slow, Controlled Addition C1_2->S1_2 S1_3 Solution: Adjust Reactant Concentrations C1_3->S1_3 P2 Problem: Phase Impurity (e.g., ZnO) C2_1 Cause: Incorrect pH / Temp P2->C2_1 C2_2 Cause: High Drying Temperature P2->C2_2 S2_1 Solution: Verify pH & Temp Control C2_1->S2_1 S2_2 Solution: Dry at Lower Temp (<100°C) C2_2->S2_2

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Controlling the Layered Structure of Zinc Hydroxide Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc hydroxide (B78521) carbonate, specifically focusing on controlling its layered structure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I control the particle size and morphology of my synthesized zinc hydroxide carbonate?

A1: The size and morphology of this compound (Zn₅(CO₃)₂(OH)₆), also known as hydrozincite, are influenced by several experimental parameters. Key factors include the synthesis method, reactant concentrations, temperature, pH, and the use of surfactants or additives.

For instance, in a reverse microemulsion technique, the water-to-surfactant molar ratio (ω) can affect particle size and aggregation levels.[1] In contrast, the water-to-oil molar ratio (S) may have no apparent effect.[1] Increasing the initial reactant concentration (e.g., from 0.1M to 0.5M) can lead to the formation of a different phase with a unique flake-like morphology and larger particle size.[1][2]

The use of additives like poly(vinylpyrrolidone) (PVP) can also direct the growth and self-assembly of unique hierarchical structures, such as sunflower-like or urchin-like microstructures.[3][4] The molecular weight and concentration of PVP are critical in controlling the resulting morphology.[3]

Q2: My XRD pattern indicates an amorphous phase or unexpected impurities. What could be the cause?

A2: The presence of an amorphous phase or impurities can stem from several factors during synthesis. Incomplete reactions, incorrect pH, or inappropriate reactant concentrations are common culprits.

  • pH Dependency: The morphology, composition, and hydration of amorphous this compound can be pH-dependent.[5] The pH of the system should be carefully controlled; for example, in one precipitation method, the final pH was noted to be 7.[6]

  • Reactant Concentration: The initial concentrations of your zinc salt and carbonate source are crucial. When precipitating from zinc acetate (B1210297) and potassium carbonate, low K₂CO₃ concentrations yield hydrozincite (Zn₅(CO₃)₂(OH)₆), while high concentrations can form a different, potassium-containing phase.[7]

  • Reaction Conditions: Exposure of certain layered zinc hydroxides to air can lead to a rapid loss of crystallinity due to the incorporation of CO₂ and carbonate formation.[8] Ensure your washing and drying steps are appropriate and do not introduce contaminants. Washing the precipitate with distilled water is important to remove soluble impurities.[9]

Q3: The crystallinity of my this compound particles is poor. How can I improve it?

A3: Enhancing the crystallinity of your material often involves adjusting the reaction time or temperature.

In hydrothermal synthesis, increasing the reaction time (e.g., from 2 to 4 hours) can enhance the crystallinity of the nanoparticles, as indicated by larger XRD diffraction peaks, even if it doesn't significantly affect particle size and morphology.[10][11] Similarly, when synthesizing layered zinc hydroxychlorides, increasing the aging temperature can improve the crystallinity of the layered structure.[12]

Q4: How can I synthesize different layered zinc hydroxide (LZH) structures with specific intercalated anions?

A4: The composition of the interlayer ions determines the crystal structure of layered zinc hydroxides (LZHs). By controlling the anions present in the reaction medium, you can synthesize different LZHs.

For example, when only carbonate anions are present, the resulting compound is this compound (also referred to as LZHC).[13] If other ions like long-chain quaternary ammonium (B1175870) groups are introduced along with carbonate, a different structure (denominated as LZHDC) can be formed.[13] It is also possible for a transformation to occur where interlayer ions are exchanged, such as the replacement of long-chain quaternary ammonium groups by carbonate anions.[13] Layered zinc hydroxides can incorporate a variety of anions such as Cl⁻, NO₃⁻, and SO₄²⁻.[8][12]

Q5: What is the thermal stability of this compound, and how does it decompose?

A5: this compound, Zn₅(CO₃)₂(OH)₆, typically decomposes into zinc oxide (ZnO) in a single step upon heating.[6][10] The exact decomposition temperature range can vary slightly depending on the specific characteristics of the material and the analytical conditions.

Thermogravimetric analysis (TGA) shows this decomposition occurring between 180°C and 350°C.[10][11] Other studies report the decomposition to ZnO happening at around 240°C (at a heating rate of 5°C·min⁻¹) or in the temperature region of 210°C to 450°C.[5][6] This thermal decomposition is a common method for producing porous or "active" zinc oxide with a high specific surface area.[6]

Experimental Protocols

Protocol 1: Synthesis by Precipitation

This protocol describes a common method for synthesizing this compound (Zn₅(CO₃)₂(OH)₆) via precipitation from aqueous solutions.

  • Objective: To synthesize this compound.

  • Materials:

    • Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)

    • Sodium carbonate (Na₂CO₃)

    • Distilled water

  • Procedure:

    • Prepare a 1M aqueous solution of ZnSO₄·7H₂O (pH ≈ 6).

    • Prepare a 1M aqueous solution of Na₂CO₃ (pH ≈ 12).

    • Heat 30 ml of the Na₂CO₃ solution to 70°C in a reaction vessel.

    • Add 30 ml of the heated ZnSO₄·7H₂O solution to the Na₂CO₃ solution in a single step while stirring.[6]

    • Continue the reaction for 1 hour. The pH of the system should be approximately 7.[6]

    • Allow the resulting white suspension to precipitate overnight.[6]

    • Filter the white precipitate, wash it thoroughly with distilled water to remove soluble impurities, and dry it.[6][9]

Protocol 2: Hydrothermal Synthesis

This method utilizes hydrothermal treatment to produce this compound nanoparticles.

  • Objective: To synthesize this compound nanoparticles.

  • Materials:

    • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

    • Urea (NH₂CONH₂)

    • Deionized water

  • Procedure:

    • Prepare an aqueous solution of zinc acetate dihydrate and urea.

    • Place the solution in a sealed autoclave.

    • Heat the autoclave to 120°C for a specified duration (e.g., 2, 3, or 4 hours).[10][11]

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the resulting nanoparticles by filtration or centrifugation.

    • Wash the product with deionized water and ethanol.

    • Dry the final product, typically in an oven at a moderate temperature (e.g., 60°C).

Quantitative Data

Table 1: Influence of Reactant Concentration on Particle Characteristics (Microemulsion Synthesis)

ParameterReactant ConcentrationsResulting PhaseParticle CharacteristicsReference
Initial Concentration0.1M Zn(NO₃)₂ and 0.1M Na₂CO₃This compound (Hydrozincite)Nanoparticles[1]
Initial Concentration0.5M Zn(NO₃)₂ and 0.5M Na₂CO₃Unknown Zinc Carbonate PhaseLarger particle size, unique flake-like morphology[1][2]

Table 2: Thermal Decomposition Data for this compound

Analysis MethodHeating RateDecomposition Temperature RangeProductReference
TGANot specified180°C - 350°CZnO[10][11]
TGA5°C·min⁻¹~240°C (single step)ZnO[6]
TGANot specified210°C - 450°CZnO[5]
TGANot specified200°C - 450°CZnO (de-hydroxylation and decarboxylation)[4]

Visualizations

Synthesis_Workflow General Synthesis Workflow for this compound cluster_precipitation Precipitation Method cluster_hydrothermal Hydrothermal Method P_Reactants Aqueous Solutions: - Zinc Salt (e.g., ZnSO₄) - Carbonate Source (e.g., Na₂CO₃) P_Mixing Mix Reactants (Control Temp & pH) P_Reactants->P_Mixing P_Aging Aging / Precipitation P_Mixing->P_Aging P_Processing Filter, Wash, Dry P_Aging->P_Processing P_Product Zn₅(CO₃)₂(OH)₆ Powder P_Processing->P_Product H_Reactants Aqueous Solution: - Zinc Salt (e.g., Zinc Acetate) - Urea H_Reaction Hydrothermal Reaction (Autoclave, e.g., 120°C) H_Reactants->H_Reaction H_Processing Cool, Collect, Wash, Dry H_Reaction->H_Processing H_Product Zn₅(CO₃)₂(OH)₆ Nanoparticles H_Processing->H_Product

Caption: Comparative workflow for precipitation and hydrothermal synthesis methods.

Troubleshooting_Logic Troubleshooting Common Synthesis Issues cluster_morphology Incorrect Morphology/Size cluster_purity Amorphous Phase / Impurities cluster_crystallinity Poor Crystallinity Start Observed Issue M_Check Check Synthesis Parameters Start->M_Check Morphology P_Check Review Reaction Conditions Start->P_Check Purity C_Check Optimize Reaction Parameters Start->C_Check Crystallinity M_Sol1 Adjust Reactant Concentration M_Check->M_Sol1 M_Sol2 Modify Water/Surfactant Ratio (Microemulsion) M_Check->M_Sol2 M_Sol3 Introduce/Change Additive (e.g., PVP) M_Check->M_Sol3 P_Sol1 Verify & Control pH P_Check->P_Sol1 P_Sol2 Ensure Complete Washing P_Check->P_Sol2 P_Sol3 Check Reactant Stoichiometry P_Check->P_Sol3 C_Sol1 Increase Reaction/ Aging Time C_Check->C_Sol1 C_Sol2 Increase Reaction/ Aging Temperature C_Check->C_Sol2

Caption: A logical guide for troubleshooting common synthesis problems.

References

Validation & Comparative

A Researcher's Guide to Phase Identification of Zinc Hydroxide Carbonate via XRD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, accurate characterization of zinc compounds is crucial. Zinc hydroxide (B78521) carbonate, a key precursor in the synthesis of zinc oxide nanoparticles and a component in various pharmaceutical and industrial applications, can exist in several crystalline and amorphous phases. X-ray Diffraction (XRD) is an indispensable technique for identifying these phases, each of which can impart different properties to the final product. This guide provides a comparative overview of zinc hydroxide carbonate phases, detailed experimental protocols, and a clear workflow for accurate phase identification using XRD.

Comparative Analysis of this compound Phases

The most commonly encountered crystalline phase of this compound is hydrozincite, with the chemical formula Zn₅(CO₃)₂(OH)₆. However, other related phases and precursors may coexist in a sample, depending on the synthesis conditions. Distinguishing between these phases is critical for process control and ensuring the desired material properties.

The primary alternative phase mentioned in the literature is a hydrated form, Zn₄CO₃(OH)₆·H₂O.[1] Furthermore, intermediate phases or impurities such as zinc hydroxide (Zn(OH)₂) and zinc carbonate (ZnCO₃) can be present, especially in samples prepared at lower temperatures or with different precursors.[1]

The table below summarizes the characteristic XRD peaks for these primary phases, based on data from the International Centre for Diffraction Data (ICDD) and published experimental findings.

Table 1: Comparative XRD Peak Data for this compound and Related Phases

2θ (°)d-spacing (Å)Relative Intensity (%)PhaseJCPDS/PDF Card No.
~13.1~6.77100Hydrozincite (Zn₅(CO₃)₂(OH)₆)19-1458[2]
~28.2~3.1450Hydrozincite (Zn₅(CO₃)₂(OH)₆)19-1458[3]
~31.2~2.8530Hydrozincite (Zn₅(CO₃)₂(OH)₆)19-1458[3]
~32.8~2.7260Hydrozincite (Zn₅(CO₃)₂(OH)₆)19-1458[3]
~36.1~2.4870Hydrozincite (Zn₅(CO₃)₂(OH)₆)19-1458[3]
~53.8~1.6940Hydrozincite (Zn₅(CO₃)₂(OH)₆)19-1458[3]
~12.9~6.86-Zinc Carbonate Hydroxide Hydrate (Zn₄CO₃(OH)₆·H₂O)00-011-0287[1]
~22.0-25.0--Zinc Hydroxide (Zn(OH)₂)38-0385[1]
~27.0-29.0--Zinc Carbonate (ZnCO₃)19-1458[1]

Note: Peak positions and relative intensities can vary slightly depending on crystallinity, particle size, and instrumental parameters. The data presented is a guideline for phase identification.

Synthesis methodology significantly impacts the resulting phase. For example, hydrothermal synthesis often yields highly crystalline hydrozincite (Zn₅(CO₃)₂(OH)₆).[4] In contrast, direct precipitation at room temperature may produce a mixture of phases or a less crystalline, amorphous product.[5]

Experimental Protocols

Reproducible and accurate XRD analysis relies on standardized synthesis and characterization protocols. Below are detailed methodologies for the synthesis of this compound and its subsequent analysis by powder XRD.

Protocol 1: Synthesis of this compound (Precipitation Method)

This protocol is adapted from a common and straightforward industrial method for producing hydrozincite.[5]

  • Reagent Preparation:

    • Prepare a 1 M aqueous solution of zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O).

    • Prepare a 1 M aqueous solution of sodium carbonate (Na₂CO₃).

  • Precipitation:

    • Heat 30 mL of the 1 M Na₂CO₃ solution to 70°C in a beaker with constant stirring.

    • Slowly add 30 mL of the 1 M ZnSO₄·7H₂O solution to the heated sodium carbonate solution. A white precipitate will form immediately.

    • Continue stirring the mixture at 70°C for 1 hour to ensure the reaction goes to completion. The final pH of the suspension should be approximately 7.[5]

  • Washing and Drying:

    • Allow the suspension to cool and the precipitate to settle overnight.

    • Decant the supernatant liquid.

    • Wash the white precipitate multiple times with deionized water to remove soluble impurities. This can be done by resuspending the precipitate in water, allowing it to settle, and decanting.

    • Filter the washed precipitate using a Buchner funnel.

    • Dry the collected solid in an oven at 60-80°C until a constant weight is achieved. The resulting white powder is this compound.[5]

Protocol 2: Powder X-Ray Diffraction (XRD) Analysis

This protocol outlines the general steps for preparing a powder sample and collecting XRD data.

  • Sample Preparation:

    • Take a small amount of the dried this compound powder.

    • To ensure random crystallite orientation and obtain accurate diffraction data, gently grind the powder into a fine, uniform consistency using an agate mortar and pestle.[6]

    • The particle size should ideally be in the micrometer range.[6]

  • Sample Mounting:

    • Select an appropriate sample holder (e.g., a standard zero-background silicon holder or a glass holder).

    • Carefully load the fine powder into the sample holder's cavity.

    • Gently press the powder down with a flat surface, such as a glass microscope slide, to create a smooth, flat surface that is flush with the top of the holder.[7][8] This step is critical to prevent errors in peak positions due to sample height displacement.

  • Data Acquisition:

    • Place the sample holder into the diffractometer.

    • Set the instrument parameters. Typical settings for phase identification include:

      • X-ray Source: Cu Kα (λ = 1.5406 Å)

      • Voltage and Current: 40 kV and 40 mA[7]

      • Scan Range (2θ): 10° to 80°

      • Step Size: 0.02°

      • Scan Speed/Time per Step: 1-2 seconds

  • Data Analysis:

    • The output will be a diffractogram showing diffraction intensity versus the 2θ angle.

    • Use phase identification software (e.g., X'Pert HighScore) to compare the experimental peak positions and intensities with reference patterns from a database like the ICDD's Powder Diffraction File (PDF).[1]

    • Match the experimental pattern to standard reference cards (e.g., JCPDS No. 19-1458 for hydrozincite) to confirm the phase(s) present in the sample.[2]

Visualization of the XRD Phase Identification Workflow

To achieve reliable results, a logical workflow should be followed from material synthesis to final phase identification. The diagram below illustrates this process.

XRD_Workflow cluster_synthesis 1. Synthesis cluster_sample_prep 2. XRD Sample Preparation cluster_analysis 3. Data Acquisition & Analysis cluster_conclusion 4. Conclusion s1 Prepare Precursors (e.g., ZnSO4, Na2CO3) s2 Precipitation Reaction (Controlled Temp & pH) s1->s2 s3 Wash & Dry Precipitate s2->s3 p1 Grind Sample to Fine Powder s3->p1 p2 Mount on Holder (Flat Surface) p1->p2 a1 Perform XRD Scan (e.g., 10-80° 2θ) p2->a1 a2 Obtain Diffractogram (Intensity vs. 2θ) a1->a2 a3 Compare with Database (e.g., JCPDS/ICDD) a2->a3 c1 Identify Crystalline Phases (e.g., Hydrozincite) a3->c1 c2 Assess Purity & Crystallinity c1->c2

Caption: Workflow for the synthesis and XRD phase identification of this compound.

References

A Comparative Guide to the Synthesis of Zinc Hydroxide Carbonate: Hydrothermal vs. Co-precipitation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of zinc hydroxide (B78521) carbonate (Zn₅(CO₃)₂(OH)₆), a versatile precursor for zinc oxide and other zinc compounds, is critical in various applications, including pharmaceuticals, catalysis, and materials science. The choice of synthesis method significantly impacts the physicochemical properties of the resulting material. This guide provides an objective comparison of two common synthesis techniques—hydrothermal and co-precipitation—supported by experimental data to aid researchers in selecting the optimal method for their specific needs.

Data Presentation: A Quantitative Comparison

ParameterHydrothermal MethodCo-precipitation Method
Particle Size 20–40 nm[1][2]Variable, can be in the nanometer to micrometer range depending on precursors and conditions.
Morphology Spherical nanoparticles[1][2]Often agglomerates of smaller particles; can form flake-like or other morphologies depending on conditions.
Specific Surface Area (BET) Data not explicitly available for zinc hydroxide carbonate.16 m²/g (for a modified precipitation method)
Pore Volume Data not explicitly available for this compound.Data not explicitly available for this compound.
Pore Diameter Data not explicitly available for this compound.Data not explicitly available for this compound.
Crystallinity Crystalline, with crystallinity increasing with reaction time.[2]Can range from amorphous to crystalline depending on the specific protocol.
Yield High (typically >90%)Generally high, but can be influenced by washing and filtration steps.
Purity High, dependent on the purity of precursors.Purity can be affected by the co-precipitation of byproducts, requiring thorough washing.

Experimental Protocols

Detailed methodologies for the synthesis of this compound via hydrothermal and co-precipitation methods are provided below.

Hydrothermal Synthesis Protocol

This protocol is based on the hydrothermal treatment of zinc acetate (B1210297) dihydrate and urea.[1][2]

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare an aqueous solution of zinc acetate dihydrate and urea. A typical molar ratio is 1:2.

  • Stir the solution until all reactants are completely dissolved.

  • Transfer the solution into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 120°C in an oven.

  • Maintain the temperature for a specified duration (e.g., 2-4 hours). Longer reaction times can enhance crystallinity.[2]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a low temperature (e.g., 60-80°C) overnight.

Co-precipitation Synthesis Protocol

This protocol describes the synthesis using zinc sulfate (B86663) and sodium carbonate.

Materials:

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of zinc sulfate heptahydrate (e.g., 1 M).

  • Prepare a separate aqueous solution of sodium carbonate (e.g., 1 M).

  • Slowly add the sodium carbonate solution to the zinc sulfate solution under constant stirring at room temperature.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for a period (e.g., 1 hour) to ensure the reaction is complete.

  • Allow the precipitate to settle.

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate thoroughly with deionized water to remove soluble impurities, particularly sodium sulfate.

  • Dry the collected this compound in an oven at a moderate temperature (e.g., 80-100°C).

Visualization of Methodologies

To further clarify the experimental processes and their comparative logic, the following diagrams are provided.

experimental_workflows cluster_hydrothermal Hydrothermal Synthesis cluster_coprecipitation Co-precipitation Synthesis h_start Prepare Aqueous Solution (Zinc Acetate + Urea) h_react Hydrothermal Reaction (120°C in Autoclave) h_start->h_react h_cool Cooling to Room Temperature h_react->h_cool h_separate Separation (Centrifugation/Filtration) h_cool->h_separate h_wash Washing (Water & Ethanol) h_separate->h_wash h_dry Drying (60-80°C) h_wash->h_dry h_product This compound (Nanoparticles) h_dry->h_product c_start_zn Prepare Aqueous Solution (Zinc Salt) c_mix Mixing & Stirring (Room Temperature) c_start_zn->c_mix c_start_co3 Prepare Aqueous Solution (Carbonate Salt) c_start_co3->c_mix c_separate Separation (Filtration) c_mix->c_separate c_wash Washing (Water) c_separate->c_wash c_dry Drying (80-100°C) c_wash->c_dry c_product This compound c_dry->c_product logical_comparison cluster_hydro_char Hydrothermal Product Characteristics cluster_coprec_char Co-precipitation Product Characteristics synthesis_method Synthesis Method hydrothermal Hydrothermal synthesis_method->hydrothermal coprecipitation Co-precipitation synthesis_method->coprecipitation h_size Controlled Particle Size (20-40 nm) hydrothermal->h_size h_morph Uniform Spherical Morphology hydrothermal->h_morph h_cryst High Crystallinity hydrothermal->h_cryst h_purity High Purity hydrothermal->h_purity c_size Variable Particle Size coprecipitation->c_size c_morph Often Agglomerated coprecipitation->c_morph c_cryst Variable Crystallinity coprecipitation->c_cryst c_purity Requires Thorough Washing coprecipitation->c_purity

References

thermal analysis (TGA/DSC) to confirm the decomposition of zinc hydroxide carbonate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Decomposition of Zinc Hydroxide (B78521) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of zinc hydroxide carbonate, primarily in the form of hydrozincite (Zn₅(CO₃)₂(OH)₆), against its common alternative, zinc carbonate (ZnCO₃). Understanding the thermal decomposition pathways and characteristics of these precursors is crucial for applications such as the controlled synthesis of zinc oxide (ZnO) nanoparticles, which have significant use in catalysis, electronics, and pharmaceutical formulations. This analysis is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Comparative Data on Thermal Decomposition

The thermal stability and decomposition behavior of zinc precursors are key parameters that influence the properties of the final ZnO product. Hydrozincite generally decomposes at a lower temperature than anhydrous zinc carbonate due to the presence of hydroxyl groups.[1][2] The following table summarizes the key quantitative parameters for the thermal decomposition of hydrozincite and smithsonite (B87515) (a common form of ZnCO₃).

ParameterThis compound (Hydrozincite, Zn₅(CO₃)₂(OH)₆)Zinc Carbonate (Smithsonite, ZnCO₃)
Decomposition Onset ~150-220°C[1][3][4]~293-300°C[1]
Peak Decomposition Temp. ~220-300°C[1][2][5][6]~300-440°C[1]
Decomposition Pathway Single-step to ZnO[3][4][7]Single-step to ZnO[8]
Decomposition Products 5ZnO + 2CO₂ + 3H₂O[1]ZnO + CO₂
Theoretical Mass Loss ~25.9%[7]~35.2%[1]
Observed Mass Loss ~22-26%[1][7]~35.28%[1]
Enthalpy of Decomposition (ΔH) Endothermic[6][7]Endothermic[8]
Activation Energy (Ea) 132 - 153 kJ/mol[3][4]88.6 - 224 kJ/mol[3]

Note: Exact decomposition temperatures and mass loss can vary with experimental conditions such as heating rate and atmosphere.[9]

Decomposition Pathway and Workflow

The thermal decomposition of this compound (hydrozincite) is a direct, single-step process where the simultaneous loss of water and carbon dioxide leads to the formation of zinc oxide.[3][4] This is distinct from other basic zinc salts that may decompose through multiple intermediate phases.[7]

G Decomposition Pathway of this compound cluster_precursor Precursor cluster_products Products ZHC This compound Zn₅(CO₃)₂(OH)₆ (solid) ZnO Zinc Oxide ZnO (solid) ZHC->ZnO Heat (Δ) ~220-300°C Gases Gaseous Byproducts (H₂O + CO₂)

Caption: Thermal decomposition of this compound to zinc oxide.

The general experimental workflow for analyzing these materials involves careful sample preparation, instrument calibration, and controlled heating under a specific atmosphere, as detailed in the protocols below.

G General Workflow for TGA/DSC Analysis A 1. Instrument Calibration (Mass, Temp, Heat Flow) B 2. Sample Preparation (Weigh 5-10 mg of sample) A->B C 3. TGA/DSC Setup (Place sample in crucible, set inert atmosphere) B->C D 4. Temperature Program (Equilibrate at 30°C, ramp at 10°C/min to 600°C) C->D E 5. Data Acquisition (Record mass loss and heat flow vs. temp) D->E F 6. Data Analysis (Plot TGA/DTG & DSC curves, determine key parameters) E->F

Caption: Standard experimental workflow for TGA/DSC analysis.

Experimental Protocols

Detailed and reproducible methodologies are essential for accurate thermal analysis. The following are standard protocols for TGA and DSC analysis applicable to zinc compounds.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in a sample's mass as a function of temperature, revealing decomposition temperatures and stoichiometry.

  • Instrument Calibration : Calibrate the TGA instrument for mass and temperature according to the manufacturer’s specifications. High-purity metal standards are typically used for temperature calibration.

  • Sample Preparation : Accurately weigh 5-10 mg of the this compound powder into an inert TGA crucible (e.g., alumina (B75360) or platinum).[10][11] Ensure the powder is loosely packed to facilitate the evolution of gaseous byproducts.

  • Atmosphere : Purge the furnace with an inert gas, such as high-purity nitrogen or argon, at a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[8][10]

  • Heating Program :

    • Equilibrate the system at a low temperature, typically 30°C.

    • Ramp the temperature at a controlled, linear rate (e.g., 5 or 10°C/min) up to a final temperature sufficient to ensure complete decomposition, typically 600°C.[6][7][10]

  • Data Analysis :

    • Plot the resulting data as a TGA curve (percent mass loss vs. temperature).

    • Generate the first derivative of the TGA curve (a DTG curve) to identify the temperatures of the maximum rates of mass loss.[11]

    • Determine the onset temperature of decomposition and the total mass loss percentage to confirm the reaction stoichiometry.[8]

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and an inert reference, identifying endothermic and exothermic transitions.

  • Instrument Calibration : Calibrate the DSC for temperature and heat flow using high-purity standards like indium and zinc.

  • Sample Preparation : Accurately weigh 2-5 mg of the this compound powder into an aluminum DSC pan.[10] Hermetically seal the pan; for decomposition studies, a pinhole in the lid is often used to allow evolved gases to escape in a controlled manner.[8]

  • Reference : Place an empty, sealed aluminum pan of the same type on the reference sensor of the DSC.[8][10]

  • Atmosphere : Purge the DSC cell with an inert gas (e.g., nitrogen) at a stable flow rate of 20-50 mL/min.[8]

  • Heating Program :

    • Equilibrate the system at a starting temperature of ~30°C.

    • Ramp the temperature at a constant rate (e.g., 10°C/min) through the decomposition region up to approximately 400-500°C.[3][8]

  • Data Analysis :

    • Plot the heat flow against temperature.

    • The decomposition of this compound is an endothermic process, which will appear as a peak on the DSC curve.[6][7]

    • Integrate the area under this peak to calculate the enthalpy of decomposition (ΔH).[8]

References

A Comparative Guide to SEM and TEM Imaging for the Morphological Validation of Hydrozincite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for the morphological validation of hydrozincite. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the optimal imaging technique for their specific needs.

Introduction to Electron Microscopy for Hydrozincite Analysis

Hydrozincite [Zn₅(CO₃)₂(OH)₆] is a hydrated zinc carbonate mineral with various applications, including in pharmaceuticals and as a precursor for zinc oxide nanoparticles. Its morphological characteristics, such as particle size, shape, and aggregation state, are critical to its functionality. Both SEM and TEM are powerful techniques for visualizing these nanoscale and microscale features. SEM provides high-resolution images of the surface topography, while TEM offers insights into the internal structure, crystallinity, and morphology of individual particles.

Comparative Analysis of SEM and TEM for Hydrozincite

FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Principle An electron beam scans the surface of a bulk sample, and detectors collect secondary or backscattered electrons to form an image.A broad electron beam is transmitted through an ultrathin sample, and the transmitted electrons are focused to create a magnified image.
Information Obtained Surface morphology, topography, particle size and shape, and aggregation.Internal structure, crystallinity, lattice defects, particle size and shape at higher resolution.
Sample Preparation Relatively simple. The powder is mounted on a stub and coated with a conductive material (e.g., gold, platinum, or carbon) to prevent charging.More complex. The powder is typically dispersed in a solvent and deposited on a TEM grid. For aggregated samples, ultramicrotomy may be required to produce thin sections.
Resolution Typically in the nanometer range.Can achieve sub-nanometer to atomic resolution.
Magnification Lower magnification range compared to TEM.Very high magnification, allowing for the visualization of crystal lattices.
Field of View Larger field of view, providing a better overview of the sample.Smaller field of view, focusing on a very small area of the sample.
Depth of Field Greater depth of field, resulting in 3D-like images.Shallower depth of field, producing 2D projection images.

Quantitative Morphological Data from SEM and TEM Studies of Hydrozincite

The following table summarizes quantitative data on hydrozincite morphology obtained from various studies using SEM and TEM.

Hydrozincite TypeTechniqueObserved MorphologyParticle/Crystal SizeReference
BiomineralSEMPlatelet-shaped crystallites forming sheaths20–50 nm on the shortest side, hundreds of nanometers long[1]
PrecipitatedSEMNanosized spherical particles< 1 µm in diameter[2]
As-grown powderFESEMPlate-like structures-[3]
BiomineralHRTEMImperfectly oriented aggregation of nanocrystals-[1]
BiomineralTEMProgressive decrease in particle size compared to synthetic samplesCoherent diffraction domains 30–50% smaller[1]
NanocrystalsHRTEMLattice defects, grain boundaries, and stacking modes-[1]
NanoparticlesHRTEMLattice fringe between two adjacent planes0.52 nm[4]

Experimental Protocols

Scanning Electron Microscopy (SEM) Protocol for Hydrozincite
  • Sample Mounting:

    • Place a small amount of the hydrozincite powder onto a double-sided carbon adhesive tab mounted on an aluminum SEM stub.

    • Gently press the powder to ensure good adhesion.

    • Use a jet of dry, compressed air to remove any loose powder particles that are not well-adhered to the stub.

  • Sputter Coating:

    • Since hydrozincite is a non-conductive material, a thin conductive coating is necessary to prevent charging under the electron beam.

    • Place the stub in a sputter coater.

    • Common coating materials include gold (Au), a gold-palladium (Au/Pd) alloy, or carbon (C). For high-resolution imaging (FESEM), a finer-grained coating like platinum (Pt) or iridium (Ir) is preferable.

    • Evacuate the chamber to the required vacuum level.

    • Introduce an inert gas (typically argon).

    • Apply a current to the target material to create a plasma and deposit a thin, uniform coating on the sample. A typical coating thickness is 5-10 nm.

  • Imaging:

    • Transfer the coated sample into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an accelerating voltage (e.g., 5-20 kV).

    • Focus the electron beam and adjust magnification to observe the surface morphology of the hydrozincite particles.

    • Capture images using secondary electron (SE) or backscattered electron (BSE) detectors. SE imaging is ideal for topographical detail, while BSE imaging can provide compositional contrast.

Transmission Electron Microscopy (TEM) Protocol for Hydrozincite
  • Sample Preparation (Dispersion Method):

    • Grind a small amount of the hydrozincite powder in a mortar and pestle to break up large agglomerates.

    • Disperse the fine powder in a volatile solvent like ethanol (B145695) or isopropanol.

    • Sonication for a few minutes can help to achieve a more uniform dispersion.

    • Place a drop of the suspension onto a TEM grid (e.g., a carbon-coated copper grid).

    • Allow the solvent to evaporate completely, leaving the hydrozincite particles dispersed on the grid.

  • Sample Preparation (Ultramicrotomy for Aggregated Samples):

    • For studying the internal structure of larger, aggregated hydrozincite structures, embedding and sectioning may be necessary.

    • Embed the hydrozincite sample in an epoxy resin.

    • After the resin has cured, trim the block to a small trapezoid shape.

    • Use an ultramicrotome with a diamond knife to cut ultrathin sections (typically 50-100 nm thick).

    • Collect the sections on a TEM grid. This method is particularly useful for observing the spatial arrangement of nanoparticles within a larger structure.

  • Imaging:

    • Insert the prepared TEM grid into the TEM sample holder and introduce it into the microscope column.

    • Evacuate the column to ultra-high vacuum.

    • Apply a high accelerating voltage (e.g., 100-300 kV).

    • Focus the electron beam and select the desired magnification.

    • Acquire bright-field or dark-field images to visualize the morphology and internal structure.

    • For high-resolution (HRTEM) imaging, carefully align the microscope to resolve the crystal lattice fringes of the hydrozincite nanoparticles.

    • Selected Area Electron Diffraction (SAED) can be used to determine the crystallinity of the sample.

Workflow Diagrams

SEM_Workflow cluster_prep Sample Preparation cluster_imaging SEM Imaging cluster_analysis Data Analysis Sample Hydrozincite Powder Mount Mount on SEM Stub Sample->Mount Coat Sputter Coat (e.g., Au, Pt) Mount->Coat Load Load into SEM Coat->Load Evacuate Evacuate Chamber Load->Evacuate Image Acquire Image (SE/BSE) Evacuate->Image Analyze Morphological Analysis (Size, Shape, Topography) Image->Analyze

Caption: Workflow for SEM analysis of hydrozincite.

TEM_Workflow cluster_prep Sample Preparation cluster_alt_prep Alternative Preparation (Aggregates) cluster_imaging TEM Imaging cluster_analysis Data Analysis Sample Hydrozincite Powder Dispense Disperse in Solvent Sample->Dispense Grid Deposit on TEM Grid Dispense->Grid Load Load into TEM Grid->Load Embed Embed in Resin Section Ultramicrotomy Embed->Section Collect Collect on Grid Section->Collect Collect->Load Evacuate Evacuate Column Load->Evacuate Image Acquire Image (BF/DF/HRTEM) Evacuate->Image Analyze Morphological & Structural Analysis (Size, Shape, Crystallinity) Image->Analyze

Caption: Workflow for TEM analysis of hydrozincite.

Conclusion

Both SEM and TEM are invaluable techniques for the morphological validation of hydrozincite, each providing unique and complementary information. SEM is ideal for rapid, high-throughput analysis of surface features and overall morphology of larger sample areas. In contrast, TEM provides unparalleled resolution for detailed characterization of the internal structure, crystallinity, and morphology of individual nanoparticles. The choice between SEM and TEM will ultimately depend on the specific research question, the desired level of detail, and the available resources. For a comprehensive understanding, a correlative approach using both techniques is often the most powerful strategy.

References

A Comparative Guide to Zinc Hydroxide Carbonate and Zinc Acetate as ZnO Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a precursor is a critical determinant in the synthesis of zinc oxide (ZnO) nanoparticles, profoundly influencing their physicochemical properties and subsequent performance in diverse applications. This guide provides an objective, data-driven comparison of two common precursors: zinc hydroxide (B78521) carbonate (Zn₅(CO₃)₂(OH)₆) and zinc acetate (B1210297) (Zn(CH₃COO)₂).

At a Glance: Key Differences and Performance Summary

PropertyZinc Hydroxide Carbonate derived ZnOZinc Acetate derived ZnOKey Insights
Synthesis Method Primarily thermal decompositionCommonly precipitation, sol-gelThis compound offers a direct, single-step thermal conversion to ZnO. Zinc acetate methods provide more control over nanoparticle morphology at lower temperatures.
Decomposition Temp. ~240 °CLower (~127-155°C for intermediate Zn(OH)₂)The single-step, low-temperature decomposition of this compound is advantageous for energy efficiency.[1]
Crystallite Size ~8-20 nmGenerally smaller, ~18-25 nmZinc acetate is often reported to yield smaller and more crystalline nanoparticles.[2]
Surface Area (BET) High (47–65 m²/g)High, influenced by synthesis methodBoth precursors can produce ZnO with a high surface area, which is beneficial for catalytic and sensing applications.[1]
Morphology Porous, spherical agglomeratesSpherical, hexagonal, nanorods (tunable)Zinc acetate provides greater flexibility in tuning the morphology of the resulting ZnO nanoparticles by adjusting synthesis parameters.[3]
Photocatalytic Activity GoodGenerally higherZnO from zinc acetate often exhibits enhanced photocatalytic efficiency, attributed to smaller particle size and higher surface area.[2]
Antibacterial Activity EffectiveOften reported to be more potentThe smaller particle size and higher surface area of ZnO from zinc acetate can lead to more effective antibacterial action.

Experimental Protocols

Synthesis of ZnO from this compound (Thermal Decomposition)

This protocol is based on the thermal decomposition of hydrozincite (Zn₅(CO₃)₂(OH)₆).

Materials:

  • This compound (Zn₅(CO₃)₂(OH)₆) powder

  • Furnace with temperature control

Procedure:

  • Place a known amount of this compound powder in a ceramic crucible.

  • Introduce the crucible into a furnace.

  • Heat the sample to a calcination temperature of approximately 300-400°C. The decomposition to ZnO occurs around 240°C.[1]

  • Maintain the temperature for a specified duration (e.g., 1-3 hours) to ensure complete conversion to ZnO.

  • Allow the furnace to cool down to room temperature naturally.

  • The resulting white powder is ZnO.

Synthesis of ZnO from Zinc Acetate (Precipitation Method)

This protocol is a widely used method for synthesizing ZnO nanoparticles from zinc acetate.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH) or other suitable base

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Prepare an aqueous solution of zinc acetate dihydrate (e.g., 0.1 M).

  • Prepare an aqueous solution of sodium hydroxide (e.g., 0.2 M).

  • Slowly add the sodium hydroxide solution dropwise to the zinc acetate solution under vigorous stirring.

  • A white precipitate of zinc hydroxide (Zn(OH)₂) will form.

  • Continue stirring for a set period (e.g., 2 hours) to allow the reaction to complete.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the washed precipitate in an oven at a low temperature (e.g., 80-100°C) to obtain zinc hydroxide.

  • Calcine the dried zinc hydroxide powder at a higher temperature (e.g., 300-500°C) to convert it to crystalline ZnO.

Visualizing the Synthesis Workflows

experimental_workflow cluster_zhc ZnO from this compound cluster_za ZnO from Zinc Acetate zhc_start Zinc Hydroxide Carbonate Powder zhc_furnace Furnace (Calcination at 300-400°C) zhc_start->zhc_furnace Thermal Decomposition zhc_end ZnO Nanoparticles zhc_furnace->zhc_end za_start Zinc Acetate Solution za_precipitate Precipitation (with NaOH) za_start->za_precipitate za_wash Washing & Drying za_precipitate->za_wash za_calcine Calcination (300-500°C) za_wash->za_calcine za_end ZnO Nanoparticles za_calcine->za_end

Caption: Experimental workflows for ZnO synthesis.

Signaling Pathways and Mechanisms of Action

The biological activity of ZnO nanoparticles, including their antibacterial and anticancer effects, is primarily attributed to two key mechanisms: the generation of reactive oxygen species (ROS) and the release of Zn²⁺ ions. The choice of precursor can influence the nanoparticle's properties, thereby modulating these effects.

signaling_pathway cluster_precursor Precursor Influence cluster_properties Nanoparticle Properties cluster_mechanism Mechanism of Action cluster_cellular_effect Cellular Effects zinc_acetate Zinc Acetate particle_size Smaller Particle Size zinc_acetate->particle_size surface_area Higher Surface Area zinc_acetate->surface_area zinc_hydroxide_carbonate Zinc Hydroxide Carbonate zinc_hydroxide_carbonate->surface_area ros Reactive Oxygen Species (ROS) Generation particle_size->ros zn_ion Zn²⁺ Ion Release particle_size->zn_ion surface_area->ros crystal_defects Crystal Defects crystal_defects->ros membrane_damage Membrane Damage ros->membrane_damage oxidative_stress Oxidative Stress ros->oxidative_stress zn_ion->oxidative_stress apoptosis Apoptosis membrane_damage->apoptosis dna_damage DNA Damage oxidative_stress->dna_damage dna_damage->apoptosis

Caption: Influence of precursors on ZnO nanoparticle properties and biological action.

Concluding Remarks

Both this compound and zinc acetate are viable precursors for the synthesis of ZnO nanoparticles.

  • This compound offers a straightforward, solvent-free, and energy-efficient route to producing high-surface-area ZnO through a single-step thermal decomposition. This method is particularly advantageous for large-scale production where simplicity and cost are primary concerns.

  • Zinc acetate , on the other hand, provides greater versatility and control over the final properties of the ZnO nanoparticles. The precipitation method allows for the tuning of particle size, morphology, and crystallinity by adjusting reaction parameters. Numerous studies have demonstrated that ZnO nanoparticles derived from zinc acetate often exhibit superior performance in applications such as photocatalysis and antibacterial activity, which is frequently attributed to their smaller size and higher surface area.[2]

The optimal choice of precursor will ultimately depend on the specific requirements of the intended application, balancing factors such as desired nanoparticle characteristics, production scale, and cost-effectiveness. Researchers are encouraged to consider these factors when selecting a synthesis strategy for their ZnO-based materials.

References

A Comparative Guide to the Purity Validation of Zinc Hydroxide Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials like zinc hydroxide (B78521) carbonate is a critical step in guaranteeing the quality, safety, and efficacy of final products. This guide provides an objective comparison of Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) with other analytical techniques for the validation of zinc hydroxide carbonate purity. We will delve into the experimental protocols and present the data in a clear, comparative format to aid in the selection of the most suitable method for your analytical needs.

Comparison of Analytical Techniques

A multi-faceted approach is often recommended for a comprehensive purity assessment. The choice of analytical technique depends on various factors, including the specific impurities of interest, required sensitivity, sample throughput, and available resources. Below is a comparative summary of key techniques for the purity validation of this compound.

FeatureICP-OESFlame AASComplexometric TitrationX-Ray Fluorescence (XRF)
Principle Measures the light emitted by excited atoms in a high-temperature plasma.Measures the absorption of light by ground-state atoms in a flame.A titration method based on the formation of a stable complex between a metal ion and a complexing agent.Measures the fluorescent X-rays emitted from a sample that has been excited by a primary X-ray source.
Primary Use Quantitative determination of zinc content and a wide range of metallic impurities.Quantitative determination of zinc content and specific metallic impurities.High-precision assay of the main component (zinc).Rapid, non-destructive elemental analysis.
Sensitivity High (ppm to ppb)Moderate (ppm)Lower (percent level)Moderate to high (ppm to percent)
Throughput High (multi-element analysis)Low to moderate (single-element analysis)LowHigh
Sample Prep. Acid digestion requiredAcid digestion requiredDissolution in acid requiredMinimal to none
Interferences Spectral and matrix effects, manageable with modern instruments.Chemical and ionization interferences.Presence of other metal ions that can be complexed by the titrant.Matrix effects and spectral overlaps.
Cost High initial investment, moderate running costs.Lower initial investment, lower running costs.Very low cost.High initial investment, very low running costs.

Experimental Protocols

Detailed and accurate experimental protocols are fundamental to achieving reliable and reproducible results. Below are the methodologies for the key analytical techniques discussed.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for accurately determining the zinc content and identifying a broad spectrum of elemental impurities.

1. Sample Preparation:

  • Accurately weigh approximately 0.2 g of the this compound sample into a clean digestion vessel.

  • Add 10 mL of high-purity concentrated nitric acid (HNO₃).

  • Allow the sample to dissolve, assisting with gentle heating if necessary.

  • Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This solution may require further dilution to fall within the linear range of the instrument's calibration.

2. Instrumental Parameters (Typical):

ParameterValue
RF Power 1150 - 1500 W
Plasma Gas Flow 15 L/min
Auxiliary Gas Flow 0.5 L/min
Nebulizer Flow 0.6 - 1.0 L/min
Pump Rate 1.0 - 1.5 mL/min
Wavelength (Zinc) 213.856 nm, 206.200 nm, 202.548 nm
Plasma View Axial or Radial

3. Calibration:

Prepare a series of calibration standards by diluting a certified zinc standard solution with 2% nitric acid to cover the expected concentration range of the samples.

Flame Atomic Absorption Spectrometry (AAS)

AAS is a robust and cost-effective technique for the quantification of zinc.

1. Sample Preparation:

The sample preparation protocol is identical to that for ICP-OES.

2. Instrumental Parameters (Typical):

ParameterValue
Wavelength 213.9 nm
Hollow Cathode Lamp Zinc
Lamp Current 5 - 10 mA
Slit Width 0.5 - 0.7 nm
Flame Air-Acetylene
Burner Height Optimized for maximum absorbance

3. Calibration:

Prepare a series of calibration standards by diluting a certified zinc standard solution with 2% nitric acid to create concentrations bracketing the expected sample absorbance.

Complexometric Titration

This classical chemical method provides a highly accurate determination of the total zinc content.

1. Sample Preparation:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL conical flask.

  • Carefully add 10 mL of dilute hydrochloric acid (HCl) to dissolve the sample.

  • Dilute the solution with approximately 100 mL of deionized water.

2. Titration Procedure:

  • Add 10 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

  • Add a few drops of a suitable indicator, such as Eriochrome Black T. The solution should turn a wine-red color.

  • Titrate the solution with a standardized 0.05 M solution of ethylenediaminetetraacetic acid (EDTA) until the color changes from wine-red to a distinct blue at the endpoint.

  • Record the volume of EDTA solution used.

3. Calculation:

The percentage of zinc in the sample can be calculated using the following formula:

% Zn = (V_EDTA × M_EDTA × Molar Mass_Zn) / (Mass_sample) × 100

Where:

  • V_EDTA = Volume of EDTA solution used in liters

  • M_EDTA = Molarity of the EDTA solution

  • Molar Mass_Zn = 65.38 g/mol

  • Mass_sample = Mass of the this compound sample in grams

Workflow and Process Visualization

To better illustrate the analytical process for purity validation, the following diagrams outline the experimental workflow and the logical relationship between the different analytical stages.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting Sample Zinc Hydroxide Carbonate Sample Weighing Accurate Weighing Sample->Weighing XRF XRF (Direct Analysis) Sample->XRF Dissolution Acid Dissolution (e.g., HNO3, HCl) Weighing->Dissolution Dilution Dilution to Known Volume Dissolution->Dilution ICPOES ICP-OES Dilution->ICPOES AAS AAS Dilution->AAS Titration Complexometric Titration Dilution->Titration Purity Purity Calculation (% Zinc) ICPOES->Purity Impurities Impurity Profile (ppm/ppb) ICPOES->Impurities AAS->Purity Titration->Purity XRF->Purity Comparison Method Comparison Purity->Comparison Impurities->Comparison Report Final Report Comparison->Report

Caption: Workflow for the purity validation of this compound.

Analytical_Technique_Selection Start Start: Purity Validation Requirement Need Define Analytical Need Start->Need Assay High Accuracy Assay of Zinc Content Need->Assay High Accuracy Needed? MultiElement Multi-element Impurity Profile Need->MultiElement Broad Impurity Analysis? RapidScreening Rapid Screening / Non-destructive Need->RapidScreening Speed & Non-destructive? CostEffective Cost-Effective Zinc Quantification Need->CostEffective Budget Constraints? SelectTitration Select Complexometric Titration Assay->SelectTitration SelectICPOES Select ICP-OES MultiElement->SelectICPOES SelectXRF Select XRF RapidScreening->SelectXRF SelectAAS Select AAS CostEffective->SelectAAS

Caption: Decision tree for selecting an analytical technique.

Confirming Functional Groups in Basic Zinc Carbonate: A Comparative Guide to Spectroscopic and Thermal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with basic zinc carbonate, accurate characterization is paramount. Due to its complex and often variable chemical nature, a multi-faceted analytical approach is frequently required to unequivocally confirm its composition and functional groups.[1][2] This guide provides a comparative analysis of Fourier Transform Infrared (FTIR) spectroscopy against other common analytical techniques, offering insights into their respective strengths and limitations in the characterization of basic zinc carbonate.

The Central Role of FTIR Spectroscopy

FTIR spectroscopy is a powerful and rapid non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a unique molecular "fingerprint." For basic zinc carbonate, this technique is instrumental in confirming the presence of its key functional components: hydroxyl (-OH), carbonate (CO₃²⁻), and zinc-oxygen (Zn-O) bonds.

The infrared spectrum of basic zinc carbonate typically displays prominent peaks corresponding to the vibrational modes of these groups. Observed peaks can be matched against reference spectra to confirm the identity of the material.[2] For instance, a strong Zn-O stretching peak around 450 cm⁻¹ is indicative of the zinc-oxygen bond.[2]

A Multi-Technique Approach for Comprehensive Characterization

While FTIR is excellent for functional group identification, a comprehensive understanding of basic zinc carbonate necessitates the use of complementary analytical methods. Techniques such as X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), and X-ray Fluorescence (XRF) provide crucial information about the material's crystal structure, thermal stability, and elemental composition, respectively.[1][2] The combination of these techniques is often necessary due to the inconsistencies in nomenclature and reference spectra for basic zinc carbonate compounds.[1][2]

The following table summarizes the quantitative data obtained from different analytical techniques for the characterization of a basic zinc carbonate sample, highlighting the complementary nature of the information they provide.

Analytical TechniqueParameter MeasuredTypical Results for Basic Zinc CarbonateInformation Provided
FTIR Spectroscopy Wavenumber (cm⁻¹)O-H stretch, CO₃²⁻ vibrations, Zn-O stretchConfirms the presence of hydroxyl, carbonate, and zinc-oxygen functional groups.
X-ray Diffraction (XRD) Diffraction Angle (2θ)Peaks at specific 2θ values corresponding to the crystal latticeDetermines the crystalline or amorphous nature of the material and identifies the specific crystal structure.[2]
Thermogravimetric Analysis (TGA) Weight Loss (%) vs. Temperature (°C)An average weight loss of approximately 23.3% upon heating.[2]Quantifies the thermal stability and decomposition behavior, often related to the loss of water and carbon dioxide.[2]
X-ray Fluorescence (XRF) Elemental CompositionPresence of Zinc (Zn)Identifies the elemental constituents of the sample.[1]
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) Elemental Composition (w/w %)Zinc content determined to be 56.6% (w/w).[1]Provides precise quantitative elemental analysis.[1]

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

A common and convenient method for analyzing solid powders like basic zinc carbonate is ATR-FTIR.

  • Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

  • Sample Application: Place a small amount of the basic zinc carbonate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to press the powder firmly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the FTIR spectrum of the sample. Typical settings include a resolution of 4 or 8 cm⁻¹ and an accumulation of 45-100 scans over a wavenumber range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, carefully remove the sample and clean the ATR crystal with a suitable solvent (e.g., ethanol) and a soft, non-abrasive wipe.

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of basic zinc carbonate, emphasizing the central role of FTIR in functional group confirmation.

G cluster_0 Sample Preparation cluster_1 Primary Functional Group Analysis cluster_2 Complementary Structural & Compositional Analysis cluster_3 Data Interpretation & Confirmation Prep Basic Zinc Carbonate Powder FTIR FTIR Spectroscopy Prep->FTIR XRD X-ray Diffraction (XRD) Prep->XRD TGA Thermogravimetric Analysis (TGA) Prep->TGA XRF_ICP XRF / ICP-OES Prep->XRF_ICP Interpretation Correlate Data from All Techniques FTIR->Interpretation Functional Groups: -OH, CO3, Zn-O XRD->Interpretation Crystal Structure TGA->Interpretation Thermal Decomposition Profile XRF_ICP->Interpretation Elemental Composition Confirmation Confirmed Basic Zinc Carbonate Structure & Composition Interpretation->Confirmation

A logical workflow for the comprehensive characterization of basic zinc carbonate.

References

A Comparative Guide to the Catalytic Performance of Zinc Hydroxide Carbonate and Zinc Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of zinc hydroxide (B78521) carbonate and zinc oxide. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the optimal catalyst for their specific applications.

Executive Summary

Both zinc hydroxide carbonate (often referred to as hydrozincite) and zinc oxide are recognized for their catalytic activities in a variety of organic transformations. Zinc oxide is a widely studied heterogeneous catalyst, particularly in reactions like transesterification for biodiesel production and the synthesis of cyclic carbonates. This compound is frequently utilized as a precursor for the synthesis of zinc oxide, but it also exhibits intrinsic catalytic properties. Its catalytic nature is attributed to the Lewis acidity of the zinc ions combined with the basicity of its carbonate and hydroxide components. This dual functionality allows it to be an effective catalyst in its own right for reactions such as esterification and transesterification.

This guide focuses on a comparative analysis of these two catalysts in the synthesis of glycerol (B35011) carbonate through the transesterification of glycerol with dimethyl carbonate (DMC), a green chemistry reaction of significant industrial interest.

Data Presentation: Performance in Glycerol Carbonate Synthesis

The following table summarizes the catalytic performance of this compound and zinc oxide in the transesterification of glycerol with dimethyl carbonate.

CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Glycerol Conversion (%)Glycerol Carbonate Yield (%)Selectivity (%)Reference
This compound (Hydrozincite)5140480.3375.81~94.4[1]
Zinc Oxide51404< 80< 70Not Specified[1]
Zinc Oxide (porous, from zinc glycerolate)51406Not Specified85.97Not Specified[2]
Mg-modified Zinc OxideNot Specified80Not Specified> 80Not SpecifiedNot Specified[3]

Note: Direct comparative data under identical conditions is limited. The data presented for this compound and the first entry for zinc oxide are from the same study, allowing for a more direct comparison.[1] The other zinc oxide entries are provided for a broader performance context.

Experimental Protocols

Synthesis of Glycerol Carbonate using Zinc Sulfate (B86663) (as a precursor to the active catalyst)

This protocol is based on the study by Zhou et al. (2017), where various zinc salts were investigated, and ZnSO₄ showed the highest activity, with evidence suggesting the in-situ formation of active zinc species.[1] This provides a baseline for understanding the catalytic activity of zinc compounds in this reaction.

Materials:

  • Glycerol (GL)

  • Urea (B33335)

  • Zinc Sulfate (ZnSO₄)

  • Two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a two-necked round-bottom flask, combine glycerol and urea. The optimal molar ratio of urea to glycerol is 1.1:1.[1]

  • Add the zinc sulfate catalyst to the mixture. The recommended catalyst amount is 5 wt% based on the weight of the glycerol.[1]

  • The reaction is conducted at a temperature of 140°C for 4 hours under a pressure of 5 kPa.[1]

  • Continuously stir the reaction mixture throughout the process.

  • Monitor the reaction progress by analyzing samples at regular intervals using gas chromatography.

  • Upon completion, the products are identified and quantified.

Synthesis of Porous Zinc Oxide Catalyst

This protocol describes the preparation of a porous zinc oxide catalyst from zinc glycerolate, as detailed by Wang et al. (2018).[2]

Materials:

  • Zinc glycerolate platelets

  • Furnace for calcination

Procedure:

  • Prepare zinc glycerolate platelets via the glycerol approach.

  • Place the zinc glycerolate in a furnace for calcination to obtain the porous zinc oxide catalyst.

Mandatory Visualizations

Experimental Workflow for Catalyst Performance Comparison

G Workflow for Catalyst Performance Comparison cluster_comparison Performance Comparison prep_zhc Prepare this compound react_zhc Transesterification with This compound prep_zhc->react_zhc prep_zno Prepare Zinc Oxide react_zno Transesterification with Zinc Oxide prep_zno->react_zno analyze_zhc Analyze Products (GC, NMR) react_zhc->analyze_zhc analyze_zno Analyze Products (GC, NMR) react_zno->analyze_zno compare Compare Conversion, Yield, and Selectivity analyze_zhc->compare analyze_zno->compare

Caption: Workflow for comparing the catalytic performance of this compound and zinc oxide.

Proposed Catalytic Cycle for Zinc-Catalyzed Cycloaddition of CO₂ to Epoxides

While the primary comparison in this guide is for transesterification, the synthesis of cyclic carbonates is another important application for zinc-based catalysts. The following diagram illustrates a generally accepted mechanism.

G Proposed Catalytic Cycle for Zinc-Catalyzed Cycloaddition catalyst Zn Catalyst activated_complex Activated Epoxide-Catalyst Complex catalyst->activated_complex Activation epoxide Epoxide epoxide->activated_complex ring_opened Ring-Opened Intermediate activated_complex->ring_opened Nucleophilic Attack nucleophile Nucleophile (e.g., Br⁻) nucleophile->ring_opened carbonate_intermediate Zinc Carbonate Intermediate ring_opened->carbonate_intermediate CO₂ Insertion co2 CO₂ co2->carbonate_intermediate carbonate_intermediate->catalyst Catalyst Regeneration cyclic_carbonate Cyclic Carbonate carbonate_intermediate->cyclic_carbonate Ring Closure

Caption: Proposed mechanism for the synthesis of cyclic carbonates from CO2 and epoxides using a zinc catalyst.

Conclusion

Based on the available data, both this compound and zinc oxide are viable catalysts for the synthesis of glycerol carbonate. In a direct comparison for this reaction, this compound (hydrozincite) demonstrated slightly superior performance in terms of glycerol conversion and yield under the tested conditions.[1] However, it is important to note that the catalytic activity of zinc oxide can be significantly enhanced through modifications, such as creating a porous structure, which can lead to higher yields.[2]

The choice between this compound and zinc oxide will ultimately depend on the specific reaction conditions, desired performance metrics, and the cost-effectiveness of catalyst synthesis and regeneration. For applications where a milder, readily available catalyst is preferred, this compound presents a strong option. For processes where catalyst activity is paramount and can be optimized through material engineering, modified zinc oxide may be the more suitable choice. Further direct comparative studies under a wider range of conditions are warranted to fully elucidate the relative advantages of each catalyst.

References

electrochemical comparison of zinc hydroxide carbonate-based supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the electrochemical performance of zinc hydroxide (B78521) carbonate supercapacitors against common alternatives, supported by experimental data.

The quest for high-performance, cost-effective, and environmentally friendly energy storage solutions has propelled extensive research into novel electrode materials for supercapacitors. Among the promising candidates, zinc hydroxide carbonate (Zn₄CO₃(OH)₆·H₂O), also known as hydrozincite, has garnered attention due to its impressive electrochemical properties. This guide provides a detailed comparison of this compound-based supercapacitors with two prevalent alternatives: manganese dioxide (MnO₂) and activated carbon (AC). The comparison is based on quantitative performance data, detailed experimental protocols, and a visual representation of the experimental workflow.

Performance Data Summary

The electrochemical performance of supercapacitor electrode materials is primarily evaluated based on specific capacitance, energy density, power density, and cycling stability. The following table summarizes the key performance metrics for this compound, manganese dioxide, and activated carbon, as reported in recent studies.

Electrode MaterialSpecific Capacitance (F/g)Current Density (A/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)
This compound (HZC) 1329.2[1]1[1]38.9[2]2000[2]Not Reported
882.8[1]10[1]
Manganese Dioxide (δ-MnO₂ nanosheets) 332.7[3]0.5[3]Not ReportedNot ReportedNot Reported
Manganese Dioxide (α-MnO₂ nanowires) 541[4]0.1[4]Not ReportedNot Reported>120% after 15,000 cycles[4]
Activated Carbon (from Terminalia chebula seed) 328.6[5]1[5]Not ReportedNot Reported98.2% after 10,000 cycles[5]
Activated Carbon (from date seed biomass) 138.12 (at 5 mV/s)[6]-9.6[6]87.86[6]Not Reported

Note: The performance metrics are extracted from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The synthesis of the electrode material and the subsequent electrochemical characterization are critical steps that dictate the final performance of the supercapacitor. This section outlines the methodologies for the preparation of each material and the standard electrochemical testing procedure.

Material Synthesis

1. This compound (In-situ Hydrothermal Method) [1]

  • Precursors: Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), urea (B33335) (CO(NH₂)₂), and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) as a lamellar structure agent. All reagents are of analytical purity.

  • Substrate: Nickel foam, pre-cleaned with HCl, deionized water, and ethanol (B145695).

  • Procedure:

    • An aqueous solution of the precursors is prepared and stirred until clear.

    • The cleaned nickel foam is immersed in the precursor solution within a Teflon-lined stainless-steel autoclave.

    • The autoclave is sealed and maintained at 120°C for a specified duration (e.g., 1 hour) to facilitate the in-situ growth of this compound nanosheets on the nickel foam.[1]

    • After cooling, the coated nickel foam is washed with deionized water and ethanol and dried.

2. Manganese Dioxide (Hydrothermal Method for δ-MnO₂ nanosheets) [3]

  • Precursors: Potassium permanganate (B83412) (KMnO₄) and hydrochloric acid (HCl).

  • Procedure:

    • A specific amount of KMnO₄ is dissolved in deionized water.

    • HCl is added dropwise to the KMnO₄ solution under stirring to induce the reduction of permanganate to MnO₂.

    • The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave.

    • The autoclave is heated to a specific temperature (e.g., 150°C) and maintained for a set duration.[3]

    • After cooling, the precipitate is collected, washed with deionized water and ethanol, and dried to obtain porous δ-MnO₂ nanosheets.

3. Activated Carbon (Chemical Activation of Biomass) [5]

  • Precursor: Biomass, such as Terminalia chebula (Harro) seed stones.

  • Activating Agent: Zinc chloride (ZnCl₂).

  • Procedure:

    • The biomass is washed, dried, and pulverized.

    • The powdered biomass is mixed with ZnCl₂ in a specific weight ratio (e.g., 1:1).[5]

    • The mixture is carbonized in a tube furnace under a nitrogen atmosphere at a high temperature (e.g., 400-700°C) for several hours.[5]

    • The resulting activated carbon is treated with dilute HCl to remove any remaining inorganic salts, followed by washing with deionized water until a neutral pH is achieved.

    • The final product is dried in a vacuum oven.

Electrochemical Characterization (Three-Electrode System)[7]

The electrochemical performance of the synthesized electrode materials is typically evaluated using a three-electrode system in an aqueous electrolyte.

  • Working Electrode: The synthesized active material (e.g., this compound on nickel foam, or a paste of MnO₂/activated carbon mixed with a binder and conductive agent coated on a current collector).

  • Counter Electrode: A platinum wire or a large surface area graphite (B72142) rod.

  • Reference Electrode: A standard calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.[7]

  • Electrolyte: An aqueous solution, commonly potassium hydroxide (KOH) or sulfuric acid (H₂SO₄).[7]

  • Instrumentation: A potentiostat/galvanostat.

  • Techniques:

    • Cyclic Voltammetry (CV): To determine the capacitive behavior and the potential window of the electrode material.

    • Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density from the charge-discharge curves.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the internal resistance and ion diffusion kinetics of the electrode.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental process for comparing the performance of different supercapacitor electrode materials.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing cluster_analysis Performance Analysis & Comparison HZC_synth This compound (Hydrothermal) HZC_electrode HZC on Ni Foam HZC_synth->HZC_electrode MnO2_synth Manganese Dioxide (Hydrothermal) MnO2_electrode MnO2 Paste Coating MnO2_synth->MnO2_electrode AC_synth Activated Carbon (Chemical Activation) AC_electrode AC Paste Coating AC_synth->AC_electrode three_electrode Three-Electrode Setup (Working, Counter, Reference) HZC_electrode->three_electrode MnO2_electrode->three_electrode AC_electrode->three_electrode cv_test Cyclic Voltammetry (CV) three_electrode->cv_test gcd_test Galvanostatic Charge-Discharge (GCD) three_electrode->gcd_test eis_test Electrochemical Impedance Spectroscopy (EIS) three_electrode->eis_test capacitance Specific Capacitance cv_test->capacitance energy_density Energy & Power Density cv_test->energy_density stability Cycling Stability cv_test->stability gcd_test->capacitance gcd_test->energy_density gcd_test->stability eis_test->capacitance eis_test->energy_density eis_test->stability comparison Comparative Evaluation capacitance->comparison energy_density->comparison stability->comparison

Experimental workflow for supercapacitor comparison.

The following diagram illustrates the logical relationship in a typical three-electrode setup for electrochemical characterization.

three_electrode_setup cluster_cell Electrochemical Cell potentiostat Potentiostat/ Galvanostat we Working Electrode (Material Under Test) potentiostat->we Controls Potential Measures Current ce Counter Electrode (e.g., Pt wire) potentiostat->ce Current Path re Reference Electrode (e.g., Ag/AgCl) potentiostat->re Measures Potential electrolyte Electrolyte we->electrolyte ce->electrolyte re->electrolyte

Three-electrode electrochemical testing setup.

References

A Researcher's Guide to Differentiating Zinc Hydroxide Carbonate and Smithsonite with Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of mineral phases is critical. Zinc hydroxide (B78521) carbonate, commonly known as hydrozincite (Zn₅(CO₃)₂(OH)₆), and smithsonite (B87515) (ZnCO₃) are two frequently encountered secondary zinc minerals. While chemically related, their distinct crystalline structures and chemical compositions give rise to unique vibrational properties. Raman spectroscopy offers a rapid, non-destructive, and highly effective method for distinguishing between these two compounds by probing their molecular vibrations.

This guide provides a comparative analysis based on experimental data, outlining the key spectral differences that enable unambiguous identification.

Experimental Protocols

The data presented herein are synthesized from studies employing micro-Raman spectroscopy. A typical experimental setup is as follows:

  • Instrumentation: A Raman spectrometer equipped with a microscope (micro-Raman).

  • Excitation Source: A laser, commonly a HeNe laser (633 nm) or a solid-state laser (e.g., 532 nm).

  • Sample Preparation: Samples can be analyzed directly as solid crystals or powders with minimal to no preparation. They are placed on a microscope slide for analysis.

  • Data Acquisition: The laser is focused on the sample through the microscope objective. The scattered light is collected and directed to a monochromator and a CCD detector. Spectra are typically recorded over a wavenumber range of 100 to 4000 cm⁻¹ with a spectral resolution of 2 cm⁻¹ or better.

Raman Spectral Analysis: Key Distinctions

The primary differentiation between hydrozincite and smithsonite lies in the vibrational modes of their carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups. Smithsonite, a simple anhydrous carbonate, presents a relatively simple spectrum.[1] In contrast, hydrozincite's structure contains hydroxyl groups and carbonate ions in a lower symmetry environment, resulting in a more complex spectrum with additional bands and splitting of existing ones.[1]

Smithsonite (ZnCO₃): The Raman spectrum of smithsonite is characterized by sharp, distinct peaks corresponding to the internal modes of the carbonate ion in a well-ordered crystal lattice.

  • The most intense feature is the symmetric stretching mode (ν₁) of the C-O bond, appearing at approximately 1092-1093 cm⁻¹ .[2][3]

  • The antisymmetric stretching mode (ν₃) is observed as a single band in the range of 1405–1409 cm⁻¹ .[1][4]

  • A single in-plane bending mode (ν₄) is found around 730-731 cm⁻¹ .[1][4]

  • Lattice modes, corresponding to vibrations of the ZnO₆ octahedra and the carbonate ions, are observed at lower frequencies, with an intense band around 304-305 cm⁻¹ .[2][4]

  • Notably, the ν₂ bending mode is typically absent in the Raman spectrum of smithsonite.[3][4]

Zinc Hydroxide Carbonate (Hydrozincite - Zn₅(CO₃)₂(OH)₆): Hydrozincite's spectrum reveals several key features that distinguish it from smithsonite.

  • The primary ν₁ symmetric stretching mode of the carbonate ion is shifted to a lower wavenumber, appearing intensely at ~1062 cm⁻¹ .[1][5] The presence of a band at this position is a strong indicator of hydrozincite, even as an impurity in a smithsonite sample.[4]

  • The presence of hydroxyl groups gives rise to characteristic OH deformation (δ OH) modes, such as a band observed at 980 cm⁻¹ .[1] OH stretching vibrations are also observed at higher wavenumbers (typically >3000 cm⁻¹).[1]

  • Due to a reduction in the carbonate anion's symmetry, the ν₃ and ν₄ modes split into multiple bands.[1] For instance, ν₃ modes can be seen at approximately 1380, 1532, and 1545 cm⁻¹ , and the ν₄ mode appears as multiple bands around 703 and 728 cm⁻¹ .[1][5]

  • A weak ν₂ bending mode, absent in smithsonite's Raman spectrum, may be observed for hydrozincite around 850 cm⁻¹ .[5]

Data Presentation: Comparative Raman Peak Positions

The table below summarizes the characteristic Raman peaks for smithsonite and hydrozincite, providing a clear basis for comparison.

Vibrational ModeSmithsonite (ZnCO₃) Peak Position (cm⁻¹)This compound (Hydrozincite) Peak Position (cm⁻¹)Key Differentiator
ν₁ (CO₃²⁻) Symmetric Stretch1092 - 1093 (Intense, Sharp)[2][3][4]~1062 (Intense, Sharp)[1][4][5]Yes . The ~30 cm⁻¹ shift is the most reliable and distinct feature for differentiation.
ν₃ (CO₃²⁻) Antisymmetric Stretch1405 - 1409[1][4]~1380, 1532, 1545[1]Yes . Smithsonite shows a single band, while hydrozincite shows multiple bands due to symmetry reduction.
ν₄ (CO₃²⁻) In-Plane Bend728 - 731[1][5]~703, 728[5]Yes . Splitting of this mode into multiple peaks is characteristic of hydrozincite.
ν₂ (CO₃²⁻) Out-of-Plane BendNot observed[3][4]~850 (Very low intensity)[5]Yes . The presence of this weak band can indicate hydrozincite.
δ (OH) DeformationNot applicable~980[1]Yes . The presence of hydroxyl-related bands is definitive for hydrozincite.
Lattice Modes (ZnO vibrations)~197, ~305[2]Multiple bands observedLess straightforward for primary identification but contributes to the overall unique fingerprint of each mineral.

Mandatory Visualization

The logical workflow for distinguishing between the two minerals using their primary Raman spectral features is illustrated below.

G start Acquire Raman Spectrum (100-1800 cm⁻¹) peak_1100 Examine region ~1050-1100 cm⁻¹ start->peak_1100 smithsonite Strong peak at ~1092 cm⁻¹? peak_1100->smithsonite  Peak found inconclusive Inconclusive or Mixture peak_1100->inconclusive No strong peak hydrozincite Strong peak at ~1062 cm⁻¹? smithsonite->hydrozincite No confirm_smithsonite Check for single ν₄ peak at ~730 cm⁻¹ smithsonite->confirm_smithsonite Yes confirm_hydrozincite Check for OH peak (~980 cm⁻¹) and/or split ν₄ peaks hydrozincite->confirm_hydrozincite Yes hydrozincite->inconclusive No is_smithsonite Identified as Smithsonite confirm_smithsonite->is_smithsonite Yes confirm_smithsonite->inconclusive No is_hydrozincite Identified as Hydrozincite confirm_hydrozincite->is_hydrozincite Yes confirm_hydrozincite->inconclusive No

Caption: Workflow for mineral identification using key Raman spectral regions.

Conclusion

Raman spectroscopy provides a definitive and efficient means of distinguishing this compound (hydrozincite) from smithsonite. The most conclusive evidence is the position of the primary symmetric carbonate stretch (ν₁), which is located at ~1092 cm⁻¹ for smithsonite and ~1062 cm⁻¹ for hydrozincite.[5] Corroborating evidence, such as the presence of hydroxyl (OH) bands and the splitting of the ν₃ and ν₄ carbonate modes in the hydrozincite spectrum, further solidifies the identification.[1] These clear spectral differences allow researchers to rapidly and accurately characterize these zinc minerals.

References

Safety Operating Guide

Proper Disposal of Zinc Hydroxide Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of zinc hydroxide (B78521) carbonate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before handling zinc hydroxide carbonate, it is crucial to be familiar with its potential hazards. This chemical can cause skin and serious eye irritation.[1] Inhalation of dust may lead to respiratory tract irritation.[2] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.[4]

  • Hand Protection: Use chemical-impermeable gloves.[4]

  • Body Protection: Wear a lab coat. For larger quantities or potential for significant dust generation, consider additional protective clothing.[4]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[2][5] Ensure that eyewash stations and safety showers are readily accessible.[1]

Step-by-Step Disposal Procedure

This compound and its containers must be disposed of as hazardous waste.[3][6] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection:

  • Collect all solid this compound waste, including contaminated materials like weighing paper and gloves, in a designated, compatible, and sealable container.[6]

  • The container should be clearly labeled as "Hazardous Waste" and specify the contents: "this compound."

2. Waste Storage:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6]

  • Keep the container tightly closed to prevent spills and exposure to moisture.[2][7]

  • The storage area should be secure and accessible only to authorized personnel.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for scheduling a waste pickup. This may involve completing a chemical collection request form.[6]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[8]

4. Spill and Emergency Procedures:

  • Small Spills:

    • Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable container for disposal.[1][5]

    • Avoid generating dust during cleanup.[8]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area and prevent entry.[5]

    • Contact your institution's emergency response team or EHS department immediately.

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[2][4]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][2]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.[2]

    • Ingestion: Rinse mouth with water and drink 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[2]

Quantitative Data Summary

While specific regulatory disposal limits can vary, the following table summarizes key information regarding zinc compounds in waste streams.

ParameterGuideline/RegulationCitation
Aqueous Waste Solutions containing less than 1 ppm zinc may be eligible for drain discharge, pending local regulations. Solutions > 1 ppm must be treated as hazardous waste.[6]
General Heavy Metals Wastes containing more than 10 grams of zinc must be pre-treated to remove the metal before any potential discharge.[9]
Aquatic Toxicity Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal start This compound for Disposal assess Is the waste solid or liquid? start->assess collect_solid Collect in a labeled, sealed hazardous waste container assess->collect_solid Solid check_conc Check Zinc Concentration assess->check_conc Liquid store Store in designated hazardous waste area collect_solid->store gt_1ppm > 1 ppm Zinc check_conc->gt_1ppm Concentration > 1 ppm lt_1ppm < 1 ppm Zinc & Permitted by Local Regulations check_conc->lt_1ppm Concentration < 1 ppm collect_liquid Collect in a labeled, sealed hazardous waste container gt_1ppm->collect_liquid drain_disposal Dispose down the drain with copious amounts of water lt_1ppm->drain_disposal collect_liquid->store contact_ehs Contact EHS or certified waste contractor for pickup store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Guide to Handling Zinc Hydroxide Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with zinc hydroxide (B78521) carbonate. Adherence to these guidelines is critical for ensuring a safe laboratory environment and proper chemical management.

Essential Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure to zinc hydroxide carbonate. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Conforming to EN 166 (EU) or NIOSH (US) approved.[1][2]
Skin Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene).Inspected prior to use.[1][3]
Lab coat or other protective clothing to prevent skin contact.N/A
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when dusts are generated or if ventilation is inadequate.[1][4]

Operational Plan: From Handling to Disposal

This procedural guide outlines the step-by-step process for safely managing this compound throughout its lifecycle in the laboratory.

Pre-Handling and Preparation
  • Engineering Controls: Always handle this compound in a well-ventilated area.[4][5] A chemical fume hood is recommended, especially when generating dust.[6] Ensure that an eyewash station and safety shower are readily accessible.[4][7]

  • Documentation Review: Before beginning any work, review the Safety Data Sheet (SDS) for this compound.

Handling and Use
  • Minimize Dust Generation: Handle the powder carefully to avoid creating dust.[4][5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4][5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5]

Storage
  • Container: Keep the container tightly closed when not in use.[4][5]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7]

Accidental Release Measures
  • Small Spills:

    • Evacuate unnecessary personnel from the area.

    • Wearing appropriate PPE, carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[4][5]

    • Avoid generating dust during cleanup.[4]

    • Ventilate the area and wash the spill site after the material has been collected.[8]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department for assistance.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[9]

Recommended Disposal Protocol:

  • Collection: Collect waste this compound in a clearly labeled, sealed, and leak-proof container.[10]

  • Chemical Treatment (for aqueous solutions containing zinc):

    • Precipitation: The most common method for removing zinc from wastewater is by precipitation as zinc hydroxide.[11]

      • Adjust the pH of the aqueous solution to a range of 9.0-10.5 by adding a base such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂).[11] This will cause the zinc to precipitate out of the solution as zinc hydroxide.

      • Allow the precipitate to settle.

      • Separate the solid from the liquid by decantation or filtration.

    • The resulting solid should be collected for hazardous waste disposal. The remaining liquid should be tested for residual zinc before being discharged, ensuring it meets local sewer authority regulations.

  • Professional Disposal: For solid this compound waste or the collected precipitate, arrange for disposal through a licensed hazardous waste disposal service.[8][10]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh/Handle in Fume Hood prep_eng->handle_weigh handle_use Use in Experiment handle_weigh->handle_use post_clean Clean Work Area handle_use->post_clean storage Store in Tightly Closed Container handle_use->storage Unused Material post_ppe Doff PPE post_clean->post_ppe disposal Dispose via Hazardous Waste Protocol post_clean->disposal Waste Material post_wash Wash Hands post_ppe->post_wash end End post_wash->end storage->handle_weigh Future Use disposal->end start Start start->prep_sds

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.